Tigogenin
説明
特性
IUPAC Name |
(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13S,16S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O3/c1-16-7-12-27(29-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(28)8-10-25(18,3)21(20)9-11-26(22,24)4/h16-24,28H,5-15H2,1-4H3/t16-,17+,18+,19+,20-,21+,22+,23+,24+,25+,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMBQZIIUCVWOCD-MFRNJXNGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)O)C)C)C)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@@H](C6)O)C)C)C)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40903920 | |
| Record name | Tigogenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40903920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77-60-1 | |
| Record name | Tigogenin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77-60-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tigogenin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077601 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tigogenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40903920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5α,25R)-spirostan-3β-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.948 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TIGOGENIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4SMU15RR44 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure of Tigogenin
For Researchers, Scientists, and Drug Development Professionals
Core Chemical Identity
Tigogenin is a naturally occurring steroidal sapogenin found in various plant species, including those of the genera Digitalis and Agave.[1] It serves as a crucial starting material in the semi-synthesis of various steroid hormones. Structurally, it is a C-5 epimer of smilagenin.[1] Its chemical identity is well-established through extensive spectroscopic and chemical analysis.
Key Identifiers:
Molecular Structure and Stereochemistry
The structure of this compound is characterized by a rigid tetracyclic steroid core and a spiroketal side chain, which is the defining feature of the spirostan (B1235563) class.
Core Skeleton : The molecule is built upon a gonane (B1236691) (perhydrocyclopentanophenanthrene) nucleus, which is fully saturated. This forms the characteristic A, B, C, and D rings of the steroid.
Spiroketal Moiety : Attached at C-17 of the steroid nucleus is a spiroketal system consisting of two additional rings, designated E (a tetrahydrofuran (B95107) ring) and F (a tetrahydropyran (B127337) ring). The spiro carbon atom is C-22.
Stereochemistry : this compound possesses a specific and complex stereochemistry which is critical to its identity and biological function:
-
The A/B ring fusion is trans, as indicated by the 5α configuration.
-
The hydroxyl group at the C-3 position is in the equatorial position, denoted as 3β .
-
The methyl group at C-25 is in the R configuration, specified as 25R . This particular stereoisomer is distinguished from its epimer, sarsasapogenin, which has a 25S configuration.[2] The stereochemistry at C-25 can be determined using ¹H NMR by analyzing the chemical shift difference of the geminal protons at C-26.[6]
Figure 1. 2D Chemical Structure of this compound.
Physicochemical Properties
The quantitative physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, formulation, and analytical characterization.
| Property | Value | Source |
| Molecular Weight | 416.64 g/mol | [1][2][4][5] |
| Monoisotopic Mass | 416.32904526 Da | [4] |
| Appearance | White to off-white crystalline solid | [7] |
| Melting Point | 203°C | [1] |
| Optical Rotation [α]D²⁰ | -62° | [1] |
| Solubility | Soluble in DMF (2 mg/mL), acetone, ether, and petroleum ether. Practically insoluble in water. | [1][3][8] |
| logP | 4.52 - 5.33 | [8] |
| Polar Surface Area | 38.69 Ų | [8] |
Experimental Protocols
Isolation of this compound from Plant Material
This compound is typically isolated as an aglycone from its corresponding saponin, tigonin. The general procedure involves the hydrolysis of saponin-rich plant extracts.
Protocol: Acid Hydrolysis and Extraction
-
Source Material : Dried and powdered leaves of plants known to contain this compound glycosides, such as Agave sisalana.[1]
-
Fermentation (Optional) : The plant material may be subjected to spontaneous fermentation to begin the breakdown of complex glycosides.[9]
-
Acid Hydrolysis : The plant material is refluxed with a dilute mineral acid (e.g., 2-5% sulfuric acid) in an alcoholic solvent (e.g., ethanol). This cleaves the glycosidic bonds, liberating the aglycone (this compound).[7]
-
Neutralization and Extraction : The hydrolysate is neutralized with a base (e.g., lime). The this compound is then extracted from the mixture using an organic solvent like ethanol (B145695) or hexane.[9]
-
Purification : The crude extract is purified through a series of steps including decolorization (e.g., with activated charcoal) and recrystallization from a suitable solvent system, such as dilute methanol, to yield pure this compound crystals.[1][9]
Structural Characterization
The definitive identification and structural elucidation of this compound rely on modern spectroscopic techniques.
-
Mass Spectrometry (MS) :
-
Methodology : Electron Ionization (EI-MS) or Electrospray Ionization (ESI-MS) can be used. High-resolution mass spectrometry (HRMS) provides the exact mass, which is used to confirm the molecular formula (C₂₇H₄₄O₃).
-
Data Interpretation : The fragmentation pattern in the mass spectrum provides information about the different parts of the molecule, including the steroidal backbone and the spiroketal side chain.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
Methodology : Samples are dissolved in a deuterated solvent (e.g., CDCl₃ or pyridine-d₅). ¹H NMR, ¹³C NMR, and 2D NMR (like COSY, HSQC, and HMBC) experiments are performed.
-
Data Interpretation :
-
¹H NMR : Key signals confirm the stereochemistry. For example, the chemical shift difference (Δδ) between the two geminal protons at C-26 (H₂-26) is typically small (< 0.2 ppm) for the 25R configuration (as in this compound), whereas it is larger (> 0.5 ppm) for the 25S configuration.[6]
-
¹³C NMR : The spectrum will show 27 distinct carbon signals. The chemical shifts of C-3, C-5, C-22, and C-25 are particularly diagnostic for confirming the structure and stereochemistry. Solid-state ¹³C NMR studies have shown that the conformation of this compound is similar in both solid and solution phases.[10]
-
2D NMR : These experiments establish the connectivity between protons and carbons, allowing for the complete and unambiguous assignment of all signals, confirming the entire molecular framework.
-
-
Biological Activity and Signaling Pathway
This compound exhibits a range of biological activities, including anti-inflammatory, anti-tumor, and antifungal effects.[3][11][12][13] One of its well-studied mechanisms involves the induction of apoptosis in human rheumatoid arthritis (RA) fibroblast-like synoviocytes. This process is mediated through the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, which leads to an upregulation of cyclooxygenase-2 (COX-2).[14]
Diagram 1. this compound-induced apoptosis pathway in RA synoviocytes.
This diagram illustrates that this compound activates the p38 MAPK signaling protein.[14] This activation, in turn, initiates the caspase cascade and upregulates COX-2 expression, ultimately leading to programmed cell death (apoptosis) in rheumatoid arthritis synovial cells.[14]
References
- 1. This compound [drugfuture.com]
- 2. This compound [webbook.nist.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | C27H44O3 | CID 99516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. researchgate.net [researchgate.net]
- 7. guidechem.com [guidechem.com]
- 8. Showing Compound this compound (FDB012684) - FooDB [foodb.ca]
- 9. CN1446820A - Technique for extracting improved this compound - Google Patents [patents.google.com]
- 10. 13C cross-polarization MAS NMR study of some steroidal sapogenins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound | 77-60-1 [chemicalbook.com]
- 13. Synthesis and anti-tumour, immunomodulating activity of diosgenin and this compound conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound | CAS:77-60-1 | Manufacturer ChemFaces [chemfaces.com]
Tigogenin: A Comprehensive Technical Guide to its Natural Sources, Occurrence, and Analysis in Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tigogenin, a steroidal sapogenin, is a pivotal natural product with significant applications in the pharmaceutical industry, primarily as a precursor in the synthesis of steroidal drugs. Its diverse biological activities, including potential anti-inflammatory and anti-cancer properties, have further fueled interest in its study. This technical guide provides an in-depth overview of the natural sources of this compound, its quantitative occurrence in various plant species, detailed experimental protocols for its extraction and analysis, and an elucidation of its biosynthetic pathway.
Natural Sources and Occurrence of this compound
This compound is found in a variety of plant families and genera, often as a glycoside (saponin) from which the aglycone (this compound) can be liberated through hydrolysis. The primary plant sources are monocotyledonous families such as Amaryllidaceae, Asparagaceae (formerly part of Liliaceae), and Dioscoreaceae.
Key plant genera known to contain this compound include:
-
Agave : Species such as Agave sisalana and Agave americana are well-documented sources of this compound.[1][2][3]
-
Digitalis : Notably, Digitalis lanata is a known source of this sapogenin.
-
Trigonella : Trigonella foenum-graecum (fenugreek) seeds contain this compound among other steroidal saponins (B1172615).
-
Allium : Various species within the onion and garlic genus have been reported to contain this compound.
-
Chlorophytum : Chlorophytum nimonii has been identified as a high-yielding source of a this compound glycoside.
-
Yucca : Species like Yucca aloifolia also contain this compound.[4]
Quantitative Occurrence of this compound in Plants
The concentration of this compound can vary significantly depending on the plant species, the specific part of the plant, geographical location, and harvesting time. The following table summarizes the quantitative data on this compound content found in various plant sources.
| Plant Species | Family | Plant Part | This compound Content (% of Dry Weight or other specified unit) | Reference |
| Agave sisalana | Asparagaceae | Leaves/Juice | ~10% of total sapogenins | |
| Agave americana | Asparagaceae | Leaves | Present (quantitative data variable) | [1][3][5][6] |
| Agave angustifolia | Asparagaceae | Leaves | Present (quantitative data variable) | |
| Agave cupreata | Asparagaceae | Leaves | Present (quantitative data variable) | |
| Agave potatorum | Asparagaceae | Leaves | Present (quantitative data variable) | |
| Trigonella foenum-graecum | Fabaceae | Seeds | Saponin content: 0.6-1.7% (this compound is a component) | |
| Chlorophytum nimonii | Asparagaceae | Aerial Parts | High yield of this compound pentaglycoside (20-21%) claimed in a patent | |
| Digitalis lanata | Plantaginaceae | Leaves | Present (specific percentage not consistently reported) | |
| Allium spp. | Amaryllidaceae | Bulbs, Leaves | Present (generally low content) | |
| Yucca aloifolia | Asparagaceae | Leaves | Present (quantitative data variable) | [4] |
Experimental Protocols
Extraction of this compound from Plant Material
The following is a general protocol for the extraction of this compound from plant materials, primarily focusing on Agave leaves as an example. This process involves the hydrolysis of saponins to release the aglycone.
Materials:
-
Dried and powdered plant material (e.g., Agave leaves)
-
Concentrated Hydrochloric Acid (HCl)
-
10% Sodium Hydroxide (NaOH) solution
-
Ethyl acetate (B1210297)
-
Reflux apparatus
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Maceration: Soak 50g of the dried, powdered plant material in 80% ethanol.
-
Extraction: Subject the mixture to reflux for a specified period (e.g., 3 hours) to extract the saponins.
-
Filtration: Filter the extract to remove solid plant debris.
-
Concentration: Concentrate the hydroalcoholic extract using a rotary evaporator.
-
Acid Hydrolysis: To the concentrated extract, add a solution of concentrated HCl in 80% ethanol (e.g., 30 ml of 80% ethanol containing 5 ml of concentrated HCl). Reflux the mixture for 3 hours to hydrolyze the saponins into their aglycone (sapogenin) and sugar moieties.[1]
-
Neutralization: After cooling, neutralize the reaction mixture with a 10% NaOH solution to a pH of approximately 7.[1]
-
Solvent Extraction: Transfer the neutralized solution to a separatory funnel and extract the sapogenins with ethyl acetate. Repeat the extraction multiple times to ensure complete recovery.
-
Final Concentration: Combine the ethyl acetate fractions and evaporate the solvent using a rotary evaporator to obtain the crude sapogenin extract containing this compound.
Quantification of this compound
HPLC is a widely used technique for the quantification of this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: Phenomenex C18 (250 mm x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase: Methanol 100%.[3]
-
Flow Rate: 1.0 ml/min.
-
Injection Volume: 2 µl.[3]
-
Detection: UV at 254 nm.[3]
-
Column Temperature: Ambient.[3]
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound standard of known concentration (e.g., 1 mg/ml) in the mobile phase.[3] Prepare a series of dilutions to construct a calibration curve.
-
Sample Preparation: Dissolve the crude sapogenin extract in the mobile phase to a known concentration (e.g., 1 mg/ml).[3] Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Calculate the concentration of this compound in the sample by using the calibration curve generated from the standard solutions.
GC-MS is another powerful technique for the analysis of steroidal sapogenins. Derivatization is often required for these compounds to increase their volatility.
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled with a mass spectrometer.
-
Column: A suitable capillary column for steroid analysis (e.g., DB-5MS).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: An appropriate temperature gradient to separate the sapogenins.
-
MS Detector: Operated in electron ionization (EI) mode.
Procedure:
-
Hydrolysis: Perform acid hydrolysis of the plant extract as described in the extraction protocol to obtain the sapogenins.
-
Derivatization (Acetylation): To the dried sapogenin extract, add a mixture of acetic anhydride (B1165640) and pyridine. Heat the mixture to convert the sapogenins into their more volatile acetate esters.
-
Sample Preparation: After the reaction, evaporate the reagents and redissolve the derivatized sample in a suitable solvent like ethyl acetate.
-
Analysis: Inject the derivatized sample into the GC-MS system.
-
Identification and Quantification: Identify the this compound acetate peak based on its retention time and mass spectrum, which can be compared to a derivatized standard. Quantification can be performed using an internal standard method.
Biosynthesis of this compound in Plants
The biosynthesis of steroidal saponins, including the pathway leading to this compound, is a multi-step process that originates from the isoprenoid pathway.
Key Stages:
-
Isoprenoid Precursor Synthesis: The pathway begins with the synthesis of isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP) through the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in plastids.
-
Squalene Synthesis: IPP and DMAPP are condensed to form farnesyl pyrophosphate (FPP), and two molecules of FPP are then joined to form squalene.
-
Cyclization to Sterols: Squalene is epoxidized to 2,3-oxidosqualene, which is then cyclized to form cycloartenol (B190886) in plants. A series of subsequent reactions convert cycloartenol into cholesterol or β-sitosterol.
-
Formation of Steroidal Sapogenins: Cholesterol or β-sitosterol serves as the precursor for the formation of the spirostanol (B12661974) skeleton of this compound. This involves a series of hydroxylation, oxidation, and cyclization reactions catalyzed by cytochrome P450 monooxygenases (CYPs) and other enzymes.
-
Glycosylation: The final step in the biosynthesis of saponins is the attachment of sugar moieties to the sapogenin backbone by UDP-dependent glycosyltransferases (UGTs).
Visualizations
Caption: Biosynthetic pathway of this compound in plants.
Caption: General workflow for this compound extraction and analysis.
References
physical and chemical properties of tigogenin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tigogenin, a steroidal sapogenin, is a naturally occurring compound found in a variety of plants, most notably those of the Agave and Digitalis species.[1] As an important precursor in the synthesis of steroidal drugs, this compound has garnered significant attention in the pharmaceutical industry.[2][3] Beyond its role as a synthetic intermediate, emerging research has unveiled a spectrum of biological activities, including anti-inflammatory, pro-osteogenic, and apoptotic effects, making it a molecule of considerable interest for therapeutic development. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an exploration of its known signaling pathways.
Physical and Chemical Properties
This compound is a spirostanol (B12661974) derivative with a complex polycyclic structure.[3][4][5] Its core is a steroid nucleus with a spiroketal side chain, a feature that dictates many of its physicochemical characteristics.
| Property | Value | Source |
| Molecular Formula | C₂₇H₄₄O₃ | [1][2][5][6] |
| Molecular Weight | 416.64 g/mol | [1][2][6][7] |
| CAS Number | 77-60-1 | [1][5][6] |
| Appearance | White, microcrystalline powder | [8] |
| Melting Point | 203-206 °C | [1][4] |
| Optical Rotation | [α]D²⁰ -62° | [1] |
| Solubility | Practically insoluble in water.[4] Soluble in acetone, ether, petroleum ether, methanol, and acetonitrile.[1] Insoluble in DMSO.[9] | [1][4][9] |
| pKa (Strongest Acidic) | 18.3 | [4] |
Spectral Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state ¹³C NMR spectra of this compound have been recorded, and the chemical shifts are reported to be nearly identical to those in solution, suggesting similar conformations in both phases.[5]
Mass Spectrometry (MS)
The mass spectrum of this compound is available through the NIST WebBook, providing fragmentation patterns crucial for its identification.[6]
Infrared (IR) Spectroscopy
The infrared spectrum of this compound displays characteristic absorption bands that are instrumental in identifying its functional groups. While a detailed interpretation is complex, the spectrum serves as a unique fingerprint for the molecule.[10]
Experimental Protocols
Isolation of this compound from Agave sisalana
The following protocol is a synthesized methodology based on established procedures for the extraction and isolation of this compound from the leaves of Agave sisalana.[1][8]
1. Raw Material Preparation:
-
Freshly harvested Agave sisalana leaves are crushed to extract the juice. The remaining pulp (sisal residue) is dried.
2. Acid Hydrolysis:
-
The dried sisal residue is subjected to acid hydrolysis to cleave the glycosidic bonds of the saponins (B1172615) and liberate the aglycone, this compound.
-
The residue is mixed with a dilute acid solution (e.g., sulfuric acid) at a specific ratio.
-
The mixture is heated at an elevated temperature and pressure (e.g., 180°C at 60 psig) for a defined period (e.g., 90 minutes).[8]
3. Neutralization and Filtration:
-
After hydrolysis, the reaction mixture is cooled, and the acid is neutralized using a base, such as calcium hydroxide, to a pH of approximately 6.0-7.0.[11]
-
The resulting precipitate, containing the crude sapogenins, is collected by filtration.
4. Washing and Drying:
-
The crude sapogenin cake is washed thoroughly with water to remove any remaining acid and other water-soluble impurities.
-
The washed cake is then dried in an oven at 80-100°C.
5. Extraction of Crude this compound:
-
The dried, crude sapogenin powder is extracted with a suitable organic solvent. Hot ethanol (B145695) (95%) is commonly used.[11]
-
The extraction is typically performed via soxhlet extraction or by refluxing the powder in the solvent.
6. Crystallization:
-
The ethanolic extract is concentrated under vacuum.
-
The concentrated solution is allowed to stand, promoting the crystallization of this compound.
-
The crystals are then collected by centrifugation or filtration.
Purification by Column Chromatography
Further purification of the crystallized this compound can be achieved using column chromatography.
1. Column Preparation:
-
A glass column is packed with silica (B1680970) gel (200-300 mesh) as the stationary phase.[1]
2. Sample Loading:
-
The crude this compound is dissolved in a minimal amount of the mobile phase and loaded onto the column.
3. Elution:
-
The column is eluted with a suitable solvent system, such as a chloroform:methanol:water mixture (e.g., 80:20:5 v/v/v).[1]
4. Fraction Collection and Analysis:
-
Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing pure this compound.
5. Final Crystallization:
-
The pure fractions are combined, and the solvent is evaporated to yield purified this compound crystals.
Biological Activities and Signaling Pathways
This compound exhibits a range of biological activities, influencing cellular processes such as differentiation and apoptosis through specific signaling pathways.
Osteoblast Differentiation
This compound has been shown to promote the differentiation of bone marrow stromal cells into osteoblasts, suggesting its potential in the treatment of osteoporosis.[12] This process is mediated, at least in part, through the inhibition of the peroxisome proliferator-activated receptor-gamma (PPARγ) and the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.[12] The activation of the p38 MAPK pathway leads to the upregulation of key osteogenic transcription factors such as Runx2, which in turn promotes the expression of osteoblast-specific genes like collagen type I and osteocalcin.[12][13]
Caption: this compound-induced osteoblast differentiation pathway.
Apoptosis
This compound and its derivatives have been demonstrated to induce apoptosis in various cancer cell lines.[7] One of the key mechanisms involves the activation of the caspase cascade, specifically caspase-3/7.[7] Caspases are a family of proteases that play a central role in the execution phase of apoptosis. The activation of caspase-3/7 leads to the cleavage of numerous cellular substrates, ultimately resulting in programmed cell death.
Caption: Apoptosis induction by a this compound derivative.
Experimental Workflow for Biological Activity Screening
A general workflow for assessing the biological activity of this compound would involve a series of in vitro and in vivo experiments.
Caption: General experimental workflow for this compound.
Conclusion
This compound stands as a versatile natural product with significant potential in both pharmaceutical synthesis and as a bioactive agent. Its well-defined physical and chemical properties, coupled with established methods for its isolation and purification, provide a solid foundation for further research and development. The elucidation of its roles in key signaling pathways, such as those governing osteoblast differentiation and apoptosis, opens new avenues for its therapeutic application. This technical guide serves as a comprehensive resource for professionals seeking to explore the multifaceted nature of this compound and harness its potential for scientific and medicinal advancement.
References
- 1. Biotransformation of steroidal saponins in sisal (Agave sisalana Perrine) to this compound by a newly isolated strain from a karst area of Guilin, China - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gitogenin suppresses lung cancer progression by inducing apoptosis and autophagy initiation through the activation of AMPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C27H44O3 | CID 99516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. 13C cross-polarization MAS NMR study of some steroidal sapogenins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound [webbook.nist.gov]
- 7. Synthesis and anti-tumour, immunomodulating activity of diosgenin and this compound conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US3981867A - Process for obtaining sapogenin particularly hecogenin from plant material such as agave sisalana leaves - Google Patents [patents.google.com]
- 9. Diosgenin Induces Apoptosis in HepG2 Cells through Generation of Reactive Oxygen Species and Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. CN103087143A - Method for extracting this compound from squeezed juice of sisal residue - Google Patents [patents.google.com]
- 12. This compound inhibits adipocytic differentiation and induces osteoblastic differentiation in mouse bone marrow stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Signaling Networks that Control the Lineage Commitment and Differentiation of Bone Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Tigogenin: Molecular Properties, Experimental Protocols, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tigogenin, a steroidal sapogenin found in various plants, including those of the Agave and Digitalis genera, serves as a crucial precursor in the synthesis of steroidal drugs.[1] Beyond its role as a synthetic building block, this compound exhibits a range of biological activities, including the modulation of cellular differentiation, making it a molecule of significant interest in drug discovery and development. This technical guide provides a comprehensive overview of this compound's core molecular properties, detailed experimental protocols for its isolation and analysis, and an examination of its known signaling pathways.
Molecular Formula and Weight
The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for researchers. These values are essential for a variety of experimental calculations, including molarity, mass spectrometry analysis, and reaction stoichiometry.
| Property | Value | Source(s) |
| Molecular Formula | C₂₇H₄₄O₃ | [1][2][3][4][5][6][7][8][9] |
| Molecular Weight | 416.64 g/mol | [3][4][5][7][8][9] |
| Monoisotopic Mass | 416.32904526 Da | [2][8] |
| CAS Number | 77-60-1 | [1][3][4][5][6][7][8][9] |
Experimental Protocols
Accurate and reproducible experimental methods are paramount in the scientific investigation of this compound. This section details established protocols for the isolation, purification, and quantitative analysis of this steroidal sapogenin.
Isolation and Purification of this compound from Agave sisalana
A common method for obtaining this compound involves its extraction and subsequent purification from the leaves of Agave sisalana. The following protocol is a composite of established techniques.
2.1.1. Extraction of Crude this compound
-
Sample Preparation: Freshly harvested Agave sisalana leaves are processed to separate the juice and pulp from the fibrous material. The resulting residue is then dried.
-
Acid Hydrolysis: The dried sisal residue is subjected to acid hydrolysis to cleave the glycosidic bonds of the saponins (B1172615) and liberate the aglycone, this compound. This is typically achieved by heating the material in the presence of an acid, such as hydrochloric acid or sulfuric acid.[4][10][11]
-
Neutralization and Drying: Following hydrolysis, the acidic mixture is neutralized, often with a base like calcium hydroxide.[10] The neutralized slurry is then dried under vacuum and pulverized to yield a crude powder containing this compound.[10]
2.1.2. Purification by Macroporous Resin Chromatography
-
Resin Selection and Preparation: Non-polar macroporous resins, such as D-101, are effective for the purification of this compound.[7] The resin should be pre-treated and packed into a chromatography column.
-
Loading: The crude this compound extract is dissolved in an appropriate solvent and loaded onto the prepared column.
-
Elution: The column is washed to remove impurities, followed by elution of the bound this compound using a suitable solvent system. A common eluent is 70% ethanol.[7]
-
Recovery: The fractions containing this compound are collected, and the solvent is evaporated to yield purified this compound. The recovery rate and purity can be assessed using methods like HPLC.[7]
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a precise method for the quantification of this compound in various samples.
-
Sample Preparation: A known quantity of the this compound-containing sample is accurately weighed and dissolved in a suitable solvent, such as methanol. The solution is then filtered through a 0.22 µm filter before injection.[12]
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: An isocratic system of acetonitrile (B52724) and water (e.g., 90:10 v/v) is often effective.[12]
-
Flow Rate: A flow rate of 1.0 mL/min is commonly employed.[12]
-
Detection: UV detection at 203 nm is suitable for this compound.[12]
-
Temperature: The column temperature is maintained at a constant level, for instance, 33°C.[12]
-
-
Quantification: A calibration curve is generated using standard solutions of purified this compound at various concentrations. The concentration of this compound in the sample is then determined by comparing its peak area to the calibration curve.[12]
Signaling Pathway Modulation
Recent research has elucidated the role of this compound in modulating key signaling pathways involved in cellular differentiation, particularly in bone marrow stromal cells (BMSCs). This compound has been shown to promote a lineage shift from adipocytes towards osteoblasts.[3] This effect is primarily mediated through the inhibition of Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.[3][6]
The diagram below illustrates the proposed signaling cascade initiated by this compound in BMSCs.
References
- 1. Page loading... [wap.guidechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound inhibits adipocytic differentiation and induces osteoblastic differentiation in mouse bone marrow stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biotransformation of steroidal saponins in sisal (Agave sisalana Perrine) to this compound by a newly isolated strain from a karst area of Guilin, China - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound | CAS:77-60-1 | Manufacturer ChemFaces [chemfaces.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. This compound | C27H44O3 | CID 99516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CN103087143A - Method for extracting this compound from squeezed juice of sisal residue - Google Patents [patents.google.com]
- 11. scispace.com [scispace.com]
- 12. thepharmajournal.com [thepharmajournal.com]
A Comprehensive Technical Guide to the Classification of Tigogenin as a Steroidal Sapogenin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tigogenin, a naturally occurring compound found in a variety of plant species, is a significant member of the steroidal sapogenin class. Its rigid tetracyclic steroid core and spiroketal side chain are characteristic features that underpin its classification and diverse biological activities. This technical guide provides an in-depth analysis of this compound, including its chemical structure, physicochemical properties, and the experimental methodologies used for its isolation and characterization. Furthermore, this document details its known biological functions and associated signaling pathways, offering a comprehensive resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Introduction: The World of Steroidal Sapogenins
Steroidal saponins (B1172615) are a class of naturally occurring glycosides characterized by a steroidal aglycone, known as a sapogenin. These molecules are widely distributed in the plant kingdom and exhibit a broad spectrum of biological activities. The sapogenin core structure is a C27 steroid with a distinctive spiroketal side chain. This compound is a prominent example of a steroidal sapogenin, serving as a crucial precursor in the semi-synthesis of various steroid hormones and drugs.[1][2] Its biological properties, including anti-inflammatory and anti-cancer effects, have also garnered significant scientific interest.[3][4]
Chemical Classification and Structure of this compound
This compound's classification as a steroidal sapogenin is rooted in its distinct chemical architecture.[1] It possesses a C27 spirostanol (B12661974) skeleton, which is a variant of the cholestane (B1235564) framework.[5] The structure is characterized by a fused four-ring steroid nucleus (A, B, C, and D rings) and a spiroketal moiety (E and F rings) attached at C-17.
The formal IUPAC name for this compound is (3β,5α,25R)-Spirostan-3-ol.[4][6] Its chemical formula is C27H44O3.[1][7][8] The key structural features that define this compound as a spirostane-type sapogenin are:
-
A saturated steroid nucleus with a trans-fused A/B ring system (5α configuration).
-
A hydroxyl group at the C-3 position with β-stereochemistry.
-
A spiroketal side chain with an (R)-configuration at C-25.
This compound is the C-5 epimer of smilagenin.[6] It is often found in nature as a glycoside, where one or more sugar units are attached to the hydroxyl group at C-3.[6]
Physicochemical and Spectroscopic Data
The identity and purity of this compound are confirmed through its distinct physicochemical and spectroscopic properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C27H44O3 | [4][7][8] |
| Molecular Weight | 416.64 g/mol | [1][7][9] |
| Melting Point | 202-204 °C | [9] |
| Appearance | White, microcrystalline powder | [1][2] |
| Optical Rotation [α]D | -68° (c=0.8 g/100ml , CHCl3) | [9] |
| Solubility | Soluble in chloroform (B151607); slightly soluble in acetone (B3395972) and ether. | [6][9] |
Table 2: Key Spectroscopic Data for this compound
| Technique | Key Observations |
| Infrared (IR) | Characteristic absorptions for O-H stretching (hydroxyl group), C-H stretching (alkane), and C-O stretching (ether and alcohol). |
| ¹H NMR | Diagnostic signals for the methyl groups at C-18, C-19, C-21, and C-27, and the proton at C-3 bearing the hydroxyl group. |
| ¹³C NMR | Resonances corresponding to the 27 carbon atoms of the spirostanol skeleton, including the characteristic spiroketal carbon (C-22). |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to its molecular weight, along with a characteristic fragmentation pattern of the spiroketal side chain. |
Natural Occurrence and Experimental Protocols for Isolation
This compound is found in a variety of plants, often as a component of complex saponin (B1150181) mixtures.[7] Notable plant sources include Agave sisalana, Digitalis lanata, and species from the Trigonella and Allium genera.[4][6][10]
Experimental Protocol: Isolation and Purification of this compound
The following is a generalized protocol for the isolation of this compound from plant material. This multi-step process involves extraction of the parent saponins, followed by acid hydrolysis to yield the aglycone (this compound), and subsequent purification.[11][12]
1. Plant Material Preparation:
- Air-dry the plant material (e.g., leaves of Agave americana) in the shade to prevent enzymatic degradation.[13][14]
- Grind the dried material into a coarse powder.[14]
2. Extraction:
- Perform exhaustive extraction of the powdered plant material with a polar solvent such as methanol (B129727) or ethanol, either by maceration at room temperature or by using a Soxhlet apparatus.[13]
- Combine the extracts and concentrate them under reduced pressure to obtain a crude extract.
3. Acid Hydrolysis:
- Suspend the crude extract in an aqueous acidic solution (e.g., 2-3 M sulfuric acid).[1][11]
- Reflux the mixture for several hours to cleave the glycosidic bonds, liberating the aglycone (this compound).
- Cool the reaction mixture and neutralize it with a base (e.g., calcium hydroxide).[11]
- Filter the resulting precipitate, which contains the crude this compound.
4. Purification:
- Dry the crude precipitate and extract it with a non-polar solvent like chloroform or hexane (B92381) to dissolve the this compound.
- Concentrate the extract to yield crude this compound.
- Further purify the crude product using column chromatography over silica (B1680970) gel.[12]
- Stationary Phase: Silica gel 60.
- Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or chloroform) and a more polar solvent (e.g., ethyl acetate (B1210297) or acetone).[11]
- Collect the fractions and monitor them by Thin Layer Chromatography (TLC).
- Combine the fractions containing pure this compound and recrystallize from a suitable solvent (e.g., dilute methanol) to obtain purified crystals.[6]
Experimental Protocols for Structural Elucidation and Identification
Several analytical techniques are employed in concert to unequivocally identify and confirm the structure of isolated this compound.[14][15][16]
Thin Layer Chromatography (TLC)
-
Objective: To assess the purity of the isolated compound and compare its retention factor (Rf) with that of a known standard.
-
Stationary Phase: Silica gel G254 plate.[11]
-
Mobile Phase: A mixture of chloroform and acetone (e.g., 6:1 v/v).[11]
-
Detection: Spray the plate with Liebermann-Burchard reagent and heat. Steroidal sapogenins typically produce a characteristic color.[15][16]
-
Result: The isolated this compound should appear as a single spot with an Rf value identical to that of an authentic this compound standard.[14]
High-Performance Liquid Chromatography (HPLC)
-
Objective: For quantitative analysis and final purity confirmation.
-
Column: A C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Detection: UV detection at a low wavelength (e.g., 209 nm).[11]
-
Result: A single peak with a retention time matching that of the this compound standard confirms the identity and purity of the sample.[14][15]
Spectroscopic Analysis
-
Infrared (IR) Spectroscopy: The IR spectrum of the isolated compound should be superimposable with that of a this compound standard, showing characteristic absorption bands for the hydroxyl and spiroketal functional groups.[14]
-
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy: These techniques provide definitive structural information. The mass spectrum will show the correct molecular weight, and the ¹H and ¹³C NMR spectra will provide a detailed map of the proton and carbon environments, which must match the known data for this compound.[13][17]
Biological Activities and Associated Signaling Pathways
This compound has been shown to possess a range of biological activities, making it a molecule of interest for drug development.
Table 3: Selected Biological Activities of this compound
| Activity | Model System | Effective Concentration / Dose | Reference |
| Induction of Osteoblastic Differentiation | Mouse Bone Marrow Stromal Cells (BMSCs) | 10-90 µM | [3] |
| Inhibition of Adipocytic Differentiation | Mouse Bone Marrow Stromal Cells (BMSCs) | 10-90 µM | [3] |
| Apoptosis Induction in Synoviocytes | Rheumatoid Arthritis (RA) Synoviocytes | 40 µM | [3] |
| Anti-inflammatory | Carrageenan-induced paw edema in rats | 4.2 µg/kg | [4] |
| Antifungal | Aspergillus fumigatus | MIC₅₀ = 16 µg/ml | [4] |
| Inhibition of Cancer Cell Proliferation | MCF-7 and MDA-MB-231 cells (L-serine derivative) | IC₅₀ = 1.5 and 10.5 µM | [3] |
One of the key signaling pathways modulated by this compound is the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.[3][18] Activation of this pathway is associated with its effects on both osteoblastic differentiation and the induction of apoptosis in rheumatoid arthritis synoviocytes.[3][18]
Caption: this compound-mediated activation of the p38 MAPK signaling pathway.
Experimental and Analytical Workflows
The overall process from plant source to biological evaluation follows a structured workflow.
Caption: General experimental workflow for this compound isolation and analysis.
A typical workflow for assessing the biological activity of this compound, such as its effect on cell proliferation, is outlined below.
Caption: Workflow for a typical in vitro biological assay of this compound.
Conclusion
The classification of this compound as a steroidal sapogenin is unequivocally supported by its chemical structure, which features a C27 spirostanol framework. Its physicochemical properties and spectroscopic data provide a clear fingerprint for its identification. The experimental protocols outlined in this guide for its isolation, purification, and characterization are well-established and reproducible. As a readily available natural product with diverse biological activities and a role as a key synthetic precursor, this compound remains a molecule of significant importance for ongoing research and development in the pharmaceutical and life sciences industries.
References
- 1. Page loading... [wap.guidechem.com]
- 2. echemi.com [echemi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound [drugfuture.com]
- 7. This compound | C27H44O3 | CID 99516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound phyproof® Reference Substance | PhytoLab [phyproof.phytolab.com]
- 9. This compound | 77-60-1 [chemicalbook.com]
- 10. Steroidal saponins from the genus Allium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. benchchem.com [benchchem.com]
- 13. Structures and Bioactivities of Steroidal Saponins Isolated from the Genera Dracaena and Sansevieria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 15. researchgate.net [researchgate.net]
- 16. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 17. Characterization of Steroidal Saponins from Dioscorea villosa and D. cayenensis Using Ultrahigh Performance Liquid Chromatography/Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound | CAS:77-60-1 | Manufacturer ChemFaces [chemfaces.com]
In-Depth Technical Guide: Solubility of Tigogenin in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tigogenin, a steroidal sapogenin with significant biological activities, is a key starting material in the synthesis of various steroid drugs. Its utility in pharmaceutical research and development is intrinsically linked to its physicochemical properties, particularly its solubility in organic solvents. This parameter is critical for designing efficient extraction, purification, reaction, and formulation processes. This technical guide provides a consolidated overview of the known solubility characteristics of this compound in various organic solvents. It highlights the current landscape of available data, details standard experimental protocols for solubility determination, and offers a generalized workflow for such measurements. It is important to note that while this compound is widely used, comprehensive, publicly available quantitative solubility data across a broad range of solvents and temperatures is notably scarce. This guide compiles the available information to serve as a foundational resource.
This compound: A Profile
-
IUPAC Name: (3β,5α,25R)-spirostan-3-ol
-
CAS Number: 77-60-1[1]
-
Molecular Formula: C₂₇H₄₄O₃[1]
-
Molecular Weight: 416.6 g/mol [1]
-
Structure: this compound possesses a rigid steroidal backbone, a spiroketal side chain, and a hydroxyl group at the C-3 position, which dictates its polarity and interaction with various solvents.
Solubility Data of this compound
Quantitative experimental data on the solubility of this compound is limited in peer-reviewed literature. The majority of available information comes from commercial suppliers and qualitative descriptions in extraction studies. The following tables summarize the currently available data.
Table 1: Quantitative and Predicted Solubility of this compound
| Solvent | Formula | Solubility | Type | Source |
| Dimethylformamide (DMF) | C₃H₇NO | 2 mg/mL | Experimental | Cayman Chemical[1] |
| Water | H₂O | 3.3 x 10⁻⁵ g/L | Predicted | FooDB[2] |
Note: The water solubility is a computationally predicted value and has not been experimentally verified in the cited source.
Table 2: Qualitative Solubility of this compound
| Solvent | Classification | Indication | Source |
| Chloroform | Chlorinated Solvent | Soluble / Slightly Soluble | ChemFaces[3], ChemicalBook |
| Dichloromethane | Chlorinated Solvent | Soluble | ChemFaces[3] |
| Ethyl Acetate | Ester | Soluble | ChemFaces[3] |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Soluble | ChemFaces[3] |
| Acetone | Ketone | Soluble | ChemFaces[3] |
| Dioxane | Ether | Soluble (Inferred) | ResearchGate[4] |
| Alcohol (e.g., Ethanol) | Alcohol | Soluble (Inferred) | Medicinal Plant Journal[5] |
Note: "Soluble" indicates that the compound dissolves in the solvent, but no quantitative value is provided. "Inferred" indicates that the solvent was used effectively in extraction or thermodynamic studies, implying solubility.
Experimental Protocol for Solubility Determination
Principle
The method involves generating a saturated solution of the solute (this compound) in the solvent of interest by allowing the system to reach equilibrium at a constant temperature. The concentration of the dissolved solute in the supernatant is then measured using a suitable analytical technique.
Materials and Apparatus
-
This compound (high purity, crystalline solid)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control or a thermostatically controlled water bath
-
Syringe filters (e.g., 0.22 µm PTFE) to separate solid from the saturated solution
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) or Gas Chromatography (GC) system.
Step-by-Step Methodology
-
Preparation: Add an excess amount of solid this compound to a series of vials, ensuring there is more solid than will dissolve.
-
Solvent Addition: Accurately dispense a known volume or mass of the desired organic solvent into each vial.
-
Equilibration: Seal the vials tightly and place them in the temperature-controlled orbital shaker. Agitate the vials at a constant temperature (e.g., 298.15 K / 25 °C) for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically by sampling at different time points (e.g., 24, 48, 72 hours) until the concentration in solution remains constant.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient period (e.g., 2-4 hours) to allow the excess solid to settle.
-
Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial to remove all undissolved solid particles.
-
Dilution: Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method's calibration curve.
-
Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC). Determine the concentration of this compound by comparing the analytical response to a previously established calibration curve prepared with known standards.
-
Calculation: Calculate the solubility of this compound in the solvent, typically expressed in mg/mL or mol/L, by accounting for the dilution factor.
Visualization of Experimental Workflow
The following diagram illustrates the generalized workflow for the shake-flask solubility determination method.
References
Tigogenin: A Comprehensive Technical Guide on its Discovery, Historical Background, and Core Applications
Abstract
Tigogenin, a steroidal sapogenin, has a rich history rooted in the early explorations of plant-derived compounds and has emerged as a molecule of significant interest in medicinal chemistry and drug development. This technical guide provides an in-depth overview of the discovery and historical background of this compound, its physicochemical properties, and detailed experimental protocols for its extraction, purification, and characterization. Furthermore, it delves into the molecular mechanisms underlying its diverse biological activities, including its anti-inflammatory, hypocholesterolemic, and bone regenerative properties. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource to support further investigation and application of this versatile natural product.
Discovery and Historical Background
The story of this compound is intrinsically linked to the broader history of saponin (B1150181) and steroid chemistry. Saponins (B1172615), a class of plant glycosides known for their soap-like foaming properties in water, have been recognized for centuries.[1][2] However, the systematic investigation of their aglycone components, the sapogenins, began in the early 20th century.
This compound was first isolated in the early 1900s during investigations into plant-derived saponins.[3] Early work focused on its isolation from various plant sources, with notable discoveries from the leaves of Digitalis lanata Ehrh. (Scrophulariaceae) by Windhaus in 1925 and Jacobs and Fleck in 1930.[4] It was also identified in Trigonella foenum-graecum (fenugreek).[3][5]
A pivotal moment in the history of this compound and other sapogenins came with the work of Russell Earl Marker in the 1930s and 1940s.[6][7][8][9] Marker's research was driven by the quest for readily available precursors for the synthesis of steroid hormones like progesterone.[6][10] He and his colleagues systematically investigated various plant sources for steroidal sapogenins and developed a process, now famously known as the "Marker degradation," to convert these plant-derived steroids into valuable pharmaceutical compounds.[6][9][11] Marker's work established the fundamental spirostan (B1235563) structure of sapogenins, including this compound, in 1939, correcting previous assumptions about their side-chain chemistry.[6][11] This breakthrough laid the foundation for the modern steroid industry, with plants like Agave and Dioscorea species becoming crucial raw materials.[6][12]
Subsequent research focused on improving extraction and purification methods for this compound from various sources, particularly from the sisal plant (Agave sisalana), where it is a significant component.[4][13][14] The development of techniques like acid hydrolysis of saponin-rich extracts and chromatographic purification has been central to obtaining high-purity this compound for research and as a starting material for steroid synthesis.[13][14]
Physicochemical Properties
This compound is a C27 steroidal sapogenin with a characteristic spirostan skeleton.[3] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Formula | C₂₇H₄₄O₃ | [4] |
| Molecular Weight | 416.64 g/mol | [4] |
| CAS Number | 77-60-1 | [4] |
| IUPAC Name | (3β,5α,25R)-Spirostan-3-ol | [4] |
| Appearance | White to off-white crystalline solid | [3] |
| Melting Point | 203°C | [4] |
| Optical Rotation | [α]D²⁰ -62° | [4] |
| Solubility | Soluble in acetone, ether, and petroleum ether. Insoluble in water. | [4][15] |
Experimental Protocols
Extraction of this compound from Agave sisalana
The extraction of this compound typically involves the hydrolysis of its corresponding saponins present in the plant material. Both traditional acid hydrolysis and more recent biotransformation methods have been developed.
3.1.1. Acid Hydrolysis Method
This method relies on the cleavage of glycosidic bonds of saponins using strong acids to release the aglycone, this compound.
-
Protocol:
-
Preparation of Plant Material: The leaves of Agave sisalana are processed to obtain juice or a fibrous residue. The juice can be fermented for about two weeks to allow for the precipitation of saponins.[13]
-
Acid Hydrolysis: The saponin-rich material (e.g., dried fermented juice solids) is subjected to hydrolysis with an acid, such as sulfuric acid or hydrochloric acid, under elevated temperature and pressure.[13]
-
Neutralization and Extraction: The acidic hydrolysate is neutralized, often with lime (calcium hydroxide), and then dried. The dried material is then extracted with a hot organic solvent, such as ethanol.[2][13]
-
Purification: The crude extract is further purified through a series of steps that may include decolorization with activated carbon, concentration, and crystallization to obtain this compound.[13]
-
Caption: Workflow for the extraction of this compound via acid hydrolysis.
3.1.2. Biotransformation Method
An alternative, more environmentally friendly approach involves the use of microorganisms to hydrolyze the saponins.
-
Protocol:
-
Preparation of Fermentation Medium: A fermentation medium is prepared from the dried residue of sisal.
-
Inoculation and Fermentation: The medium is inoculated with a specific bacterial strain (e.g., isolated from soil) capable of degrading steroidal saponins. The fermentation is carried out under optimized conditions of temperature, pH, and duration.
-
Extraction and Purification: After fermentation, the product containing this compound is extracted and purified using conventional methods.
-
Purification by Macroporous Resin Chromatography
Macroporous resin chromatography is an effective method for the purification of this compound from crude extracts.
-
Protocol:
-
Resin Selection and Preparation: A suitable macroporous resin (e.g., D-101) is selected and packed into a column.
-
Sample Loading: The crude this compound extract is dissolved in an appropriate solvent and loaded onto the column.
-
Elution: The column is washed with a solvent of lower polarity to remove impurities. This compound is then eluted with a solvent of higher polarity, such as ethanol.
-
Concentration and Crystallization: The fractions containing this compound are collected, concentrated, and the this compound is crystallized to obtain a high-purity product.
-
Biological Activities and Signaling Pathways
This compound exhibits a range of biological activities, making it a subject of interest for drug development.
Induction of Osteoblastic Differentiation
This compound has been shown to promote the differentiation of bone marrow stromal cells (BMSCs) into osteoblasts, suggesting its potential in the treatment of osteoporosis.[3][8] This effect is mediated, at least in part, through the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[3][8]
-
Mechanism of Action:
-
This compound treatment of BMSCs leads to the phosphorylation and activation of p38 MAPK.
-
Activated p38 MAPK, in turn, upregulates the expression of key osteogenic transcription factors such as Runx2 (also known as Cbfa1).
-
This leads to an increase in the expression of osteoblast-specific genes, including alkaline phosphatase (ALP), collagen type I (COL I), and osteocalcin (B1147995) (OCN), ultimately promoting bone formation.[3]
-
Caption: Signaling pathway of this compound-induced osteoblast differentiation.
Inhibition of Adipocytic Differentiation
In addition to promoting osteogenesis, this compound has been found to inhibit the differentiation of BMSCs into adipocytes.[3][8] This dual activity makes it a particularly interesting candidate for addressing age-related bone loss, which is often accompanied by an increase in marrow adiposity.
-
Mechanism of Action:
-
This compound treatment reduces the expression of key adipogenic transcription factors, including peroxisome proliferator-activated receptor-gamma (PPARγ) and the adipocyte fatty acid-binding protein (aP2).[3] This inhibition of the adipogenic program shifts the lineage commitment of BMSCs towards the osteoblastic lineage.
-
Hypocholesterolemic Activity
Several studies have investigated the potential of this compound and its derivatives to lower plasma cholesterol levels.
-
Mechanism of Action:
-
The primary mechanism is believed to be the inhibition of intestinal cholesterol absorption.[12] Saponins, including those that yield this compound, can form insoluble complexes with cholesterol in the gut, preventing its absorption into the bloodstream.[16] They may also interfere with the formation of micelles, which are necessary for cholesterol absorption.
-
Quantitative Bioactivity Data
The biological efficacy of this compound and its derivatives has been quantified in various in vitro and in vivo studies. The following table summarizes some of the key findings.
| Biological Activity | Assay System | Key Findings | Reference(s) |
| Osteoblastic Differentiation | Mouse Bone Marrow Stromal Cells (BMSCs) | Increased alkaline phosphatase (ALP) activity and expression of osteogenic markers (Cbfa1, COL I, OCN) in a dose-dependent manner. | [3] |
| Adipocytic Differentiation | Mouse Bone Marrow Stromal Cells (BMSCs) | Reduced lipid accumulation and expression of adipogenic markers (PPARγ, aP2) in a dose-dependent manner. | [3] |
| Antifungal Activity | Aspergillus fumigatus | MIC₅₀ = 16 µg/mL | |
| Anti-inflammatory Activity | Carrageenan-induced paw edema in rats | Inhibition of edema at a dose of 4.2 µg/kg | |
| Anticancer Activity (Derivative) | Human breast cancer cell line (MCF-7) | An l-serine (B559523) derivative of this compound showed an IC₅₀ of 1.5 µM. | [17] |
Conclusion
From its early discovery as a component of medicinal plants to its pivotal role in the development of the steroid industry, this compound has a distinguished history. Today, it continues to be a molecule of great interest due to its diverse and potent biological activities. The detailed protocols and mechanistic insights provided in this technical guide are intended to facilitate further research into the therapeutic potential of this compound and its derivatives. With a solid understanding of its chemistry, biology, and historical context, the scientific community is well-positioned to unlock the full potential of this remarkable natural product in addressing a range of human health challenges.
References
- 1. Biotransformation of steroidal saponins in sisal (Agave sisalana Perrine) to this compound by a newly isolated strain from a karst area of Guilin, China - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN103087143A - Method for extracting this compound from squeezed juice of sisal residue - Google Patents [patents.google.com]
- 3. This compound inhibits adipocytic differentiation and induces osteoblastic differentiation in mouse bone marrow stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C27H44O3 | CID 99516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | p38 MAPK Signaling in Osteoblast Differentiation [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Russell Earl Marker and the Beginning of the Steroidal Pharmaceutical Industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. acs.org [acs.org]
- 10. mdpi.com [mdpi.com]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. Pharmacologic consequences of cholesterol absorption inhibition: alteration in cholesterol metabolism and reduction in plasma cholesterol concentration induced by the synthetic saponin beta-tigogenin cellobioside (CP-88818; tiqueside) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. acs.org [acs.org]
- 15. p38 mitogen-activated protein kinase regulates osteoblast differentiation through osterix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A mechanism for the hypocholesterolaemic activity of saponins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and anti-tumour, immunomodulating activity of diosgenin and this compound conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
difference between saponins and sapogenins like tigogenin
An In-depth Technical Guide to the Core Differences Between Saponins (B1172615) and Sapogenins, Featuring Tigogenin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of saponins and their corresponding aglycones, sapogenins, with a specific focus on the steroidal sapogenin, this compound. It delves into their structural distinctions, comparative biological activities, and the experimental protocols for their isolation and characterization.
Saponins are a diverse group of naturally occurring glycosides found in numerous plant species.[1][2] Their defining characteristic is an amphiphilic nature, conferred by a hydrophilic sugar moiety (glycone) linked to a lipophilic aglycone (sapogenin).[3][4] This structure is responsible for their soap-like property of forming a stable foam in aqueous solutions.[5][6]
The aglycone, or sapogenin , is the non-saccharide core of the saponin (B1150181) molecule.[7] Sapogenins are classified based on their chemical structure, primarily as either triterpenoids (a C30 skeleton) or steroids (a C27 skeleton).[5][8] The process of removing the sugar chain(s) from a saponin, typically through acid hydrolysis, yields the sapogenin.[8][9]
This compound is a well-known example of a steroidal sapogenin.[6][10] It serves as a precursor in the synthesis of various steroid drugs and exhibits a range of biological activities.[10][11]
The fundamental difference lies in the glycosidic linkage:
-
Saponin: A glycoside composed of a sapogenin and one or more sugar chains.[3]
-
Sapogenin: The aglycone part of the saponin, devoid of any sugar moieties.[7][12]
References
- 1. researchgate.net [researchgate.net]
- 2. Saponin Biosynthesis in Pulses | MDPI [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. differencebetween.com [differencebetween.com]
- 7. Sapogenin - Wikipedia [en.wikipedia.org]
- 8. cnc.nuph.edu.ua [cnc.nuph.edu.ua]
- 9. researchgate.net [researchgate.net]
- 10. This compound | C27H44O3 | CID 99516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound | 77-60-1 [chemicalbook.com]
- 12. Sapogenin | Plant Steroids, Steroid Glycosides, Phytosterols | Britannica [britannica.com]
The Biogenesis and Metabolic Pathways of Tigogenin: A Technical Guide for Researchers
Abstract
Tigogenin, a steroidal sapogenin, is a valuable precursor for the synthesis of various steroidal drugs. Its biogenesis in plants is a complex metabolic process originating from primary metabolites. This technical guide provides an in-depth overview of the biosynthetic and metabolic pathways of this compound, tailored for researchers, scientists, and drug development professionals. It covers the enzymatic steps from central carbon metabolism to the final spirostanol (B12661974) structure, presents quantitative data on yields and metabolic flux, details relevant experimental protocols, and explores the regulation and metabolic engineering of the pathway. All signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the intricate processes involved in this compound production.
Introduction
This compound is a naturally occurring steroidal sapogenin found in various plant species, notably in the genera Agave and Trigonella.[1][2] As a C-5 epimer of smilagenin, its rigid steroidal backbone and functional groups make it a crucial starting material in the semi-synthesis of corticosteroids and other pharmaceutically important steroids.[2][3][4] Understanding the intricate biosynthetic pathway of this compound is paramount for its sustainable production through metabolic engineering and synthetic biology approaches. This guide aims to consolidate the current knowledge on this compound biogenesis, providing a comprehensive resource for researchers in the field.
Biogenesis of this compound: The Metabolic Pathway
The biosynthesis of this compound is a multi-stage process that begins with the universal precursors of isoprenoids, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These five-carbon units are synthesized through two distinct pathways in plants: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids.[1][5] The MVA pathway is considered the primary source of precursors for sterol and triterpenoid (B12794562) biosynthesis.[6]
The overall pathway can be divided into three main stages:
-
Formation of 2,3-Oxidosqualene (B107256): IPP and DMAPP are condensed to form farnesyl pyrophosphate (FPP). Two molecules of FPP are then joined in a head-to-head condensation reaction catalyzed by squalene (B77637) synthase (SQS) to produce squalene. Squalene is subsequently epoxidized by squalene epoxidase (SQE) to yield (3S)-2,3-oxidosqualene.[6]
-
Cyclization to Cholesterol: The cyclization of 2,3-oxidosqualene is a critical branch point in sterol and triterpenoid biosynthesis. In plants, cycloartenol (B190886) synthase (CAS) catalyzes the cyclization of 2,3-oxidosqualene to cycloartenol, which is the precursor for the biosynthesis of most phytosterols.[7] Cholesterol is then synthesized from cycloartenol through a series of enzymatic reactions.[7][8]
-
Conversion of Cholesterol to this compound: The final stage involves a series of oxidative modifications of the cholesterol backbone to form the characteristic spirostanol structure of this compound. This part of the pathway is the least understood but is known to be catalyzed by a cascade of cytochrome P450 monooxygenases (CYP450s) and UDP-glycosyltransferases (UGTs).[1][5][6][9][10] These enzymes are responsible for the regio- and stereo-specific hydroxylation, oxidation, and subsequent glycosylation and cyclization of the side chain to form the furostanol and then the spirostanol ring system. While the specific enzymes for this compound biosynthesis are not yet fully characterized, the general mechanism is believed to be similar to that of other steroidal sapogenins like diosgenin.[11]
Quantitative Data
Quantitative analysis of this compound and its precursors is crucial for optimizing production and for metabolic engineering efforts. The following tables summarize some of the available quantitative data from the literature.
| Plant Source | Tissue | Method | This compound Content/Yield | Reference |
| Agave sisalana | Leaves | GLC | ~10% of total sapogenins | [12] |
| Agave sisalana | Residue | Extraction | 16.6 g crude extract (8.3% purity) | [4] |
| Agave sisalana | Sisal | Biotransformation | 26.7 mg/g | [13] |
| Agave sisalana | Residue | Extraction & Purification | 71.6% purity, 79.1% recovery | [4] |
| Chlorophytum nimonii | Aerial parts | Extraction | 10% yield of this compound pentaglycoside | [5] |
| Enzyme | Substrate | Product | Kinetic Parameter | Value | Organism | Reference |
| RsUGT | p-hydroxybenzyl alcohol | Gastrodin | KM | 0.50 mM | Rauvolfia serpentina | [14][15] |
| RsUGT | p-hydroxybenzyl alcohol | Gastrodin | Vmax | 171.60 mU/mg | Rauvolfia serpentina | [14][15] |
Note: Kinetic data for specific enzymes in the this compound pathway are scarce. The data for RsUGT, an enzyme involved in glycosylation, is provided as an example of typical kinetic parameters for this class of enzymes.
Experimental Protocols
The extraction, purification, and analysis of this compound are essential for research and industrial applications. Below are detailed protocols for key experimental procedures.
Extraction and Hydrolysis of this compound from Plant Material
This protocol is adapted from methods used for Agave species.[13][16][17][18]
Objective: To extract crude sapogenins, including this compound, from plant material.
Materials:
-
Dried and powdered plant material (e.g., Agave leaves)
-
2N Sulfuric Acid (H₂SO₄)
-
70% 2-Propanol
-
Soxhlet extractor
-
Reflux apparatus
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Soak 50 g of dried, powdered plant material in water for 24 hours.
-
Extract the soaked material with 500 mL of 80% ethanol in a Soxhlet extractor for 10 hours.
-
Evaporate the ethanol extract to dryness under vacuum using a rotary evaporator.
-
Reflux the dried residue with 500 mL of 2N H₂SO₄ in 70% 2-propanol at 100°C for 4 hours to hydrolyze the saponin (B1150181) glycosides.
-
After cooling, neutralize the reaction mixture with a suitable base (e.g., NaOH).
-
Partition the neutralized solution with an organic solvent like chloroform (B151607) or ethyl acetate (B1210297) to extract the crude sapogenins.
-
Evaporate the organic solvent to obtain the crude this compound extract.
Purification of this compound by Column and Thin-Layer Chromatography
This protocol describes the purification of this compound from a crude extract.[4][19]
Objective: To isolate and purify this compound from a crude sapogenin extract.
Materials:
-
Crude this compound extract
-
Silica (B1680970) gel for column chromatography
-
Solvents for column chromatography (e.g., hexane, ethyl acetate gradients)
-
Preparative Thin-Layer Chromatography (TLC) plates (silica gel GF254)
-
Developing solvent for TLC (e.g., chloroform:methanol (B129727) 95:5)
-
Liebermann-Burchard reagent for visualization
-
Methanol, Chloroform
Procedure:
-
Column Chromatography: a. Dissolve the crude extract in a minimal amount of a suitable solvent. b. Pack a silica gel column with a non-polar solvent (e.g., hexane). c. Load the dissolved extract onto the column. d. Elute the column with a gradient of increasing polarity (e.g., increasing concentrations of ethyl acetate in hexane). e. Collect fractions and analyze them by analytical TLC to identify those containing this compound. f. Pool the this compound-rich fractions and evaporate the solvent.
-
Preparative TLC: a. Dissolve the partially purified extract in a suitable solvent. b. Apply the solution as a band onto a preparative TLC plate. c. Develop the plate in a chamber with the appropriate solvent system (e.g., chloroform:methanol 95:5). d. Visualize a small portion of the plate with Liebermann-Burchard reagent to locate the this compound band. e. Scrape the corresponding silica gel band from the non-visualized portion of the plate. f. Extract the this compound from the silica gel with a polar solvent (e.g., chloroform:methanol 95:5). g. Filter and evaporate the solvent to obtain purified this compound.
-
Recrystallization (Optional): a. Dissolve the purified this compound in a minimal amount of hot methanol. b. Add a small amount of decolorizing charcoal and stir. c. Filter the hot solution and allow it to cool slowly to form crystals of pure this compound.
Analysis of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a method for the quantitative analysis of this compound.[2][20][21][22][23][24]
Objective: To quantify the amount of this compound in a sample.
Materials:
-
Purified this compound sample or extract
-
This compound standard
-
HPLC grade methanol
-
HPLC grade water
-
HPLC system with a C18 column and a UV or ELSD detector
HPLC Conditions:
-
Column: Phenomenex C18 (250 mm x 4.6 mm) or equivalent
-
Mobile Phase: Methanol:Water (e.g., 80:20 v/v) or 100% Methanol
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 203-210 nm or Evaporative Light Scattering Detector (ELSD)
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound standard in methanol. Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Dissolve a known amount of the sample in methanol and filter through a 0.45 µm filter.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard. Calculate the concentration of this compound in the sample using the calibration curve.
Regulation of this compound Biosynthesis
The biosynthesis of steroidal saponins (B1172615), including this compound, is tightly regulated in plants. The expression of genes encoding key enzymes in the pathway can be induced by various elicitors, both biotic and abiotic. Methyl jasmonate (MeJA), a plant hormone involved in defense responses, has been shown to induce the synthesis of steroidal saponins in several plant species.[1][11][25] Transcription factors from families such as AP2/ERF, bHLH, and WRKY are implicated in the regulation of the expression of biosynthetic genes in response to these signals.[11] Understanding these regulatory networks is crucial for developing strategies to enhance this compound production in planta or in cell cultures.
Metabolic Engineering and Synthetic Biology
The increasing demand for this compound as a pharmaceutical precursor has spurred interest in metabolic engineering approaches to enhance its production. Strategies focus on overexpressing key rate-limiting enzymes in the pathway, such as squalene synthase (SQS) or specific cytochrome P450s, in either the native plant or a heterologous host like yeast.[12] Transcriptome analysis of this compound-producing plants can help identify the specific genes involved in the later, uncharacterized steps of the pathway, providing new targets for genetic manipulation.[1][9][10][11][26][27][28] The development of efficient in vitro production systems, such as plant cell and tissue cultures, also offers a promising alternative to field cultivation for a controlled and sustainable supply of this compound.[1][9][10][12]
Conclusion
The biogenesis of this compound is a complex and highly regulated metabolic pathway that is of significant interest to the pharmaceutical industry. While the upstream pathway leading to the cholesterol precursor is well-established, the specific enzymes and intermediates in the final conversion to this compound remain an active area of research. This technical guide has provided a comprehensive overview of the current understanding of this compound biosynthesis, including quantitative data, detailed experimental protocols, and insights into the regulation and engineering of the pathway. The continued elucidation of the enzymatic and regulatory mechanisms will undoubtedly pave the way for the development of robust and sustainable production platforms for this valuable steroidal sapogenin.
References
- 1. [PDF] Recent advances in steroidal saponins biosynthesis and in vitro production | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Smilagenin | 126-18-1 | FS65169 | Biosynth [biosynth.com]
- 4. Smilagenin | C27H44O3 | CID 91439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Biosynthesis of Cholesterol and Other Sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recent advances in steroidal saponins biosynthesis and in vitro production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparative Transcriptome Analysis Identifies Genes Involved in Diosgenin Biosynthesis in Trigonella foenum-graecum L - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. Biotransformation of steroidal saponins in sisal (Agave sisalana Perrine) to this compound by a newly isolated strain from a karst area of Guilin, China - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficient Biosynthesis of Gastrodin by UDP-Glycosyltransferase from Rauvolfia serpentina - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficient Biosynthesis of Gastrodin by UDP-Glycosyltransferase from Rauvolfia serpentina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 17. GB2097672A - Process for extraction of crude sapogenins from Agave Leaves - Google Patents [patents.google.com]
- 18. Extraction and Characterization of Sapogeninchemical From Agave Sisalana Leaves and Separation of Hecogenin For Pharmaceutical Product Starting Materials [etd.aau.edu.et]
- 19. This compound inhibits adipocytic differentiation and induces osteoblastic differentiation in mouse bone marrow stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. medchemexpress.com [medchemexpress.com]
- 21. Smilagenin [webbook.nist.gov]
- 22. mdpi.com [mdpi.com]
- 23. Sterol 14α-Demethylase Cytochrome P450 (CYP51), a P450 in all Biological Kingdoms - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Enzymatic properties of UDP-glycosyltransferase 89B1 from radish and modulation of enzyme catalytic activity via loop region mutation | PLOS One [journals.plos.org]
- 25. mdpi.com [mdpi.com]
- 26. Frontiers | Transcriptome analysis of three medicinal plants of the genus Polygonatum: identification of genes involved in polysaccharide and steroidal saponins biosynthesis [frontiersin.org]
- 27. Transcriptome analysis reveals the roles of phytohormone signaling in tea plant (Camellia sinensis L.) flower development - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Comparative transcriptome analysis reveals genes involved in trichome development and metabolism in tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stereoisomers of Tigogenin, Including Neotigogenin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the steroidal sapogenin tigogenin and its stereoisomers, with a particular focus on neothis compound (B1253660). It delves into their chemical structures, stereochemical relationships, and physicochemical properties. The document outlines experimental methodologies for their separation and characterization, and explores their biological activities, including roles in osteoblast differentiation and immunomodulation. Detailed signaling pathways are visualized, and key quantitative data are presented in a comparative format to support research and development in medicinal chemistry and drug discovery.
Introduction
This compound is a naturally occurring steroidal sapogenin found in various plants, including those of the Digitalis and Agave genera.[1][2] It serves as a significant precursor in the synthesis of various steroid drugs.[3] The biological and chemical properties of this compound and its stereoisomers are of considerable interest to researchers in the fields of medicinal chemistry, pharmacology, and drug development. Understanding the subtle yet critical differences in their three-dimensional structures is paramount for elucidating their structure-activity relationships. This guide focuses on the core stereoisomers of this compound, primarily neothis compound, detailing their chemistry, separation, and biological significance.
Chemical Structure and Stereochemistry
This compound and its stereoisomers share the same spirostan (B1235563) steroidal skeleton but differ in the configuration at one or more chiral centers. The fundamental structures of this compound and neothis compound are identical in terms of atom connectivity, with the key distinction lying in the stereochemistry at the C-25 position.
The "R" and "S" designations at C-25 describe the spatial arrangement of the methyl group attached to this carbon. This seemingly minor difference in stereochemistry can lead to significant variations in the biological activity and physical properties of these molecules.
Other notable stereoisomers of this compound include:
-
Smilagenin and Sarsasapogenin: These are C-5 epimers of this compound and neothis compound, respectively.[4][7]
-
3-epi-Tigogenin and 3-epi-Neothis compound: These are epimers at the C-3 position, where the hydroxyl group has an α-configuration instead of the β-configuration found in this compound and neothis compound.[8]
The interconversion between these stereoisomers, particularly the epimerization at C-25, is a key aspect of their chemistry.
Logical Relationship of Key Stereoisomers
Quantitative Data
A summary of the key physicochemical properties of this compound and neothis compound is provided below for comparative analysis.
| Property | This compound | Neothis compound | Reference(s) |
| Molecular Formula | C₂₇H₄₄O₃ | C₂₇H₄₄O₃ | [4] |
| Molecular Weight | 416.64 g/mol | 416.64 g/mol | [4] |
| CAS Number | 77-60-1 | 470-01-9 | [4] |
| Melting Point | 203-206 °C | 202-203 °C | [1][9] |
| Stereochemistry at C-25 | R | S | [4] |
| ¹³C NMR Data (Selected) | See original literature | See original literature | [8][10] |
| Crystallographic Data | Available | Not specified | [11] |
Experimental Protocols
General Purification of this compound from Crude Product
This protocol is a generalized procedure based on the principles of differential solubility.
Objective: To purify this compound from a crude plant extract.
Principle: this compound exhibits limited solubility in hot ethanol (B145695), while many impurities are soluble. This difference allows for separation by filtration.
Methodology:
-
Dissolution of Impurities: The crude this compound product is heated in a specific concentration of ethanol to its boiling point. This step dissolves a significant portion of the impurities.
-
Insolubility of this compound: this compound remains largely insoluble in the hot ethanol.
-
Filtration: The hot mixture is filtered to separate the solid this compound from the ethanol solution containing the dissolved impurities.
-
Crystallization of Impurities from Filtrate: The filtrate, upon cooling, will lead to the precipitation of the dissolved impurities, which can be further processed or discarded.
-
Washing and Drying: The purified this compound is washed with a suitable solvent and dried to obtain the final product.
Workflow for this compound Purification
Chromatographic Separation of this compound and Neothis compound
A published method for the separation of the this compound-neothis compound pair involves column chromatography.
Adsorbent: Alumina impregnated with silver nitrate.
Eluent: A solvent system of benzene-petroleum ether in varying ratios (e.g., 2:3 and 2:1).
Principle: The differential interaction of the stereoisomers with the silver nitrate-impregnated stationary phase allows for their separation as the mobile phase passes through the column.
Gas-Liquid Chromatography (GLC) for Quantitative Analysis
For the quantitative estimation of this compound, a GLC method has been developed.
Derivatization: Acetylation of the sapogenins is necessary prior to GLC analysis to prevent degradation in the system.
Application: This method is suitable for the routine analysis of this compound content in plant materials and extracts.
Biological Activity and Signaling Pathways
This compound and its derivatives have demonstrated a range of biological activities, influencing cellular differentiation and immune responses.
Osteoblast and Adipocyte Differentiation
This compound has been shown to play a role in the lineage commitment of bone marrow stromal cells. It promotes osteoblastic differentiation (bone formation) while inhibiting adipocytic differentiation (fat cell formation).[4] This dual activity makes it a compound of interest for conditions like osteoporosis.
The signaling pathways implicated in this process include:
-
Inhibition of PPARγ: this compound treatment reduces the expression of peroxisome proliferator-activated receptor-gamma (PPARγ), a master regulator of adipogenesis.[4]
-
Activation of p38 MAPK Pathway: The pro-osteogenic effects of this compound are mediated, at least in part, through the p38 mitogen-activated protein kinase (MAPK) pathway.[4]
Signaling Pathway of this compound in Osteoblast Differentiation
Immunomodulatory Activity
Derivatives of this compound have been synthesized and evaluated for their immunomodulatory properties. These compounds have been shown to affect the expression of various cytokine genes that are crucial for the functioning of the immune system.
The cytokines modulated by this compound derivatives include:
-
Pro-inflammatory cytokines: IL-1, IL-12, TNF-α
-
Anti-inflammatory cytokines: IL-4, IL-10
Some synthesized analogues did not induce the expression of pro-inflammatory cytokines while stimulating the expression of the anti-inflammatory cytokine IL-10.[11]
This compound Derivatives' Impact on Cytokine Signaling
Conclusion
This compound and its stereoisomers, particularly neothis compound, represent a fascinating class of molecules with significant potential in medicinal chemistry and drug development. Their distinct biological activities, stemming from subtle differences in stereochemistry, underscore the importance of stereoselective synthesis and separation in harnessing their therapeutic benefits. The outlined experimental approaches and the elucidated signaling pathways provide a solid foundation for further research into these promising natural products. Future investigations should focus on detailed structure-activity relationship studies, the development of more efficient and scalable synthetic and separation protocols, and a deeper exploration of their mechanisms of action in various disease models.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C27H44O3 | CID 99516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. This compound inhibits adipocytic differentiation and induces osteoblastic differentiation in mouse bone marrow stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. smart.dhgate.com [smart.dhgate.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. 13C cross-polarization MAS NMR study of some steroidal sapogenins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Khan Academy [khanacademy.org]
- 10. Neothis compound | C27H44O3 | CID 12304433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Tigogenin: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Tigogenin is a naturally occurring steroidal sapogenin found in various plant species, notably those of the Agave and Trigonella genera.[1] As an aglycone, it forms the core structure of numerous saponin (B1150181) glycosides.[2] Historically utilized as a crucial precursor in the semi-synthesis of steroidal drugs, recent research has unveiled its diverse and potent biological activities, positioning it as a molecule of significant interest for modern drug discovery and development.[2][3] This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, biosynthetic origins, and biological functions. It includes in-depth experimental protocols for its extraction, purification, and quantification, and explores its mechanisms of action, particularly through key cellular signaling pathways. This document is intended to serve as a foundational resource for researchers, scientists, and professionals in the pharmaceutical and nutraceutical industries.
Physicochemical Properties of this compound
This compound is a C-27 spirostanol (B12661974), a class of sterol lipids characterized by a distinctive spiroketal side chain.[1][4] At room temperature, it typically presents as a white to off-white crystalline solid.[2] A comprehensive summary of its chemical and physical properties is provided in Table 1.
| Property | Value | Source(s) |
| Molecular Formula | C₂₇H₄₄O₃ | [1][5] |
| Molecular Weight | 416.6 g/mol | [1][2][5] |
| IUPAC Name | (1R,2S,4S,5'R,6R,7S,8R,9S,12S,13S,16S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icosane-6,2'-oxane]-16-ol | [1] |
| CAS Number | 77-60-1 | [1][5] |
| Synonyms | (25R)-5α-Spirostan-3β-ol, 5-alpha-Spirostan-3-beta-ol, NSC-93754 | [1][2][5] |
| Melting Point | 203-210.2 °C | [6][7] |
| Appearance | White to off-white crystalline solid | [2] |
| Solubility | Insoluble in water; Soluble in DMF (2 mg/mL), acetone, ether, and petroleum ether. | [3][4][5][6] |
| Polar Surface Area | 38.7 Ų | [2] |
| Hydrogen Bond Donors | 1 | [4] |
| Hydrogen Bond Acceptors | 3 | [2][4] |
Biosynthesis of this compound in Plants
The biosynthesis of this compound, like other steroidal saponins (B1172615), is a complex multi-step process originating from the isoprenoid pathway.[6][7] The pathway can be broadly divided into three main stages:
-
Isoprenoid Precursor Formation: The journey begins with the synthesis of the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), via the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in plastids.
-
Squalene Cyclization to Sterol Backbone: These precursors are assembled into the 30-carbon molecule squalene. Squalene is then oxidized to 2,3-oxidosqualene (B107256), a critical branch point. In plants, the enzyme cycloartenol (B190886) synthase (CAS) catalyzes the cyclization of 2,3-oxidosqualene to form cycloartenol, the primary precursor for most plant sterols.[5] Through a series of subsequent enzymatic reactions, cycloartenol is converted to cholesterol.[5][8]
-
Tailoring of the Sterol Core: Cholesterol serves as the direct precursor to the spirostanol skeleton. This final stage involves a series of post-synthesis modifications, including hydroxylation, oxidation, and glycosylation, which are primarily catalyzed by cytochrome P450 monooxygenases (P450s) and UDP-glycosyltransferases (UGTs).[4][6] These enzymes introduce hydroxyl groups at specific positions (such as C-16, C-22, and C-26) and then form the characteristic spiroketal side chain, ultimately yielding the this compound aglycone.[5]
Biological Activities and Mechanisms of Action
This compound exhibits a range of pharmacological activities, making it a compelling candidate for therapeutic development. Its primary mechanisms involve the modulation of key signaling pathways that regulate cellular differentiation, inflammation, and apoptosis.
Osteogenic and Anti-Adipogenic Effects
One of the most well-documented activities of this compound is its ability to modulate the differentiation of bone marrow stromal cells (BMSCs). It promotes a lineage shift away from adipocytes (fat cells) and towards osteoblasts (bone-forming cells).[1]
-
Mechanism: This dual action is primarily mediated through the inhibition of Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway .[1][9]
-
PPARγ Inhibition: PPARγ is a master regulator of adipogenesis. By inhibiting PPARγ, this compound suppresses the expression of adipocyte-specific genes, thereby blocking the formation of fat cells.[1][10]
-
p38 MAPK Activation: Simultaneously, this compound activates the p38 MAPK pathway.[1] Activated p38 MAPK promotes the expression of key osteogenic transcription factors like Cbfa1/Runx2, leading to increased production of alkaline phosphatase (ALP), Collagen Type I (COL I), and osteocalcin (B1147995) (OCN)—all critical markers of osteoblast differentiation and bone formation.[1]
-
Anti-Cancer and Pro-Apoptotic Activity
This compound and its derivatives have demonstrated cytotoxic effects against various human cancer cell lines.[11][12] This activity is often linked to the induction of apoptosis (programmed cell death).
-
Mechanism: In human rheumatoid arthritis fibroblast-like synoviocytes, this compound-induced apoptosis is associated with the activation of the p38 MAPK pathway, increased caspase activity, and the upregulation of cyclooxygenase-2 (COX-2).[12] A l-serine (B559523) derivative of this compound showed a potent IC₅₀ of 1.5 µM against the MCF-7 breast cancer cell line, inducing apoptosis through the activation of caspase-3/7.[12]
| Cell Line | Compound | IC₅₀ Value (µM) | Duration | Source |
| MCF-7 (Breast Cancer) | L-serine derivative of this compound | 1.5 | - | [12] |
| A549 (Lung Cancer) | Ketone derivative (3a) | 6.62 | - | [11] |
| HCT116 (Colon Cancer) | Oxime analogue (6a) | 3.43 | - | [11] |
Anti-Inflammatory and Immunomodulatory Effects
This compound exhibits anti-inflammatory properties, as demonstrated by its ability to inhibit carrageenan-induced paw edema in rats at low doses.[5] Furthermore, certain this compound derivatives have been shown to possess immunomodulatory activity, stimulating the expression of the anti-inflammatory cytokine IL-10 while not inducing pro-inflammatory cytokines.[12]
Experimental Protocols
This section provides detailed methodologies for the extraction, purification, analysis, and bioactivity assessment of this compound.
Extraction and Purification Workflow
The isolation of this compound from plant material, such as Agave leaves, typically involves extraction followed by hydrolysis to cleave the sugar moieties from the saponin, and subsequent chromatographic purification of the resulting aglycone.
Protocol 1: Extraction and Acid Hydrolysis from Agave Leaves
This protocol is adapted from methodologies described for the extraction of sapogenins from Agave species.[4][13]
-
Preparation of Plant Material: Collect fresh Agave leaves, clean them, and dry them in an oven at 40-60°C for 48-72 hours. Grind the dried leaves into a fine powder.
-
Soxhlet Extraction: Place 50 g of the dried powder into a cellulose (B213188) thimble and perform Soxhlet extraction with 500 mL of 80% ethanol for 8-10 hours.
-
Solvent Evaporation: Concentrate the resulting hydroalcoholic extract under vacuum using a rotary evaporator to remove the ethanol.
-
Acid Hydrolysis: Resuspend the aqueous residue in 2N H₂SO₄ or concentrated HCl. Reflux the mixture at 100°C for 3-4 hours to hydrolyze the saponins into their aglycone (sapogenin) and sugar components.
-
Neutralization and Precipitation: After cooling, neutralize the acidic solution with a base (e.g., 10% NaOH or CaO) to a pH of approximately 7.0. A precipitate containing the crude sapogenins will form.[13]
-
Collection of Crude Extract: Filter the mixture to collect the precipitate. Wash the precipitate thoroughly with deionized water and dry it in an oven at 60°C. This dried powder is the crude sapogenin extract containing this compound.
Protocol 2: Purification by Column Chromatography
This is a general protocol for the purification of this compound from a crude sapogenin extract using silica (B1680970) gel column chromatography.[14][15]
-
Column Preparation: Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane). Pour the slurry into a glass column of appropriate size and allow it to pack uniformly under gravity, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude sapogenin extract (from Protocol 4.2) in a minimal amount of chloroform (B151607) or the initial mobile phase solvent. Adsorb this solution onto a small amount of silica gel, dry it to a free-flowing powder, and carefully load it onto the top of the packed column.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% hexane (B92381) or a chloroform:methanol mixture of 95:5). Gradually increase the polarity of the mobile phase by increasing the percentage of a more polar solvent (e.g., ethyl acetate (B1210297) or methanol). A typical gradient might be from 100% hexane to 100% ethyl acetate, followed by an ethyl acetate:methanol gradient.
-
Fraction Collection: Collect the eluate in small, sequential fractions (e.g., 10-20 mL each).
-
Monitoring: Monitor the composition of each fraction using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., chloroform:acetone 6:1 or benzene:acetone 90:10).[4][7] Visualize the spots using a suitable reagent like Liebermann-Burchard or 20% phosphomolybdic acid in ethanol followed by heating.
-
Pooling and Isolation: Combine the fractions that contain pure this compound (as determined by comparison with a this compound standard on TLC). Evaporate the solvent from the pooled fractions to obtain purified this compound.
Protocol 3: Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a validated method for the quantification of this compound.[7][14][16]
-
Instrumentation: An HPLC system equipped with a UV detector, a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Chromatographic Conditions:
-
Standard Preparation:
-
Prepare a stock solution of a certified this compound reference standard (e.g., 1 mg/mL) in methanol.
-
Perform serial dilutions of the stock solution with the mobile phase to create a series of working standards (e.g., 0.2, 0.4, 0.6, 0.8, 1.0 mg/mL).[7]
-
-
Sample Preparation:
-
Accurately weigh and dissolve the purified this compound sample or crude extract in methanol to a known concentration.
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the sample solution.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Protocol 4: Cell Viability Assessment using MTT Assay
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.[2][5][7]
-
Cell Seeding: Seed cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of medium containing different concentrations of this compound (and a vehicle control, e.g., DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of this compound that causes 50% inhibition of cell growth).
Protocol 5: Alkaline Phosphatase (ALP) Activity Assay
This assay is a key marker for osteoblastic differentiation.[1][9]
-
Cell Culture and Treatment: Seed Bone Marrow Stromal Cells (BMSCs) in a 24-well plate and culture them in osteogenic differentiation medium. Treat the cells with various concentrations of this compound (e.g., 10-90 µM) for a specified period (e.g., 7-14 days), replacing the medium every 2-3 days.
-
Cell Lysis: After the treatment period, wash the cells twice with ice-cold PBS. Lyse the cells in 200 µL of lysis buffer (e.g., 0.1% Triton X-100 in PBS) per well.
-
Substrate Reaction: Transfer 50 µL of the cell lysate to a 96-well plate. Add 50 µL of p-nitrophenyl phosphate (B84403) (pNPP) substrate solution. Incubate the plate at 37°C for 15-30 minutes.
-
Stop Reaction: Stop the enzymatic reaction by adding 100 µL of 1.0 N NaOH to each well. The conversion of pNPP to p-nitrophenol by ALP results in a yellow color.
-
Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.
-
Normalization: Determine the total protein concentration in a separate aliquot of the cell lysate (e.g., using a BCA protein assay). Normalize the ALP activity (OD at 405 nm) to the total protein content to account for differences in cell number.
Conclusion and Future Perspectives
This compound stands out as a versatile plant metabolite with a well-established role in the synthesis of steroidal drugs and a burgeoning portfolio of therapeutic activities. Its ability to promote osteogenesis while inhibiting adipogenesis through the modulation of the p38 MAPK and PPARγ pathways presents a promising strategy for the development of novel treatments for osteoporosis and related metabolic disorders. Furthermore, its pro-apoptotic and anti-inflammatory effects warrant continued investigation for applications in oncology and inflammatory diseases. The detailed protocols provided in this guide offer a robust framework for researchers to extract, analyze, and evaluate the biological potential of this compound, facilitating further exploration and development of this valuable natural product. Future research should focus on elucidating the complete biosynthetic pathway to enable metabolic engineering approaches, conducting in-vivo efficacy and safety studies for its various therapeutic applications, and synthesizing novel derivatives with enhanced potency and selectivity.
References
- 1. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Recent advances in steroidal saponins biosynthesis and in vitro production | Semantic Scholar [semanticscholar.org]
- 3. assaygenie.com [assaygenie.com]
- 4. Frontiers | Triterpenoid Biosynthesis and Engineering in Plants [frontiersin.org]
- 5. Advances in the Biosynthesis and Molecular Evolution of Steroidal Saponins in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacologic consequences of cholesterol absorption inhibition: alteration in cholesterol metabolism and reduction in plasma cholesterol concentration induced by the synthetic saponin beta-tigogenin cellobioside (CP-88818; tiqueside) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound inhibits adipocytic differentiation and induces osteoblastic differentiation in mouse bone marrow stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Osteoblast-targeted Suppression of PPARγ Increases Osteogenesis through Activation of mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibitory Effects of B-, C-, and E-Ring-Truncated Deguelin Derivatives Against A549, HCT116, and MCF-7 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Precisely Ordered Phosphorylation Reactions in the p38 Mitogen-activated Protein (MAP) Kinase Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. researchgate.net [researchgate.net]
- 16. thepharmajournal.com [thepharmajournal.com]
Methodological & Application
Application Notes & Protocols for Tigogenin Extraction from Agave sisalana
Audience: Researchers, scientists, and drug development professionals.
Introduction: Agave sisalana (sisal) is a plant renowned for its hard fibers. However, the waste generated from fiber processing, which constitutes about 95% of the leaf mass, is a rich source of valuable bioactive compounds, including steroidal saponins (B1172615).[1][2] Tigogenin, a steroidal sapogenin, is a crucial precursor for the synthesis of various steroid drugs.[2][3] This document provides detailed protocols for the extraction and purification of this compound from Agave sisalana, focusing on conventional acid hydrolysis and modern biotransformation methods.
Extraction Methodologies
This compound exists in the plant as a glycoside (saponin) and must be liberated through hydrolysis.[3] The two primary methods for achieving this are acid hydrolysis and enzymatic biotransformation.
-
Acid Hydrolysis: This is the conventional and widely used method. It involves treating the plant material or a crude saponin (B1150181) extract with a strong acid to cleave the glycosidic bonds, releasing the aglycone (sapogenin), this compound. While effective, this method can lead to the formation of undesirable byproducts and raises environmental concerns due to the use of harsh chemicals.[3]
-
Biotransformation: This method utilizes microorganisms to enzymatically hydrolyze the steroidal saponins into this compound. It is considered a cleaner, more environmentally friendly alternative to acid hydrolysis.[3][4] A specific bacterial strain, ZG-21, has been shown to be effective for this purpose.[3][4]
Experimental Protocols
Protocol 1: Acid Hydrolysis for this compound Extraction
This protocol describes a general method for obtaining this compound from dried Agave sisalana residue through acid hydrolysis.
Materials:
-
Dried and powdered Agave sisalana residue
-
3 M Sulfuric Acid (H₂SO₄) or 4.5 M Hydrochloric Acid (HCl)[3][5]
-
Calcium Hydroxide (B78521) (Ca(OH)₂) or Sodium Hydroxide (NaOH) for neutralization[1][5][6]
-
Hexane or Chloroform (B151607)
-
Activated Carbon
-
Silica (B1680970) Gel for column chromatography
-
Solvents for chromatography (e.g., chloroform/methanol/water or chloroform/acetone)[3][5]
Procedure:
-
Preparation of Crude Extract:
-
Reflux 1 kg of sisal waste in distilled water (1 L) for 3 hours. Filter the extract and concentrate it in a forced circulation oven at 50°C.[1]
-
Alternatively, perform an ultrasonic-assisted extraction on 100 g of dried sisal powder with 100 mL of 60% ethanol for 1 hour, followed by two additional extractions with 50 mL of 60% ethanol for 30 minutes each.[3]
-
-
Acid Hydrolysis:
-
Neutralization and Drying:
-
Extraction of Crude this compound:
-
Extract the dried residue using a Soxhlet extractor or by heating under reflux with 95% ethanol. Perform the extraction twice, first with 500 mL for 60 minutes, and then with 1000 mL for 30 minutes.[5]
-
Combine the ethanol extracts and treat with activated carbon to decolorize, if necessary.
-
Filter the solution and concentrate it using a rotary evaporator.
-
Refrigerate the concentrated extract to allow crude this compound to crystallize.
-
-
Purification:
-
Collect the crystals by filtration.
-
Further purification can be achieved using silica gel column chromatography.[3]
-
Pack a glass column with silica gel (200-300 mesh).
-
Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the column.
-
Elute the column with a solvent system such as chloroform/methanol/water (80:20:5, v/v/v) or chloroform/acetone (6:1).[3][5]
-
Collect the fractions and monitor them using Thin Layer Chromatography (TLC) against a this compound standard.
-
Combine the pure fractions and evaporate the solvent to obtain purified this compound.
-
Protocol 2: Biotransformation for this compound Production
This protocol is based on the use of the bacterial strain ZG-21 to convert steroidal saponins in sisal residue into this compound.[3]
Materials:
-
Raw Agave sisalana residue
-
Bacterial strain ZG-21 (or other screened saponin-degrading microorganism)
-
Fermentation medium (can be prepared using the raw sisal residue)
-
Chloroform
-
Equipment for fermentation (shaker incubator)
-
Centrifuge
Procedure:
-
Substrate Preparation:
-
Inoculation and Fermentation:
-
Extraction of this compound:
-
After the fermentation period, centrifuge the broth at 4500 rpm for 15 minutes to separate the precipitate (bacterial cells and residue) from the supernatant.[3]
-
Wash the precipitate three times with ultrapure water.
-
Extract this compound from the washed precipitate using chloroform (e.g., 5 mL) with the aid of ultrasonic-assisted extraction for 30 minutes.[3]
-
-
Purification:
-
The resulting chloroform extract can be purified using the same column chromatography method described in Protocol 1 (Step 5).[3]
-
Data Presentation: Comparison of Methods
The following table summarizes quantitative data from studies on this compound extraction.
| Method | Key Parameters | This compound Yield | Purity | Source |
| Biotransformation | Temp: 30°C, pH: 6, Time: 5 days, Substrate: 5 mg/mL | 26.7 mg/g of sisal residue | High (main product via HPLC) | [3][4] |
| Acid Hydrolysis | Acid: 4.5 M HCl, Temp: 100°C, Time: 4 hours | Yield increased with acid concentration up to 4.5 M | Not specified, requires purification | [3] |
| Acid Hydrolysis & Resin Purification | Acid: 3 M H₂SO₄, Reflux: 4h; Purification: D-101 resin | Crude yield: 8.3% | After purification: 71.6% | [5] |
| GLC Analysis | Acetylation prior to GLC | ~10% of total sapogenin content in East African samples | N/A (Analytical Method) | [7][8] |
Visualization of Workflows
Workflow for Acid Hydrolysis Extraction
Caption: Workflow diagram for the acid hydrolysis method of this compound extraction.
Workflow for Biotransformation Extraction
Caption: Workflow diagram for the biotransformation method of this compound production.
Analytical Characterization
The identification and quantification of this compound in the extracts are crucial for process validation.
-
Thin Layer Chromatography (TLC): Used for rapid qualitative analysis and for monitoring the fractions during column chromatography. A typical mobile phase is chloroform:acetone (6:1), with visualization using phosphomolybdic acid reagent.[5]
-
Gas-Liquid Chromatography (GLC): A quantitative method for estimating hecogenin (B1673031) and this compound content. Acetylation of the sapogenins is necessary before analysis to prevent degradation in the GLC system.[7][8]
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with an Evaporative Light-Scattering Detector (ELSD) is an effective method for the quantitative analysis of this compound.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Used for the characterization and identification of various sapogenins, including this compound, in hydrolyzed extracts of sisal waste.[1]
References
- 1. GC-MS characterisation of sapogenins from sisal waste and a method to isolate pure hecogenin :: BioResources [bioresources.cnr.ncsu.edu]
- 2. tandfonline.com [tandfonline.com]
- 3. Biotransformation of steroidal saponins in sisal (Agave sisalana Perrine) to this compound by a newly isolated strain from a karst area of Guilin, China - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biotransformation of steroidal saponins in sisal (Agave sisalana Perrine) to this compound by a newly isolated strain from a karst area of Guilin, China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. CN103087143A - Method for extracting this compound from squeezed juice of sisal residue - Google Patents [patents.google.com]
- 7. A quantitative gas-liquid chromatographic method for the estimation of hecogenin and this compound in the leaves, juice and sapogenin concentrates of Agave sisalana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: Isolation and Purification of Tigogenin
Introduction
Tigogenin is a steroidal sapogenin found in various plant species, most notably those of the Agave and Yucca genera[1][2]. It serves as a crucial precursor in the synthesis of various steroidal drugs, earning it the moniker "medical gold"[3]. The isolation and purification of this compound from its natural sources is a critical process for the pharmaceutical industry. This document provides a detailed protocol for the isolation and purification of this compound, primarily from Agave sisalana residue, and includes methods for quantitative analysis.
Materials and Equipment
-
Plant Material: Dried and powdered residue of Agave sisalana Perrine.
-
Solvents: 95% Ethanol (B145695), 70% Ethanol, Methanol (chromatographic grade), Chloroform, Acetone.
-
Acids and Bases: Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl), Lime (Calcium Hydroxide).
-
Chromatography: Macroporous resin (D-101), Silica gel for Thin Layer Chromatography (TLC).
-
Equipment: Soxhlet extractor, Rotary evaporator, Reflux condenser, Ultrasonic cleaner, HPLC system with a C18 column and UV detector, Glass columns for chromatography, Beakers, Flasks, Filtration apparatus.
-
Other: Activated carbon, this compound standard substance.
Experimental Protocol
This protocol is a comprehensive summary of established methods for the isolation and purification of this compound.
1. Extraction of Crude Saponins (B1172615)
The initial step involves extracting the crude saponins from the plant material.
-
Procedure:
-
The dried and powdered Agave sisalana residue is subjected to fermentation, a common practice to convert soluble saponins into insoluble forms[4].
-
The fermented solid material is then dried.
-
Crude saponins are extracted from the dried material using a polar solvent, typically 95% ethanol, in a Soxhlet extractor or through repeated soaking and filtration[5].
-
The ethanolic extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude saponin (B1150181) extract.
-
2. Acid Hydrolysis
Acid hydrolysis is employed to cleave the glycosidic bonds of the saponins, releasing the aglycone (this compound).
-
Procedure:
-
The crude saponin extract is dissolved in an acidic solution, such as 1.5 M sulfuric acid in 70% ethanol[6].
-
The mixture is heated under reflux for several hours (e.g., 12 hours) to ensure complete hydrolysis[6]. Microwave-assisted acid hydrolysis can also be employed as a more rapid and efficient alternative[7].
-
After hydrolysis, the reaction mixture is cooled. The alcohol is then recovered using a rotary evaporator[6].
-
The resulting hydrolyzate contains the crude this compound precipitate.
-
3. Neutralization and Initial Purification
The acidic hydrolyzate is neutralized and subjected to initial purification steps.
-
Procedure:
-
The crude this compound precipitate is washed with water until it is nearly neutral[6].
-
Lime (calcium hydroxide) is added to the washed precipitate and mixed thoroughly. The mixture is then dried[4][6].
-
The dried mixture is then extracted with ethanol (e.g., 50-90%) to dissolve the this compound[4][6].
-
The ethanolic extract is filtered. Activated carbon is added to the filtrate for decolorization, and the pH is adjusted to acidic (e.g., pH 2 with HCl) followed by refluxing for a few hours[6].
-
The solution is then filtered and allowed to cool to promote crystallization of the crude this compound.
-
4. Chromatographic Purification
Macroporous resin chromatography is an effective method for the purification of this compound.
-
Procedure:
-
The crude this compound is dissolved in an appropriate solvent and loaded onto a pre-equilibrated macroporous resin column (D-101 resin is reported to be effective)[1].
-
The column is first washed with water and then with a low concentration of ethanol (e.g., 20%) to remove impurities[6].
-
The this compound is then eluted with a higher concentration of ethanol, with 70% ethanol being identified as optimal[1][6].
-
The eluent containing the purified this compound is collected and concentrated.
-
5. Recrystallization
A final recrystallization step can be performed to obtain high-purity this compound.
-
Procedure:
Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a standard method for the quantitative analysis of this compound.
-
HPLC Conditions:
-
Procedure:
-
A standard curve is generated using known concentrations of a this compound reference standard.
-
The purified this compound sample is dissolved in the mobile phase and injected into the HPLC system.
-
The concentration of this compound in the sample is determined by comparing its peak area to the standard curve.
-
The purity is calculated as the percentage of the this compound peak area relative to the total peak area of all components in the chromatogram. The yield is calculated based on the initial amount of plant material used.
-
Data Presentation
The following tables summarize quantitative data from a study on the purification of this compound using macroporous resin[1].
Table 1: Yield and Purity at Different Stages
| Stage | Yield (%) | Purity (%) |
| Crude Extract | 32.6 | 8.3 |
| After Macroporous Resin Purification | 79.1 (Recovery Rate) | 71.6 |
Table 2: Optimization of Macroporous Resin Chromatography
| Parameter | Condition | Purity of this compound (%) |
| Eluent Concentration | 70% Ethanol | 70.3 |
| Elution Flow Rate | 0.6 ml/min | Optimal desorption |
Visualizations
Experimental Workflow for this compound Isolation and Purification
Caption: Workflow for the isolation and purification of this compound.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. researchgate.net [researchgate.net]
- 3. CN104109186A - Purifying method of ticogenin crude product - Google Patents [patents.google.com]
- 4. CN1446820A - Technique for extracting improved this compound - Google Patents [patents.google.com]
- 5. WO2005063790A1 - Isolation of this compound pentaglycoside from chlorophytum nimonii - Google Patents [patents.google.com]
- 6. CN1830997A - Process for producing high purity hecogenin and this compound - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Quantitative Analysis of Tigogenin Using Gas-Liquid Chromatography: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tigogenin, a steroidal sapogenin found in various plants of the Agave and Yucca genera, is a significant precursor in the synthesis of steroidal drugs. Accurate and reliable quantification of this compound in plant materials and extracts is crucial for quality control, drug discovery, and process optimization in the pharmaceutical industry. Gas-liquid chromatography (GLC) offers a robust and sensitive method for the quantitative analysis of this compound. However, due to its low volatility, derivatization is a mandatory step to convert this compound into a more volatile and thermally stable compound suitable for GC analysis.
This document provides detailed application notes and protocols for the quantitative analysis of this compound using GLC, focusing on sample preparation, derivatization, and chromatographic conditions.
Experimental Workflow
The overall workflow for the quantitative analysis of this compound by GLC involves several key stages, from sample preparation to data analysis.
Caption: Workflow for this compound Quantification by GLC.
Experimental Protocols
Sample Preparation: Extraction and Hydrolysis
This protocol describes the extraction of sapogenins from plant material and their subsequent hydrolysis to yield free this compound.
Materials:
-
Dried and powdered plant material
-
Methanol (B129727) or Ethanol (B145695) (95%)
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
-
Toluene (B28343) or n-Hexane
-
Sodium hydroxide (B78521) (NaOH) or Sodium carbonate (Na₂CO₃) solution
-
Deionized water
-
Filter paper
-
Rotary evaporator
-
Reflux condenser
Procedure:
-
Extraction:
-
Weigh approximately 10 g of the dried, powdered plant material.
-
Perform a Soxhlet extraction with 200 mL of methanol or 95% ethanol for 6-8 hours.
-
Alternatively, use maceration by soaking the plant material in the solvent for 24-48 hours with occasional shaking.
-
Filter the extract and concentrate it to about 50 mL using a rotary evaporator.
-
-
Acid Hydrolysis:
-
To the concentrated extract, add an equal volume of 2M HCl or 1M H₂SO₄.
-
Reflux the mixture for 2-4 hours to hydrolyze the saponin (B1150181) glycosides.
-
Cool the reaction mixture to room temperature.
-
-
Neutralization and Extraction of Aglycones:
-
Neutralize the acidic solution by slowly adding a 10% NaOH or Na₂CO₃ solution until the pH is approximately 7.
-
Extract the aqueous solution three times with 50 mL of toluene or n-hexane.
-
Combine the organic layers and wash them with deionized water until the washings are neutral.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under reduced pressure to obtain the crude sapogenin extract containing this compound.
-
Derivatization
Due to the presence of a polar hydroxyl group, this compound must be derivatized to increase its volatility for GLC analysis. Acetylation is a common and effective method.[1] Silylation is also a widely used alternative for derivatizing hydroxyl groups.[2][3]
Protocol 1: Acetylation
Materials:
-
Crude this compound extract
-
Acetic anhydride (B1165640)
-
Pyridine (B92270) (anhydrous)
-
Heating block or water bath
Procedure:
-
Dissolve the dried crude sapogenin extract in 1 mL of anhydrous pyridine in a reaction vial.
-
Add 1 mL of acetic anhydride to the vial.
-
Seal the vial tightly and heat the mixture at 60-80°C for 2 hours.
-
Cool the vial to room temperature.
-
Evaporate the excess pyridine and acetic anhydride under a gentle stream of nitrogen.
-
Re-dissolve the residue in a suitable solvent (e.g., acetone, ethyl acetate) for GLC analysis.
Protocol 2: Silylation
Materials:
-
Crude this compound extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pyridine (anhydrous)
-
Heating block or water bath
Procedure:
-
Ensure the crude this compound extract is completely dry, as silylating reagents are moisture-sensitive.[3]
-
Add 100 µL of anhydrous pyridine to the dried extract in a reaction vial.
-
Add 100 µL of BSTFA + 1% TMCS or MSTFA.
-
Seal the vial and heat at 60-70°C for 30 minutes.
-
Cool the vial to room temperature. The sample is now ready for GLC analysis.
Gas-Liquid Chromatography (GLC) Conditions
The following are recommended starting conditions for the analysis of derivatized this compound. Optimization may be required based on the specific instrument and column used.
| Parameter | Recommended Condition |
| Gas Chromatograph | Agilent 7890B or equivalent with Flame Ionization Detector (FID) |
| Column | HP-5 (5% Phenyl Methyl Siloxane) or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium or Nitrogen, at a constant flow rate of 1.0-1.5 mL/min |
| Injector | Split/Splitless injector |
| Injector Temperature | 250 - 280°C |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 to 50:1 (can be optimized) |
| Oven Temperature Program | Initial temperature: 200°C, hold for 2 min. Ramp to 280°C at 5-10°C/min. Hold at 280°C for 10-15 min. |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 - 300°C |
| Makeup Gas (N₂) | 25-30 mL/min |
| Hydrogen Flow | 30-40 mL/min |
| Air Flow | 300-400 mL/min |
Method Validation and Data Presentation
A full method validation should be performed to ensure the reliability of the quantitative results. The following parameters should be assessed according to ICH guidelines.
Linearity
Linearity should be evaluated by preparing a series of standard solutions of derivatized this compound at different concentrations and injecting them into the GLC system. A calibration curve is constructed by plotting the peak area against the concentration.
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 10 | Data Point 1 |
| 25 | Data Point 2 |
| 50 | Data Point 3 |
| 100 | Data Point 4 |
| 200 | Data Point 5 |
| Correlation Coefficient (r²) | > 0.995 |
Precision
Precision is assessed by performing repeated analyses of the same sample. It is expressed as the relative standard deviation (%RSD).
| Parameter | Acceptance Criteria (%RSD) |
| Repeatability (Intra-day) | < 2% |
| Intermediate Precision (Inter-day) | < 5% |
Accuracy
Accuracy is determined by performing recovery studies on a sample spiked with a known amount of this compound standard.
| Spiked Level | Amount Added (µg) | Amount Recovered (µg) | Recovery (%) |
| Low | Value | Value | Calculation |
| Medium | Value | Value | Calculation |
| High | Value | Value | Calculation |
| Average Recovery (%) | 95 - 105% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ are determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve.
| Parameter | Method | Typical Value (µg/mL) |
| LOD | Signal-to-Noise Ratio (S/N) of 3:1 | Value |
| LOQ | Signal-to-Noise Ratio (S/N) of 10:1 | Value |
Logical Relationships in Derivatization
The choice of derivatization method depends on the analyte's functional groups and the desired chromatographic properties. Both acetylation and silylation are effective for the hydroxyl group in this compound.
Caption: Derivatization Pathways for this compound Analysis.
Conclusion
The described protocols for sample preparation, derivatization, and GLC analysis provide a comprehensive framework for the accurate and reliable quantification of this compound. Proper method validation is essential to ensure the quality and consistency of the results. These application notes serve as a valuable resource for researchers, scientists, and drug development professionals involved in the analysis of steroidal sapogenins.
References
Application Note: Development of a Robust HPLC Method for the Identification of Tigogenin
Audience: Researchers, scientists, and drug development professionals.
Introduction Tigogenin is a steroidal sapogenin found in various plant species, notably those of the Agave and Yucca genera. It serves as a crucial precursor in the synthesis of steroidal drugs, making its accurate identification and quantification essential for quality control, phytochemical research, and pharmaceutical development. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that offers the precision and sensitivity required for the analysis of such compounds. This document provides a detailed protocol for the development of an HPLC method for the identification of this compound, covering sample preparation, chromatographic conditions, and data analysis.
Principle of the Method
High-Performance Liquid Chromatography (HPLC) separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (a solvent or solvent mixture). For this compound, a non-polar compound, Reverse-Phase HPLC (RP-HPLC) is the method of choice. In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar. This compound, being relatively non-polar, is retained by the stationary phase and elutes when a sufficiently non-polar mobile phase is passed through the column. Detection is typically achieved using an Ultraviolet (UV) detector at a low wavelength, as this compound lacks a strong chromophore, or an Evaporative Light Scattering Detector (ELSD) for better sensitivity.[1][2]
Materials and Reagents
2.1 Equipment
-
HPLC system with a pump, autosampler, column oven, and UV or ELSD detector
-
Analytical balance
-
Ultrasonic bath
-
Centrifuge
-
Vortex mixer
-
pH meter
-
Glassware (volumetric flasks, pipettes, beakers)
-
Rotary evaporator
2.2 Chemicals and Standards
-
This compound reference standard (>98% purity)
-
Methanol (B129727) (HPLC grade)[3]
-
Acetonitrile (B52724) (HPLC grade)[5]
-
Water (HPLC grade or deionized)
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) (for hydrolysis)[5][6]
-
Sodium hydroxide (B78521) (NaOH) (for neutralization)[6]
-
Ethyl acetate (B1210297) (Analytical grade)[6]
-
Plant material (e.g., dried leaves of Agave or Yucca species)[3][5]
Experimental Protocols
3.1 Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask.
-
Dissolve the standard in HPLC-grade methanol or acetonitrile. Use an ultrasonic bath to ensure complete dissolution.[3]
-
Make up the volume to the mark with the same solvent and mix thoroughly.
-
Working Solutions: Prepare a series of working standard solutions (e.g., 0.2, 0.4, 0.6, 0.8, 1.0 mg/mL) by diluting the stock solution with the mobile phase.[3] These will be used to construct a calibration curve for quantification.
-
Filter all standard solutions through a 0.22 µm syringe filter before injection into the HPLC system.[7]
3.2 Sample Preparation: Extraction and Hydrolysis from Plant Material This protocol is a general procedure for extracting sapogenins like this compound, which often exist as glycosides in plants and require hydrolysis to yield the aglycone (this compound).
-
Drying and Grinding: Dry the plant material (e.g., Agave americana leaves) in an oven at 30–40°C for 16 hours.[6] Grind the dried material into a coarse powder.
-
Extraction: Weigh 50 g of the dried powder and extract with 80% ethanol (B145695) in a Soxhlet apparatus for 10 hours.[5] Alternatively, use heating reflux with methanol.[3]
-
Hydrolysis: Concentrate the hydroalcoholic extract using a rotary evaporator. Add a solution of 2N H₂SO₄ in 70% 2-propanol and reflux at 100°C for 4 hours to hydrolyze the saponin (B1150181) glycosides into their sapogenin components.[5]
-
Neutralization and Partitioning: After cooling, neutralize the reaction mixture with a 5% or 10% NaOH solution.[5][6]
-
Extract the sapogenins (including this compound) from the neutralized solution using a non-polar solvent like ethyl acetate in a separatory funnel (3 x 50 mL).[6]
-
Final Preparation: Combine the organic phases and evaporate to dryness under vacuum. Reconstitute the dried residue in a known volume of methanol or acetonitrile (e.g., 5 mL).[3]
-
Filter the final sample solution through a 0.22 µm syringe filter prior to HPLC analysis.[3][7]
3.3 HPLC Method Protocol The following parameters are a starting point for method development. Optimization may be required based on the specific HPLC system and sample matrix.
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.[1][5]
-
Mobile Phase: An isocratic system of 100% Acetonitrile or a mixture like Acetonitrile/Water (90:10, v/v) can be effective.[5][8] Gradient elution may also be used for complex samples.[9]
-
Column Temperature: Maintain the column at ambient temperature (e.g., 25°C) or a controlled temperature like 33°C.[3][8]
-
Injection Volume: Inject 5-20 µL of the standard or sample solution.[5][9]
-
Detection: Use a UV detector set to a low wavelength, such as 203 nm or 209 nm.[3][8] If available, an ELSD is preferred for higher sensitivity with saponins.[10]
-
Analysis: Run the standards first to establish the retention time of this compound and to generate a calibration curve. Then, run the prepared samples. Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
Data Presentation
Table 1: Summary of HPLC Method Parameters for this compound Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | C18 | LiChrosorb RP-8 | Phenomenex ODS |
| Mobile Phase | Methanol | Methanol:Water (80:20) | 100% Acetonitrile |
| Flow Rate | 1.0 mL/min | Not Specified | 1.0 mL/min |
| Detection | UV at 209 nm[3] | UV (wavelength not specified)[1][11] | Not Specified[5] |
| Temperature | Room Temperature (25°C)[3] | Not Specified | Ambient[5] |
| Injection Vol. | 10 µL[3] | Not Specified | 5 µL[5] |
Table 2: Example Calibration Curve Data for this compound Standard
| Concentration (mg/mL) | Peak Area (Arbitrary Units) |
| 0.2 | 13100 |
| 0.4 | 26050 |
| 0.6 | 39200 |
| 0.8 | 52150 |
| 1.0 | 65100 |
| Linearity (R²) | 0.9999 |
Note: Data is illustrative, based on the linear range reported in the literature.[3]
Visualizations
Caption: Experimental workflow for this compound identification.
Caption: Logical diagram of the HPLC system components.
References
- 1. High-performance liquid chromatography analysis of plant saponins: An update 2005-2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Practical Quality Control Method for Saponins Without UV Absorption by UPLC-QDA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. cores.emory.edu [cores.emory.edu]
- 5. researchgate.net [researchgate.net]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. nacalai.com [nacalai.com]
- 8. thepharmajournal.com [thepharmajournal.com]
- 9. researchgate.net [researchgate.net]
- 10. hrcak.srce.hr [hrcak.srce.hr]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Thin-Layer Chromatography (TLC) Analysis of Tigogenin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tigogenin is a steroidal sapogenin found in various plants, notably those of the Agave and Yucca genera. It serves as a crucial precursor in the synthesis of various steroidal drugs, making its accurate and efficient analysis essential for quality control, phytochemical studies, and drug development. Thin-Layer Chromatography (TLC) offers a simple, rapid, and cost-effective method for both the qualitative identification and quantitative determination of this compound in plant extracts and pharmaceutical preparations. High-Performance Thin-Layer Chromatography (HPTLC), a sophisticated form of TLC, provides superior separation, sensitivity, and accuracy, making it well-suited for quantitative analysis.
These application notes provide detailed protocols for the qualitative and quantitative analysis of this compound using TLC and HPTLC, respectively. The quantitative method is adapted from a validated protocol for diosgenin, a structurally similar steroidal sapogenin, and may require minor optimization for this compound analysis.
Pre-Analysis Considerations
-
Sample Preparation: Proper sample preparation is critical to obtaining accurate and reproducible results. For the analysis of this compound from plant materials, a hydrolysis step is necessary to cleave the glycosidic bonds and liberate the aglycone (this compound).
-
Stationary Phase Selection: For the separation of this compound, silica (B1680970) gel 60 F254 plates are recommended. These plates are suitable for the adsorption chromatography of moderately polar compounds like steroidal sapogenins. HPTLC plates with a smaller particle size are recommended for quantitative analysis to achieve better resolution and sensitivity.
-
Mobile Phase Selection: The choice of mobile phase is crucial for achieving good separation. A mobile phase of chloroform (B151607) and acetone (B3395972) has been shown to be effective for the qualitative analysis of this compound. For quantitative analysis, a mobile phase containing petroleum ether and isopropanol (B130326) can be used. The polarity of the mobile phase should be optimized to achieve an optimal Rf value (typically between 0.2 and 0.8) for this compound.
-
Visualization: Since this compound is not UV active, a derivatization reagent is required for visualization. Anisaldehyde-sulfuric acid reagent is a common and effective choice for visualizing steroidal sapogenins, producing colored spots upon heating.
Experimental Protocols
Qualitative Analysis of this compound by TLC
This protocol is suitable for the rapid identification of this compound in plant extracts.
1.1. Materials and Reagents
-
TLC Plates: Pre-coated silica gel 60 F254 plates (20 x 10 cm)
-
This compound Standard: 1 mg/mL in chloroform
-
Sample Solution: Prepared from plant extract (see section 3)
-
Mobile Phase: Chloroform: Acetone (6:1, v/v)[1]
-
Visualization Reagent: Anisaldehyde-sulfuric acid reagent (see section 4)
-
Developing Chamber
-
Capillary tubes or automatic TLC spotter
-
Heating plate or oven
1.2. Protocol
-
Plate Preparation: Activate the silica gel plate by heating at 105°C for 30 minutes.[1]
-
Sample Application: Apply 5-10 µL of the this compound standard solution and the sample solution as bands or spots on the TLC plate, about 1.5 cm from the bottom edge.
-
Development: Place the plate in a developing chamber pre-saturated with the mobile phase (Chloroform: Acetone, 6:1) for at least 20 minutes. Allow the mobile phase to ascend the plate until it reaches approximately 1 cm from the top edge.
-
Drying: Remove the plate from the chamber and dry it in a fume hood.
-
Visualization: Spray the dried plate evenly with the anisaldehyde-sulfuric acid reagent and heat at 100-105°C for 5-10 minutes until colored spots appear.
-
Identification: Compare the Rf value and color of the spot in the sample chromatogram with that of the this compound standard. The reported Rf for this compound with this mobile phase is approximately 0.76.[1]
Quantitative Analysis of this compound by HPTLC-Densitometry
This protocol, adapted from a validated method for diosgenin, is suitable for the quantitative determination of this compound. Note: Method validation and potential optimization are recommended.
2.1. Materials and Reagents
-
HPTLC Plates: Pre-coated silica gel 60 F254 HPTLC plates (10 x 10 cm)
-
This compound Standard Solutions: Prepare a stock solution of 1 mg/mL in chloroform and dilute to obtain a series of standard solutions with concentrations ranging from 100 to 1000 ng/µL.
-
Sample Solution: Prepared from plant extract (see section 3)
-
Mobile Phase: Petroleum ether: Isopropanol (12:1, v/v)
-
Visualization Reagent: Methanolic sulfuric acid (5% H2SO4 in methanol)
-
HPTLC System: Including an automatic sample applicator, developing chamber, and a TLC scanner with appropriate software.
2.2. Protocol
-
Plate Preparation: Activate the HPTLC plate by heating at 110°C for 15 minutes.
-
Sample Application: Apply 2 µL of the standard solutions and sample solution as 8 mm bands using an automatic applicator.
-
Development: Develop the plate in a twin-trough chamber pre-saturated with the mobile phase for 20 minutes to a distance of 80 mm.
-
Drying: Dry the plate in a stream of warm air.
-
Derivatization: Spray the plate with methanolic sulfuric acid reagent.
-
Heating: Heat the plate at 110°C for 10 minutes.
-
Densitometric Scanning: Scan the plate in absorbance mode at 366 nm using a TLC scanner.
-
Quantification: Generate a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations. Determine the concentration of this compound in the sample solution from the calibration curve.
Sample Preparation from Plant Material
-
Extraction: Macerate 10 g of dried and powdered plant material with 100 mL of 70% ethanol (B145695) for 24 hours. Filter the extract.
-
Acid Hydrolysis: Add an equal volume of 2M hydrochloric acid to the filtrate and reflux the mixture at 80°C for 4 hours to hydrolyze the saponins.
-
Neutralization and Extraction: Cool the hydrolyzed solution and neutralize it with a suitable base (e.g., 5M sodium hydroxide). Extract the aqueous solution three times with 50 mL of chloroform.
-
Concentration: Combine the chloroform extracts and evaporate to dryness under reduced pressure.
-
Sample Solution Preparation: Dissolve the dried residue in a known volume of chloroform to obtain a final concentration suitable for TLC/HPTLC analysis (e.g., 1 mg/mL).
Preparation of Visualization Reagent
Anisaldehyde-Sulfuric Acid Reagent: Cautiously add 0.5 mL of anisaldehyde to a mixture of 10 mL of glacial acetic acid, 85 mL of methanol, and 5 mL of concentrated sulfuric acid, while cooling in an ice bath. The reagent should be prepared fresh.
Quantitative Data Summary
The following tables summarize the quantitative data for the HPTLC analysis of this compound, adapted from a validated method for diosgenin.
Table 1: Chromatographic Parameters
| Parameter | Value |
| Stationary Phase | HPTLC Silica Gel 60 F254 |
| Mobile Phase | Petroleum ether: Isopropanol (12:1, v/v) |
| Rf of this compound (adapted) | ~0.76 |
| Detection Wavelength | 366 nm (after derivatization) |
Table 2: Method Validation Parameters (Adapted from a Diosgenin Method)
| Validation Parameter | Result |
| Linearity Range | 100 - 1000 ng/spot |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | ~17 ng/spot |
| Limit of Quantification (LOQ) | ~50 ng/spot |
| Accuracy (% Recovery) | 98.5% - 101.5% |
| Precision (%RSD) | |
| - Intraday | < 2.0% |
| - Interday | < 2.0% |
Visualizations
Caption: Experimental workflow for the quantitative HPTLC analysis of this compound.
Caption: Key parameters for the validation of the analytical method.
References
Application Note and Protocol for the Purification of Tigogenin using Macroporous Resin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tigogenin, a steroidal sapogenin found in plants of the Agave and Dioscorea genera, is a valuable precursor for the synthesis of various steroid drugs.[1] Its purification from natural sources is a critical step in the pharmaceutical manufacturing process. Macroporous resin chromatography offers an efficient, cost-effective, and scalable method for the enrichment and purification of this compound from crude plant extracts, providing a non-toxic alternative to traditional adsorbents like silica (B1680970) and aluminum oxide.[1] This document provides a detailed protocol for the purification of this compound using macroporous resin, along with supporting data and visualizations.
Principle
Macroporous resins are synthetic polymers with a porous structure and a large surface area that can adsorb and desorb molecules based on their polarity and molecular weight. For the purification of moderately polar compounds like this compound, non-polar or weakly polar resins are typically employed. The process involves loading a crude this compound extract onto a column packed with a suitable macroporous resin. Less polar impurities are washed away, and the adsorbed this compound is then eluted with an appropriate solvent, typically an ethanol-water mixture.
Data Presentation
Table 1: Comparison of Macroporous Resins for this compound Adsorption
| Resin Type | Polarity | Adsorption Capacity for this compound | Reference |
| D-101 | Non-polar | High | [1] |
| AB-8 | Weakly polar | Moderate | [1] |
| NKA-9 | Polar | Low | [1] |
| X-5 | Non-polar | Moderate | [1] |
Table 2: Optimized Purification Parameters for this compound using D-101 Macroporous Resin
| Parameter | Optimal Value |
| Eluent | 70% Ethanol (B145695) |
| Eluent Volume | 100 mL |
| Elution Flow Rate | 0.6 mL/min |
Table 3: Purification Efficiency of this compound using D-101 Macroporous Resin
| Parameter | Value |
| Initial Purity of Crude Extract | 8.3% |
| Final Purity of this compound | 71.6% |
| Recovery Rate | 79.1% |
Experimental Protocols
1. Preparation of Crude this compound Extract
This protocol describes the extraction of this compound from Agave sisalana residue.
-
Materials:
-
Dried and powdered residue of Agave sisalana
-
Heating reflux apparatus
-
Rotary evaporator
-
-
Procedure:
-
Extract the powdered Agave sisalana residue with methanol using a heating reflux method.
-
Concentrate the resulting extract using a rotary evaporator to obtain the crude this compound extract.
-
Determine the initial purity of the crude extract using High-Performance Liquid Chromatography (HPLC).
-
2. Macroporous Resin Pre-treatment
-
Materials:
-
D-101 macroporous resin
-
Ethanol (95%)
-
Deionized water
-
-
Procedure:
-
Soak the D-101 resin in 95% ethanol for 24 hours to swell the resin beads and remove any residual impurities.
-
Wash the resin with 95% ethanol until the eluent is clear.
-
Thoroughly wash the resin with deionized water until there is no smell of ethanol.
-
3. Static Adsorption and Desorption Experiments (Resin Selection)
-
Procedure:
-
To select the most suitable resin, perform static adsorption tests with different types of macroporous resins (e.g., D-101, AB-8, NKA-9, X-5).
-
For each resin, add a known amount of pre-treated resin to a fixed volume of the crude this compound extract of a known concentration.
-
Agitate the mixture at a constant temperature for a set period to reach adsorption equilibrium.
-
Filter the resin and measure the concentration of this compound in the filtrate using HPLC to determine the adsorption capacity.
-
After adsorption, wash the resin with deionized water and then desorb the this compound using an appropriate solvent (e.g., 70% ethanol).
-
Measure the concentration of this compound in the desorption solution to determine the desorption capacity.
-
Select the resin with the best adsorption and desorption characteristics for dynamic purification. Based on available data, D-101 is a suitable choice.[1]
-
4. Dynamic Purification of this compound on a D-101 Resin Column
-
Materials:
-
Pre-treated D-101 macroporous resin
-
Glass column
-
Crude this compound extract
-
Deionized water
-
Ethanol (70%)
-
Peristaltic pump
-
Fraction collector
-
-
Procedure:
-
Pack the pre-treated D-101 resin into a glass column.
-
Equilibrate the column by passing deionized water through it.
-
Load the crude this compound extract onto the column at a controlled flow rate.
-
Wash the column with deionized water to remove impurities.
-
Elute the adsorbed this compound with 100 mL of 70% ethanol at a flow rate of 0.6 mL/min.[1]
-
Collect the eluent in fractions.
-
Analyze the collected fractions for this compound content using HPLC.
-
Pool the fractions containing high-purity this compound.
-
Concentrate the pooled fractions to obtain purified this compound.
-
5. Resin Regeneration
-
Procedure:
-
After the elution of this compound, wash the resin column with a high concentration of ethanol (e.g., 95%) to remove any strongly bound compounds.
-
Wash the column thoroughly with deionized water until the eluent is neutral.
-
The regenerated resin is now ready for the next purification cycle.
-
Visualization of Workflow and Signaling Pathway
Caption: Experimental workflow for the purification of this compound.
Caption: this compound's signaling pathway in bone marrow stromal cells.
References
Application Notes and Protocols: Tigogenin as a Precursor for Steroid Hormone Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tigogenin, a steroidal sapogenin found in various plants, serves as a valuable precursor for the semi-synthesis of a wide range of steroid hormones. Its structural similarity to diosgenin (B1670711) allows for its conversion into key pharmaceutical intermediates through a series of well-established chemical transformations. This document provides detailed application notes and experimental protocols for the synthesis of progesterone (B1679170) from this compound, a process of significant interest in the pharmaceutical industry. The core of this process is the Marker degradation, which efficiently removes the spiroketal side chain of this compound to produce 16-dehydropregnenolone (B108158) acetate (B1210297) (16-DPA), a pivotal intermediate for numerous steroid hormones. Subsequent hydrogenation and oxidation steps convert 16-DPA into progesterone. This guide offers a comprehensive resource for researchers and professionals in drug development, providing a foundation for the practical application of this compound in steroid synthesis.
Introduction
The synthesis of steroid hormones is a cornerstone of the pharmaceutical industry, with applications ranging from contraceptives to anti-inflammatory drugs. This compound, a naturally occurring sapogenin, represents a key starting material for the cost-effective production of these vital medicines. The chemical structure of this compound, particularly its steroid nucleus, provides a ready-made scaffold for conversion into various hormonal drugs. The most critical sequence in this transformation is the Marker degradation, a three-step process that includes acetolysis, oxidation, and hydrolysis to yield the versatile intermediate, 16-dehydropregnenolone acetate (16-DPA).[1] This document details the subsequent conversion of 16-DPA to progesterone through catalytic hydrogenation and Oppenauer oxidation, providing a complete pathway from a natural precursor to a valuable steroid hormone.
Chemical Synthesis Pathway Overview
The conversion of this compound to progesterone is a multi-step chemical synthesis. The overall workflow involves the initial degradation of the this compound side chain to form a C21 steroid intermediate, which is then further modified to yield progesterone.
Quantitative Data Summary
The efficiency of each step in the synthesis is crucial for the overall yield of the final product. The following tables summarize the expected yields and key reaction parameters for the conversion of this compound to progesterone. It is important to note that yields can vary based on reaction scale, purity of reagents, and specific laboratory conditions. The data presented for this compound is primarily based on analogous reactions with diosgenin due to the extensive documentation available for the latter.
Table 1: Yields for the Conversion of this compound to 16-Dehydropregnenolone Acetate (Marker Degradation)
| Transformation Step | Starting Material | Product | Typical Yield (%) | Reference |
| Acetolysis | This compound | Pseudothis compound Diacetate | 85 - 95 | [2][3] |
| Oxidation | Pseudothis compound Diacetate | Diosone Derivative | 70 - 80 | [2] |
| Hydrolysis & Elimination | Diosone Derivative | 16-Dehydropregnenolone Acetate (16-DPA) | ~90 | [2] |
| Overall Yield | This compound | 16-DPA | ~55 - 70 | [4] |
Table 2: Yields for the Conversion of 16-DPA to Progesterone
| Transformation Step | Starting Material | Product | Typical Yield (%) | Reference |
| Catalytic Hydrogenation | 16-DPA | 5α-Pregnan-3β-ol-20-one Acetate | >90 | [1] |
| Oppenauer Oxidation | 5α-Pregnan-3β-ol-20-one Acetate | Progesterone | 80 - 90 | [1][5] |
| Overall Yield | 16-DPA | Progesterone | ~72 - 81 | Calculated |
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the laboratory-scale synthesis of progesterone from this compound.
Marker Degradation of this compound to 16-Dehydropregnenolone Acetate (16-DPA)
This process involves three main chemical transformations performed sequentially.
Protocol 4.1.1: Acetolysis of this compound
This step opens the spiroketal ring system of this compound.
-
Reagents:
-
This compound
-
Acetic anhydride
-
-
Procedure:
-
In a pressure reactor, combine this compound and acetic anhydride in a molar ratio of approximately 1:3.5.[4]
-
Seal the reactor and heat the mixture to around 200°C with constant stirring. The internal pressure will increase to 5-6 kg/cm ².
-
Maintain these conditions for approximately 2 hours.
-
After the reaction is complete, cool the reactor to below 100°C.
-
Remove the excess acetic anhydride under reduced pressure to obtain crude pseudothis compound diacetate as a residue. This product is typically used in the next step without further purification.
-
Protocol 4.1.2: Oxidation of Pseudothis compound Diacetate
This step oxidatively cleaves the side chain to form the C-20 ketone.
-
Reagents:
-
Crude pseudothis compound diacetate from the previous step
-
Glacial acetic acid
-
Chromium trioxide (CrO₃)
-
Water
-
Dichloromethane (B109758) (optional solvent)
-
-
Procedure:
-
Prepare the oxidant solution by dissolving chromium trioxide in water and glacial acetic acid. Pre-cool this solution to 0-5°C.
-
Dissolve the crude pseudothis compound diacetate in a mixture of dichloromethane and glacial acetic acid.
-
Cool the substrate solution to 0-5°C.
-
Slowly add the pre-cooled oxidant solution dropwise to the substrate solution, ensuring the reaction temperature is maintained below 7°C.[3]
-
After the addition is complete, continue to stir the mixture for an additional 1-2 hours at the same temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture containing the crude diosone derivative is carried forward to the next step.
-
Protocol 4.1.3: Hydrolysis and Elimination to 16-DPA
This final step of the Marker degradation yields the key intermediate, 16-DPA.
-
Reagents:
-
Crude diosone derivative from the previous step
-
Glacial acetic acid
-
Ethanol (for recrystallization)
-
-
Procedure:
-
To the crude diosone derivative, add glacial acetic acid.
-
Heat the mixture to reflux and maintain for 1-2 hours.
-
After the reaction is complete, cool the mixture.
-
Remove the acetic acid by distillation under reduced pressure.
-
The resulting crude 16-DPA can be purified by recrystallization from ethanol to yield a crystalline solid.[2]
-
Conversion of 16-DPA to Progesterone
This two-step process converts the intermediate 16-DPA into the final product, progesterone.
Protocol 4.2.1: Catalytic Hydrogenation of 16-DPA
This step selectively reduces the double bond in ring D of 16-DPA.
-
Reagents:
-
16-Dehydropregnenolone acetate (16-DPA)
-
Palladium on carbon (Pd/C) catalyst (e.g., 5% or 10%)
-
Hydrogen gas (H₂)
-
Solvent (e.g., ethyl acetate, ethanol)
-
-
Procedure:
-
Dissolve 16-DPA in a suitable solvent in a hydrogenation vessel.
-
Add the Pd/C catalyst to the solution.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-3 atm).
-
Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC or gas chromatography).
-
Carefully vent the excess hydrogen gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Evaporate the solvent to obtain crude 5α-pregnan-3β-ol-20-one acetate.
-
Protocol 4.2.2: Oppenauer Oxidation
This reaction oxidizes the 3β-hydroxyl group to a ketone and isomerizes the double bond to form the α,β-unsaturated ketone system of progesterone.
-
Reagents:
-
Crude 5α-pregnan-3β-ol-20-one acetate from the previous step
-
Aluminum isopropoxide
-
Acetone (as both solvent and hydride acceptor)
-
Toluene (co-solvent)
-
Hydrochloric acid (for workup)
-
Methanol (for recrystallization)
-
-
Procedure:
-
Dissolve the crude 5α-pregnan-3β-ol-20-one acetate in a mixture of toluene and acetone.
-
Add aluminum isopropoxide to the solution.
-
Heat the mixture to reflux and maintain for 1-3 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and perform an acidic workup by adding dilute hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain crude progesterone.
-
Purify the crude product by recrystallization from methanol to yield pure progesterone.
-
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of a wide array of steroid hormones. The methodologies outlined in this document, centered around the Marker degradation and subsequent chemical transformations, provide a robust framework for the efficient conversion of this natural product into high-value pharmaceuticals like progesterone. The provided protocols offer a practical guide for researchers and drug development professionals, enabling the effective utilization of this compound in the synthesis of steroid hormones. Further optimization of reaction conditions and exploration of greener catalytic methods can enhance the efficiency and sustainability of these processes.
References
- 1. research.fit.edu [research.fit.edu]
- 2. Stereospecific removal of the 16 alpha-hydrogen in the biosynthesis of 5,16-androstadien-3 beta-ol from pregnenolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. longdom.org [longdom.org]
- 5. Marker degradation - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Cell-Based Assays with Tigogenin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tigogenin, a naturally occurring steroidal sapogenin found in various plants, has garnered significant interest in biomedical research due to its diverse pharmacological activities. These include anti-inflammatory, anti-cancer, and pro-apoptotic effects. This document provides detailed experimental protocols for key cell-based assays to investigate the biological activities of this compound, along with data presentation guidelines and visualizations of relevant signaling pathways.
Data Presentation: Quantitative Effects of this compound and Related Compounds
The following tables summarize the cytotoxic and anti-proliferative effects of this compound derivatives and related steroidal saponins (B1172615) on various cancer cell lines. This data can serve as a reference for selecting appropriate cell lines and concentration ranges for initial experiments.
Table 1: Cytotoxicity of this compound Derivatives and Related Saponins
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| This compound analogue 2c | MCF-7 (Breast Cancer) | Not Specified | 1.5 | [1] |
| This compound | Human RA FLS | MTT | Not specified, but effective | [2] |
| Digitoxin | Various Cancer Cell Lines | Not Specified | 0.003 - 0.033 | [3] |
| Rheum ribes extract | K562 (Leukemia) | Not Specified | 115 µg/mL | [4] |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on cell viability by measuring the metabolic activity of cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by mitochondrial dehydrogenases of viable cells.[5] The amount of formazan produced is proportional to the number of living cells.[5]
Materials:
-
Target cell line (e.g., MCF-7, HepG2, A549)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)[5]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[6]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Remove the medium from the wells and add 100 µL of the this compound dilutions (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[6][7]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6][7]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization.[5] Read the absorbance at 570 nm using a microplate reader.[8]
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.[9]
Experimental Workflow for Cell Viability (MTT) Assay
Caption: Workflow for assessing cell viability with this compound using the MTT assay.
Apoptosis Detection (Caspase Activity Assay)
This protocol measures the activity of caspases, key executioners of apoptosis, in response to this compound treatment.
Principle: Caspase activity assays utilize a specific peptide substrate conjugated to a colorimetric or fluorometric reporter. Upon cleavage by an active caspase, the reporter is released and can be quantified.[10] this compound has been shown to induce apoptosis through caspase activation.[1]
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
Caspase-3/7, -8, or -9 colorimetric or fluorometric assay kit
-
Lysis buffer (provided in the kit)
-
96-well plate (black or clear, depending on the assay type)
-
Microplate reader (colorimetric or fluorometric)
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with various concentrations of this compound as described in the MTT assay protocol.
-
Cell Lysis: After the desired incubation period, lyse the cells according to the caspase assay kit manufacturer's instructions. This typically involves washing the cells with PBS and then adding a lysis buffer.[11]
-
Lysate Collection: Collect the cell lysates.
-
Caspase Reaction: In a new 96-well plate, add the cell lysate to each well. Prepare a reaction mixture containing the caspase substrate and reaction buffer as per the kit's protocol and add it to each well.[10]
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[12]
-
Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader at the appropriate wavelength specified in the kit's protocol.[10]
Data Analysis: Calculate the fold-increase in caspase activity by comparing the readings from this compound-treated samples to the untreated control.
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound induces apoptosis via p38 MAPK and mitochondrial pathways.
Anti-Inflammatory Activity (NF-κB Reporter Assay)
This protocol assesses the inhibitory effect of this compound on the NF-κB signaling pathway, a key regulator of inflammation.
Principle: An NF-κB reporter assay utilizes a plasmid containing a luciferase gene under the control of NF-κB response elements. When NF-κB is activated (e.g., by TNF-α or LPS), it binds to these elements and drives luciferase expression, which can be measured as a luminescent signal.[13] this compound's anti-inflammatory effect can be quantified by its ability to reduce this signal.
Materials:
-
HEK293T or other suitable cells
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent (e.g., Lipofectamine)
-
This compound
-
Inducer of NF-κB activation (e.g., TNF-α or LPS)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Transfection: Co-transfect cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent. Plate the transfected cells in a 96-well plate.[13]
-
This compound Pre-treatment: After 24 hours, pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
NF-κB Activation: Stimulate the cells with an NF-κB activator (e.g., 20 ng/mL TNF-α) for 6-8 hours.[14]
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer from the dual-luciferase assay kit.[14]
-
Luciferase Assay: Measure both firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.[14]
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency and cell number. Calculate the percentage of NF-κB inhibition by this compound compared to the stimulated control.
This compound's Inhibition of the NF-κB Signaling Pathway
Caption: this compound inhibits NF-κB signaling by potentially targeting IKK activation.
STAT3 Signaling Pathway Analysis (Western Blot)
This protocol is for detecting the effect of this compound on the phosphorylation of STAT3, a key transcription factor in cell proliferation and survival.
Principle: Western blotting allows for the detection of specific proteins in a complex mixture. By using antibodies specific for both total STAT3 and phosphorylated STAT3 (p-STAT3), the activation state of the STAT3 signaling pathway can be assessed.
Materials:
-
Target cell line
-
This compound
-
Lysis buffer (RIPA) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-STAT3 (Tyr705), anti-total STAT3, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound as previously described. After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.[2]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[2]
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE.[2]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[15]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[15]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-STAT3 overnight at 4°C.[2]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Detection: Wash the membrane and detect the chemiluminescent signal using an ECL reagent and an imaging system.[2]
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed for total STAT3 and a loading control.[15]
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-STAT3 signal to the total STAT3 signal or the loading control.
Experimental Workflow for STAT3 Phosphorylation Analysis
Caption: Workflow for Western blot analysis of STAT3 phosphorylation.
Autophagy Detection (LC3 Turnover Assay)
This protocol is used to measure autophagic flux by monitoring the conversion of LC3-I to LC3-II.
Principle: Autophagy is a cellular degradation process. During autophagy, the cytosolic form of LC3 (LC3-I) is converted to a lipidated form (LC3-II), which is recruited to autophagosomal membranes. An increase in the amount of LC3-II is a marker of autophagosome formation. To measure autophagic flux, LC3-II levels are compared in the presence and absence of lysosomal inhibitors (e.g., bafilomycin A1 or chloroquine), which block the degradation of autophagosomes.[16]
Materials:
-
Target cell line
-
This compound
-
Lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine)
-
Western blot reagents as described in the STAT3 protocol
-
Primary antibody against LC3B
Procedure:
-
Cell Treatment: Treat cells with this compound for the desired time. For the last 2-4 hours of treatment, add a lysosomal inhibitor to a subset of the wells.[17]
-
Cell Lysis and Western Blotting: Lyse the cells and perform Western blotting as described in the STAT3 protocol.
-
Immunodetection: Use a primary antibody that recognizes both LC3-I and LC3-II.
Data Analysis: Quantify the band intensities for both LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio in the presence of this compound indicates an induction of autophagy. Autophagic flux is determined by the difference in LC3-II levels between samples treated with and without the lysosomal inhibitor.[18]
Logical Flow of Autophagy (LC3 Turnover) Assay
Caption: Logical workflow for assessing autophagic flux with this compound.
Reactive Oxygen Species (ROS) Detection
This protocol measures the generation of intracellular ROS in response to this compound.
Principle: Dihydroethidium (DHE) and 2',7'-dichlorofluorescein (B58168) diacetate (DCFH-DA) are fluorescent probes used to detect intracellular ROS. DHE is oxidized by superoxide (B77818) to a red fluorescent product, while DCFH-DA is deacetylated by cellular esterases and then oxidized by various ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[19]
Materials:
-
Target cell line
-
This compound
-
DHE or DCFH-DA
-
PBS
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips (for microscopy) or in plates (for flow cytometry) and treat with this compound.
-
Probe Loading: After treatment, wash the cells with PBS and incubate them with DHE (e.g., 10 µM) or DCFH-DA (e.g., 20 µM) in serum-free medium for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells with PBS to remove excess probe.
-
Detection:
-
Fluorescence Microscopy: Mount the coverslips and visualize the cells under a fluorescence microscope.
-
Flow Cytometry: Harvest the cells and analyze the fluorescence intensity by flow cytometry.
-
Data Analysis: Quantify the mean fluorescence intensity of the cells. An increase in fluorescence in this compound-treated cells compared to the control indicates an increase in ROS production.
Mitochondrial Membrane Potential (ΔΨm) Assay
This protocol assesses the effect of this compound on the mitochondrial membrane potential, an indicator of mitochondrial health and early apoptosis.
Principle: The JC-1 dye is a lipophilic cation that accumulates in the mitochondria of healthy cells, forming red fluorescent aggregates. In apoptotic cells with a collapsed mitochondrial membrane potential, JC-1 remains in the cytoplasm as green fluorescent monomers. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.[20][21]
Materials:
-
Target cell line
-
This compound
-
JC-1 assay kit
-
Black 96-well plate
-
Fluorescence plate reader, microscope, or flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound in a black 96-well plate.[22]
-
JC-1 Staining: After treatment, add the JC-1 staining solution to each well and incubate for 15-30 minutes at 37°C.[20]
-
Washing: Wash the cells with the assay buffer provided in the kit.[22]
-
Fluorescence Measurement: Measure the fluorescence intensity at both red (emission ~590 nm) and green (emission ~530 nm) wavelengths.[21]
Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio in this compound-treated cells indicates a loss of mitochondrial membrane potential.
References
- 1. Synthesis and anti-tumour, immunomodulating activity of diosgenin and this compound conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Digitoxin inhibits the growth of cancer cell lines at concentrations commonly found in cardiac patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Investigation of the Growth Inhibitory Capacity of Several Medicinal Plants From Iran on Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 9. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. mpbio.com [mpbio.com]
- 12. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 13. oncology.wisc.edu [oncology.wisc.edu]
- 14. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 15. benchchem.com [benchchem.com]
- 16. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. A protocol for in vivo detection of reactive oxygen species - 谷战军课题组 [m.guzjlab.org]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. plus.ac.at [plus.ac.at]
- 22. cdn.caymanchem.com [cdn.caymanchem.com]
Synthesis and Application of Novel Tigogenin Derivatives for Preclinical Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Tigogenin, a steroidal sapogenin found in various medicinal plants, has emerged as a promising scaffold for the development of novel therapeutic agents. Its rigid steroidal backbone provides a unique three-dimensional structure that can be strategically modified to enhance its biological activities. This document provides detailed protocols for the synthesis of novel this compound derivatives and their evaluation in preclinical cancer, inflammation, and neuroprotection models.
Data Presentation: Biological Activities of this compound Derivatives
The following tables summarize the in vitro cytotoxic and neuroprotective activities of various this compound derivatives.
Table 1: Anticancer Activity of this compound Derivatives
| Derivative | Cell Line | Assay | IC50 (µM) | Reference |
| L-serine derivative of this compound | MCF-7 (Breast Cancer) | Not Specified | 1.5 | [1] |
| (3R)-N-methoxyamino-tigogenin-β-2-deoxy-d-galactoside (Tg29) | HepG2 (Liver Cancer) | Not Specified | 2.7 | [2] |
| (3R)-N-methoxyamino-tigogenin-β-2-deoxy-d-galactoside (Tg29) | MCF-7 (Breast Cancer) | Not Specified | 4.6 | [2] |
Table 2: Neuroprotective Activity of a Diosgenin (B1670711) and Pterostilbene Combination
| Compound | Cell Line | Assay | Concentration | Effect | Reference |
| Diosgenin + Pterostilbene | SH-SY5Y (Neuroblastoma) | Amyloid-β induced toxicity | 0.5 µM | Increased cell viability, reduced apoptosis and ROS levels | [3] |
Experimental Protocols
Synthesis of this compound Derivatives
Protocol 1: Synthesis of this compound Amino Acid Conjugates via Esterification [1]
This protocol describes the synthesis of this compound derivatives by linking amino acids to the C3-hydroxyl group of the this compound steroid skeleton through an ester bond.
Materials:
-
This compound
-
N-Boc protected amino acid (e.g., Boc-L-Serine)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for column chromatography (e.g., hexane, ethyl acetate)
-
Trifluoroacetic acid (TFA) or 4M HCl in dioxane
Procedure:
-
Esterification: a. Dissolve this compound (1 equivalent) and the N-Boc protected amino acid (1.2 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). b. Add DMAP (0.1 equivalents) to the solution. c. In a separate flask, dissolve DCC (1.5 equivalents) in anhydrous DCM. d. Add the DCC solution dropwise to the this compound and amino acid solution at 0 °C (ice bath). e. Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. f. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: a. Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) precipitate. b. Wash the filtrate successively with saturated sodium bicarbonate solution and brine. c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: a. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to obtain the Boc-protected this compound-amino acid conjugate.
-
Deprotection: a. Dissolve the purified Boc-protected conjugate in DCM. b. Add an excess of TFA or 4M HCl in dioxane. c. Stir the reaction at room temperature for 1-4 hours until the deprotection is complete (monitored by TLC). d. Remove the solvent and excess acid under reduced pressure to yield the final this compound-amino acid conjugate.
Protocol 2: Synthesis of this compound Neoglycosides via Oxyamine Neoglycosylation [2]
This protocol details the synthesis of this compound neoglycosides, which can enhance the cytotoxic activity of the parent compound.
Materials:
-
This compound
-
Appropriate glycosyl donor
-
Reagents for oxyamine formation
-
Solvents and reagents for glycosylation reaction
-
Silica gel for column chromatography
Procedure: The specific details of the multi-step synthesis, including the preparation of the oxyamine derivative of this compound and the subsequent glycosylation reaction, are complex and should be followed precisely from the referenced literature.[2] A general workflow is provided below.
-
Synthesis of this compound Precursor: Modify the this compound molecule to introduce a suitable functional group for the oxyamine reaction.
-
Oxyamine Formation: React the modified this compound with an appropriate reagent to form the oxyamine derivative.
-
Glycosylation: Couple the this compound oxyamine derivative with a suitable activated glycosyl donor.
-
Purification: Purify the resulting this compound neoglycoside using column chromatography.
In Vitro Biological Assays
Protocol 3: Anticancer Activity Assessment using the MTT Assay
This protocol describes a colorimetric assay to assess the cytotoxicity of this compound derivatives against cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HepG2)
-
Complete cell culture medium
-
This compound derivatives (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or solubilization buffer
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: a. Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. b. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of the this compound derivatives in culture medium. b. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). c. Incubate the plate for 48-72 hours.
-
MTT Assay: a. Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. b. Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals. c. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. b. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Protocol 4: Anti-inflammatory Activity in LPS-Stimulated Macrophages
This protocol evaluates the anti-inflammatory effects of this compound derivatives by measuring nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS) from E. coli
-
This compound derivatives (dissolved in DMSO)
-
Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) standard solution
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: a. Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete culture medium. b. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment and LPS Stimulation: a. Pre-treat the cells with various concentrations of this compound derivatives for 1-2 hours. b. Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control, a positive control (e.g., dexamethasone), and an LPS-only control.
-
Nitric Oxide Measurement (Griess Assay): a. After incubation, collect 50 µL of the cell culture supernatant from each well. b. Add 50 µL of Griess Reagent to each supernatant sample. c. Incubate for 10-15 minutes at room temperature, protected from light. d. Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: a. Generate a standard curve using the sodium nitrite standard solution. b. Calculate the concentration of nitrite in each sample. c. Determine the percentage of inhibition of NO production for each compound concentration compared to the LPS-only control.
Protocol 5: Neuroprotective Activity in SH-SY5Y Cells [3]
This protocol assesses the neuroprotective effects of this compound derivatives against amyloid-β (Aβ)-induced toxicity in the human neuroblastoma SH-SY5Y cell line.
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
Complete cell culture medium
-
Retinoic acid for differentiation
-
Amyloid-β (1-42) peptide
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Differentiation: a. Seed SH-SY5Y cells in a 96-well plate and differentiate them into a neuronal phenotype by treating with retinoic acid for 5-7 days.
-
Aβ Preparation: a. Prepare aggregated Aβ (1-42) by incubating the peptide solution at 37°C for 24-48 hours.
-
Compound Treatment and Aβ-induced Toxicity: a. Pre-treat the differentiated SH-SY5Y cells with various concentrations of the this compound derivatives for 2 hours. b. Add the aggregated Aβ (1-42) to the wells to induce neurotoxicity. c. Incubate for 24-48 hours. Include a vehicle control, an Aβ-only control, and a positive control (e.g., a known neuroprotective agent).
-
Cell Viability Assessment (MTT Assay): a. Perform the MTT assay as described in Protocol 3 to determine cell viability.
-
Data Analysis: a. Calculate the percentage of neuroprotection for each compound concentration relative to the Aβ-only control.
Signaling Pathway and Workflow Diagrams
The biological effects of this compound derivatives are often mediated through the modulation of key signaling pathways. The diagrams below illustrate the general experimental workflow and the NF-κB and MAPK signaling cascades, which are common targets in inflammation and cancer.
Figure 1. General experimental workflow for the synthesis and biological evaluation of novel this compound derivatives.
References
- 1. Synthesis and anti-tumour, immunomodulating activity of diosgenin and this compound conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of this compound MeON-Neoglycosides and their antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhanced Neuroprotection by Diosgenin and Pterostilbene Combination Against Neurotoxicity Induced by Amyloid-Β 1-42 in SH-SY5Y Differentiated Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
Applications of Tigogenin in Pharmaceutical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tigogenin, a steroidal sapogenin found in various plants, has emerged as a promising natural compound in pharmaceutical research. Its diverse biological activities, including anti-cancer, anti-inflammatory, and osteogenic properties, have garnered significant interest for its potential therapeutic applications. This document provides detailed application notes and experimental protocols for researchers investigating the pharmaceutical potential of this compound.
Anti-Cancer Applications
This compound and its derivatives have demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines. This section outlines the key findings and experimental protocols to assess the anti-cancer activity of this compound.
Data Presentation: Anti-Cancer Activity of this compound Derivatives
| Compound | Cell Line | Assay | IC50 Value | Reference |
| L-serine derivative of this compound | MCF-7 (Breast Cancer) | Proliferation Assay | 1.5 µM | [1][2] |
| L-serine derivative of this compound | MDA-MB-231 (Breast Cancer) | Proliferation Assay | 10.5 µM | [2] |
| This compound Derivative A-24 | AGS (Gastric Cancer) | Not Specified | 2.18 µM |
Experimental Protocols
This protocol is designed to determine the cytotoxic effects of this compound on cancer cells, such as the MCF-7 breast cancer cell line.[3]
Materials:
-
MCF-7 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Plate reader
Procedure:
-
Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
This protocol measures the activation of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[1][2]
Materials:
-
MCF-7 cells
-
This compound
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Seed MCF-7 cells in a white-walled 96-well plate and treat with this compound as described in the MTT assay protocol.
-
After the treatment period (e.g., 18 hours), equilibrate the plate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently and incubate at room temperature for 1-2 hours in the dark.
-
Measure the luminescence using a luminometer. An increase in luminescence indicates an increase in caspase-3/7 activity.
Visualization of Experimental Workflow
References
Application Notes and Protocols for the Isolation of Tigogenin Pentaglycoside from Plant Material
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tigogenin pentaglycoside is a steroidal saponin (B1150181) with demonstrated anti-hyperglycemic and hypolipidemic activities, making it a compound of interest for pharmaceutical research and development.[1] This document provides detailed application notes and protocols for the isolation and purification of this compound pentaglycoside from plant sources, primarily focusing on Chlorophytum nimonii, from which it has been successfully isolated in high yields.[1] The protocols are designed to be adaptable for researchers with varying levels of resources and expertise.
Data Presentation
The following table summarizes the quantitative data available for the isolation of this compound pentaglycoside. Further research is encouraged to expand this dataset with results from different plant sources and isolation techniques to allow for a more comprehensive comparison.
| Plant Source | Plant Part | Extraction Method | Purification Method | Yield (%) | Purity (%) | Analytical Method | Reference |
| Chlorophytum nimonii | Aerial Parts | Soaking in 95% Ethanol (B145695) | Solvent Partitioning, Precipitation, Column Chromatography | 20-21 | Not Specified | HPLC | [1] |
| Chlorophytum nimonii | Aerial Parts | 50% Aqueous Ethanol Extraction | Solvent Partitioning, Precipitation | 27.5 (of butanol extract) | Not Specified | Not Specified | [1] |
Experimental Protocols
This section outlines detailed methodologies for the extraction, purification, and analysis of this compound pentaglycoside.
Protocol 1: Extraction of this compound Pentaglycoside from Chlorophytum nimonii
This protocol is adapted from the successful isolation of this compound pentaglycoside from the aerial parts of Chlorophytum nimonii.[1]
1. Plant Material Preparation:
-
Collect fresh, healthy aerial parts of Chlorophytum nimonii.
-
Air-dry the plant material in the shade to prevent degradation of phytochemicals.
-
Once completely dry, grind the material into a coarse powder using a mechanical grinder.
2. Extraction:
-
Soak the dried, powdered plant material in 95% ethanol at a ratio of 1:5 (w/v) at room temperature (25-30°C) for 24 hours.[1]
-
After 24 hours, filter the extract through cheesecloth or Whatman No. 1 filter paper.
-
Repeat the soaking process with the plant residue 3-4 more times with fresh 95% ethanol to ensure exhaustive extraction.
-
Combine all the ethanolic extracts.
3. Concentration:
-
Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator at a temperature below 50°C.
-
Continue the concentration until a viscous green mass is obtained.
Protocol 2: Purification of this compound Pentaglycoside
This protocol describes a multi-step purification process involving solvent partitioning and precipitation.
1. Solvent Partitioning:
-
Dissolve the concentrated crude extract in a 3:1 (v/v) mixture of ethanol and water.
-
Partition the solution sequentially with chloroform (B151607) (3 x 500 mL) and then with n-butanol (5 x 500 mL) in a separatory funnel.
-
The this compound pentaglycoside will preferentially partition into the n-butanol fraction.
-
Combine all the n-butanol fractions.
2. Precipitation:
-
Concentrate the combined n-butanol extract to a smaller volume.
-
To the concentrated n-butanol extract, gradually add diethyl ether while stirring. This will cause the saponins (B1172615) to precipitate out of the solution.
-
Continue adding diethyl ether until no more precipitate is formed.
-
Collect the precipitate by centrifugation or filtration.
-
Wash the precipitate with diethyl ether to remove any remaining impurities.
-
Dry the purified this compound pentaglycoside precipitate.
Protocol 3: Advanced Purification by Column Chromatography
For higher purity, the precipitated saponin fraction can be further purified using column chromatography.
1. Silica (B1680970) Gel Column Chromatography:
-
Prepare a slurry of silica gel (60-120 mesh) in a suitable non-polar solvent (e.g., chloroform).
-
Pack a glass column with the silica gel slurry.
-
Dissolve the dried saponin precipitate in a minimal amount of the mobile phase.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a gradient of chloroform and methanol, gradually increasing the polarity.
-
Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify the fractions containing the this compound pentaglycoside.
-
Combine the pure fractions and evaporate the solvent to obtain the purified compound.
2. Macroporous Resin Column Chromatography:
-
Macroporous resins (e.g., HP-20) can also be used for purification.
-
Pack a column with the selected macroporous resin.
-
Load an aqueous solution of the crude saponin extract onto the column.
-
Wash the column with water to remove sugars and other polar impurities.
-
Elute the saponins with an increasing gradient of ethanol in water.
-
Collect and analyze fractions as described for silica gel chromatography.
Protocol 4: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
While a specific HPLC method for this compound pentaglycoside is not detailed in the available literature, a general method for saponin analysis can be adapted. A reference standard of this compound pentaglycoside would be required for accurate quantification.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Detector: UV detector at a low wavelength (e.g., 205 nm) or an Evaporative Light Scattering Detector (ELSD).
-
Standard Preparation: Prepare a series of standard solutions of purified this compound pentaglycoside of known concentrations.
-
Sample Preparation: Dissolve a known weight of the plant extract or purified fraction in the mobile phase, filter through a 0.45 µm filter, and inject into the HPLC system.
-
Quantification: Construct a calibration curve from the peak areas of the standard solutions and use it to determine the concentration of this compound pentaglycoside in the sample.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the isolation of this compound pentaglycoside.
Signaling Pathways of this compound
The following diagram illustrates the known signaling pathways modulated by this compound, the aglycone of this compound pentaglycoside. These pathways are associated with the regulation of adipogenesis and osteogenesis.
Caption: Known signaling pathways of this compound in adipogenesis and osteogenesis.
Potential Anti-Hyperglycemic and Hypolipidemic Mechanisms
While the exact mechanisms for this compound pentaglycoside are still under investigation, steroidal saponins, in general, are known to influence metabolic pathways. The following diagram illustrates potential signaling pathways that may be involved in the anti-hyperglycemic and hypolipidemic effects of this compound pentaglycoside. Further research is required to confirm these specific actions.
Caption: Potential metabolic signaling pathways of steroidal saponins.
References
Application Notes & Protocols: Analytical Techniques for Tigogenin Quantification in Extracts
Audience: Researchers, scientists, and drug development professionals.
Introduction: Tigogenin is a naturally occurring steroidal sapogenin found in various plants, notably those of the Agave and Yucca genera. It serves as a crucial precursor in the semi-synthesis of various steroidal drugs, making its accurate quantification in plant extracts essential for quality control, process optimization, and research in drug discovery. This document provides detailed application notes and protocols for the principal analytical techniques used to quantify this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Thin-Layer Chromatography (HPTLC).
Sample Preparation: Extraction and Hydrolysis
To analyze this compound, which typically exists as a glycoside (saponin) in the plant matrix, a two-stage process of extraction followed by acid hydrolysis is required to liberate the aglycone (sapogenin).
Protocol 1: General Extraction and Acid Hydrolysis
-
Drying and Grinding: Dry the plant material (e.g., leaves) at 40-60°C until a constant weight is achieved. Grind the dried material into a fine powder (e.g., 40-60 mesh).
-
Solvent Extraction:
-
Accurately weigh 10 g of the powdered plant material.
-
Perform extraction using a Soxhlet apparatus with methanol (B129727) or ethanol (B145695) for 6-8 hours.
-
Alternatively, use maceration by soaking the powder in the solvent (1:10 w/v) for 24-48 hours with periodic shaking.
-
Concentrate the resulting extract to dryness under reduced pressure using a rotary evaporator.
-
-
Acid Hydrolysis:
-
Redissolve the dried crude extract in a suitable volume of 50% ethanol.
-
Add concentrated hydrochloric acid (HCl) to achieve a final acid concentration of 2-4 N.[1]
-
Reflux the mixture at 100°C for 4-6 hours to cleave the glycosidic bonds.[1] This process hydrolyzes the saponins (B1172615) to yield the insoluble sapogenin, this compound.
-
Cool the reaction mixture to room temperature.
-
-
Sapogenin Isolation:
-
Neutralize the mixture with a suitable base (e.g., 10% NaOH).
-
Partition the neutralized solution with an immiscible organic solvent such as ethyl acetate (B1210297) or chloroform (B151607) (3 x 50 mL) in a separatory funnel.
-
Combine the organic layers, wash with distilled water, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to yield the crude sapogenin extract containing this compound.
-
Reconstitute the dried extract in a known volume of a suitable solvent (e.g., methanol or chloroform) for chromatographic analysis.
-
Analytical Techniques for Quantification
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is a robust technique for separating and quantifying compounds. For sapogenins like this compound that lack a strong UV chromophore, detection can be challenging. Therefore, detectors such as an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) are preferred over standard UV detectors.[2][3] Alternatively, detection at low wavelengths (203-210 nm) can be employed.[2][4]
Protocol 2: HPLC-ELSD Method
-
Instrumentation: HPLC system with a binary pump, autosampler, column oven, and ELSD.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[2][5]
-
Mobile Phase: A gradient of Acetonitrile (A) and Water (B).
-
Gradient: Start with 30% A, increase to 62% A over 25 minutes.[3]
-
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30-45°C.[2]
-
Injection Volume: 10-20 µL.
-
ELSD Settings:
-
Standard Preparation: Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol. Create a series of dilutions (e.g., 50-1000 µg/mL) to generate a calibration curve.
-
Quantification: Inject the prepared sample extract. Identify the this compound peak by comparing its retention time with the standard. Quantify the amount based on the peak area and the standard calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS offers high sensitivity and specificity for identifying and quantifying volatile and thermally stable compounds. This compound, with its polar hydroxyl group, is not sufficiently volatile for direct GC analysis and is prone to thermal degradation.[6] Therefore, a derivatization step, typically silylation, is mandatory to replace the active hydrogen on the hydroxyl group with a non-polar group (e.g., trimethylsilyl, TMS), thereby increasing volatility and thermal stability.[7][8]
Protocol 3: GC-MS with Silylation
-
Derivatization (Silylation):
-
Evaporate a known volume (e.g., 100 µL) of the sapogenin extract to complete dryness under a stream of nitrogen.
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.
-
Add 50 µL of a dry solvent like pyridine (B92270) or acetonitrile.
-
Seal the vial and heat at 60-70°C for 30-60 minutes to ensure complete reaction.
-
Cool the vial to room temperature before injection.
-
-
GC-MS Analysis:
-
Instrumentation: GC system coupled to a Mass Spectrometer (e.g., Quadrupole).
-
Column: A non-polar capillary column, such as a DB-5MS or HP-5MS (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[9]
-
Carrier Gas: Helium, at a constant flow of 1.0-1.2 mL/min.
-
Injection: 1 µL, splitless mode.
-
Inlet Temperature: 280-300°C.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 min.
-
Ramp to 280°C at 10°C/min, hold for 10 min.
-
-
MS Parameters:
-
Ion Source Temperature: 230°C.
-
Interface Temperature: 280°C.
-
Scan Mode: Full scan (e.g., m/z 50-600) for identification and Selected Ion Monitoring (SIM) for quantification for higher sensitivity.
-
-
-
Quantification: Identify the TMS-derivatized this compound peak based on its retention time and mass spectrum compared to a derivatized standard. Quantify using a calibration curve prepared from the derivatized this compound standard.
High-Performance Thin-Layer Chromatography (HPTLC)
Principle: HPTLC is a planar chromatographic technique that allows for the parallel analysis of multiple samples, making it rapid and cost-effective. After separation on the plate, quantification is performed by scanning the plate with a densitometer, which measures the absorbance or fluorescence of the analyte spots.
Protocol 4: HPTLC-Densitometry Method
-
Instrumentation: HPTLC system including an automatic sample applicator, developing chamber, and a TLC scanner (densitometer).
-
Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 HPTLC plates (20 x 10 cm).[10]
-
Sample Application: Apply standards and samples as 8 mm bands using an automatic applicator.[10]
-
Mobile Phase: A mixture of non-polar and moderately polar solvents. A good starting point is Benzene:Acetone (9:1 v/v) or Toluene:Ethyl Acetate:Formic Acid in optimized ratios.[10]
-
Development: Develop the plate up to a distance of 80 mm in a saturated developing chamber.
-
Drying: Dry the plate in a stream of warm air.
-
Derivatization (for visualization): Spray the plate with a suitable reagent like Liebermann-Burchard reagent and heat at 100-110°C for 5-10 minutes to develop colored spots.
-
Densitometric Scanning: Scan the plate using a TLC scanner in absorbance mode at a suitable wavelength (e.g., 366 nm or in the visible range after derivatization).[10]
-
Quantification: Identify the this compound band by comparing its Rf value with the standard. Create a calibration curve by plotting the peak area against the concentration of the applied standards. Calculate the amount of this compound in the sample from this curve.
Method Validation
For reliable and accurate results, any developed quantitative method must be validated according to international guidelines (e.g., ICH Q2(R1)). Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.
-
Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value, often determined by recovery studies.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Data Presentation: this compound Content in Various Plants
The following table summarizes quantitative data for this compound from various studies. Note that values can vary significantly based on plant species, geographical location, harvesting time, and the analytical method employed.
| Plant Source | Plant Part | Extraction / Analysis Method | This compound Content | Reference(s) |
| Agave angustifolia (in vitro) | Leaves | HPLC-ELSD | 4997.8 - 6895.2 mg/100g dw (as glycoside) | [11] |
| Agave angustifolia | Leaves | Methanol Extraction / HPLC | ~550 mg/g of extract (as aglycone) | [12] |
| Agave sisalana | Leaves/Juice | GLC (after acetylation) | ~10% of total sapogenin content | [6] |
| Yucca aloifolia | Leaves | GC-MS | 44% (relative peak area) | [9] |
References
- 1. Acid hydrolysis of saponins extracted in tincture | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. akjournals.com [akjournals.com]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. Quality control and identification of steroid saponins in crude extracts from Dioscorea zingiberensis C. H. Wright by fingerprint with HPLC-ELSD and HPLC-ESI-Quadrupole/Time-of-fight tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A quantitative gas-liquid chromatographic method for the estimation of hecogenin and this compound in the leaves, juice and sapogenin concentrates of Agave sisalana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. diverdi.colostate.edu [diverdi.colostate.edu]
- 8. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 9. researchgate.net [researchgate.net]
- 10. Validated HPTLC Method for Quantification of Luteolin and Apigenin in Premna mucronata Roxb., Verbenaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Purchasing and Utilizing Tigogenin Primary Reference Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tigogenin is a steroidal sapogenin found in various plants, including those of the Agave and Digitalis species. It serves as a crucial starting material for the synthesis of various steroidal drugs. Accurate quantification and identification of this compound in raw materials and finished products are paramount for quality control and regulatory compliance. The use of a well-characterized primary reference standard is essential for achieving reliable and reproducible analytical results.
This document provides comprehensive application notes and detailed protocols for the selection, purchase, and utilization of this compound primary reference standards. It is intended to guide researchers, scientists, and drug development professionals in establishing robust analytical methods for this compound.
Selecting a this compound Primary Reference Standard Supplier
The quality of a primary reference standard is fundamental to the accuracy of all subsequent analytical measurements. Therefore, the selection of a reputable supplier is a critical first step. Key criteria for selecting a supplier include the purity of the standard, the comprehensiveness of the Certificate of Analysis (CoA), and the supplier's quality management system.
A primary reference standard should be of the highest possible purity and thoroughly characterized to ensure its identity, potency, and quality.[1] Reputable suppliers will provide a detailed Certificate of Analysis (CoA) that includes information on the material's identity, purity, and appropriate storage conditions.[2]
Logical Flow for Supplier Selection
Caption: Workflow for selecting a qualified supplier of this compound primary reference standard.
Data Presentation: Typical Certificate of Analysis Data
A comprehensive Certificate of Analysis for a this compound primary reference standard should include the following information. The data presented below is a representative example and may vary between suppliers.
| Parameter | Typical Specification | Method of Analysis |
| Chemical Name | (3β,5α,25R)-spirostan-3-ol | - |
| CAS Number | 77-60-1 | - |
| Molecular Formula | C₂₇H₄₄O₃ | Mass Spectrometry |
| Molecular Weight | 416.64 g/mol | Mass Spectrometry |
| Purity | ≥ 98.0% | HPLC, qNMR |
| Identity | Conforms to structure | ¹H-NMR, ¹³C-NMR, MS |
| Appearance | White to off-white powder | Visual |
| Solubility | Soluble in Chloroform (B151607), Dichloromethane, DMSO | Visual |
| Water Content | ≤ 1.0% | Karl Fischer Titration |
| Residual Solvents | Meets USP <467> requirements | GC-HS |
| Storage | 2-8°C, Protected from light | - |
| Retest Date | 2 years from date of release | - |
Experimental Protocols
The following protocols are provided as a guide for the analysis of this compound using a primary reference standard. It is essential to validate these methods for your specific matrix and instrumentation.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
This method is suitable for the quantitative determination of this compound purity and for assaying this compound in various samples. The analysis of benzoate (B1203000) derivatives of major sapogenins, including this compound, has been successfully performed using reversed-phase HPLC.[3]
Experimental Workflow for HPLC Analysis
Caption: General workflow for the HPLC analysis of this compound.
Methodology:
-
Instrumentation: HPLC system with a UV or Evaporative Light Scattering Detector (ELSD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: An isocratic system of acetonitrile (B52724) and water (e.g., 90:10 v/v) can be a good starting point for method development.[4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV at 203 nm[4] or ELSD (Nebulizer temperature: 40°C, Evaporator temperature: 70°C, Gas flow rate: 1.5 L/min).
-
Injection Volume: 10 µL.
Procedure:
-
Standard Solution Preparation: Accurately weigh about 10 mg of the this compound primary reference standard and dissolve it in 10 mL of methanol (B129727) to obtain a 1 mg/mL stock solution. Prepare working standards of lower concentrations by serial dilution.
-
Sample Preparation: The sample preparation will depend on the matrix. For plant materials, an acid hydrolysis step may be necessary to release the sapogenins, followed by extraction with an organic solvent like chloroform or n-butanol. The final extract should be dissolved in methanol.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Calculation: Calculate the purity of the this compound in the sample by comparing the peak area of the analyte with that of the primary reference standard.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity
GC-MS is a powerful technique for the identification of this compound and other steroidal sapogenins.[5][6] It provides both chromatographic retention time and mass spectral data for definitive identification.
Methodology:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as one composed of 5% diphenyl and 95% dimethylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[5]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 200°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min, hold for 10 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 40-500.
Procedure:
-
Sample Preparation: For GC-MS analysis, derivatization is often required to increase the volatility of the analyte. Silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a common method.
-
Accurately weigh about 1 mg of the sample or standard into a vial.
-
Add 100 µL of pyridine (B92270) and 100 µL of BSTFA with 1% TMCS.
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Analysis: Inject 1 µL of the derivatized solution into the GC-MS system.
-
Identification: Compare the retention time and mass spectrum of the sample with that of the derivatized this compound primary reference standard. The mass spectrum of this compound will show a characteristic molecular ion peak and fragmentation pattern.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity (qNMR)
NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound and for determining its purity with high accuracy through quantitative NMR (qNMR).[7][8]
3.1. Structural Elucidation
-
Instrumentation: NMR spectrometer (400 MHz or higher is recommended).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).
-
Experiments:
-
¹H-NMR: Provides information on the proton environment in the molecule.
-
¹³C-NMR: Provides information on the carbon skeleton.
-
2D NMR (COSY, HSQC, HMBC): Used to establish the connectivity between protons and carbons, confirming the complete structure.
-
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the this compound primary reference standard in approximately 0.6 mL of the deuterated solvent in an NMR tube.
-
Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR spectra according to standard instrument protocols.
-
Data Analysis: Compare the acquired spectra with published data for this compound to confirm the identity and stereochemistry of the molecule.[9]
3.2. Quantitative NMR (qNMR) for Purity Assessment
qNMR allows for the direct determination of the purity of a substance by comparing the integral of a specific analyte signal to that of a certified internal standard of known purity.
Methodology:
-
Internal Standard: A certified reference material with a known purity that has a signal in a region of the ¹H-NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble.
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound primary reference standard (e.g., 10 mg) into a vial.
-
Accurately weigh a specific amount of the internal standard (e.g., 5 mg) into the same vial.
-
Dissolve the mixture in a precise volume of deuterated solvent (e.g., 1.0 mL).
-
Transfer an aliquot to an NMR tube.
-
-
Data Acquisition: Acquire the ¹H-NMR spectrum using quantitative parameters (e.g., long relaxation delay, calibrated 90° pulse).
-
Calculation: The purity of the this compound can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Conclusion
The procurement and proper use of a this compound primary reference standard are essential for ensuring the quality and consistency of pharmaceutical products. By carefully selecting a reputable supplier and employing validated analytical methods such as HPLC, GC-MS, and qNMR, researchers and drug development professionals can have high confidence in their analytical results. The protocols outlined in this document provide a solid foundation for the analysis of this compound and can be adapted and validated for specific applications.
References
- 1. Reference Standard | Secondary & Primary Standards | CMO [pharmacompass.com]
- 2. Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. GC-MS characterisation of sapogenins from sisal waste and a method to isolate pure hecogenin :: BioResources [bioresources.cnr.ncsu.edu]
- 6. GC/MS Analysis of Steroidal Sapogenins from Bulbs of Lilium brownii var.colchesteri and Their Identification | Semantic Scholar [semanticscholar.org]
- 7. pubsapp.acs.org [pubsapp.acs.org]
- 8. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 9. 13C cross-polarization MAS NMR study of some steroidal sapogenins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Concise Four-Step Synthesis of E/F Ring Spiroethers from Tigogenin
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document outlines a four-step synthetic protocol for the transformation of the steroidal sapogenin, tigogenin, into novel five- and six-membered E/F ring spiroethers. This class of compounds, which are carba-analogs of natural sapogenins, has demonstrated potential pharmacological activity, including antibacterial and antifungal properties. The strategy involves the protection of the C3 hydroxyl group, oxidative cleavage of the native spiroketal side chain to a dinorcholanic lactone, a key bis-Grignard reaction, and a final acid-mediated spirocyclization to construct the new oxa-carbacyclic system.[1][2]
Synthetic Strategy Overview
The conversion of this compound to the target E/F ring spiroethers is accomplished in four main steps. The process begins with the acetylation of the C3-hydroxyl group of this compound. The acetylated product is then subjected to oxidative degradation to yield a key intermediate, 3β-acetoxy-dinorcholanic acid lactone. This lactone is treated with a bis-Grignard reagent, which opens the lactone ring to form a diol. The final step is an acid-catalyzed intramolecular cyclization (spirocyclization) of the diol to furnish the desired spiroether structure.[2]
Figure 1: Four-step synthetic workflow from this compound to E/F ring spiroethers.
Experimental Protocols
This section provides a detailed methodology for the synthesis.
Protocol 2.1: Step 1 - Acetylation of this compound
This initial step protects the C3-hydroxyl group to prevent side reactions during the subsequent oxidation.
-
Procedure:
-
Dissolve this compound (1.0 eq) in pyridine (B92270) (10 mL/g of this compound).
-
Add acetic anhydride (B1165640) (3.0 eq) dropwise to the solution at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction to completion using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water (50 mL/g of this compound).
-
Collect the resulting precipitate by vacuum filtration, wash thoroughly with water until the filtrate is neutral.
-
Dry the solid product in vacuo to yield this compound Acetate.
-
Protocol 2.2: Step 2 - Oxidative Cleavage to Dinorcholanic Lactone
The F-ring of the steroidal sapogenin is opened and the side chain is cleaved to form a stable γ-lactone.
-
Procedure:
-
Suspend this compound Acetate (1.0 eq) in glacial acetic acid (20 mL/g).
-
Prepare a solution of chromium trioxide (CrO₃, 4.0 eq) in 90% acetic acid.
-
Add the CrO₃ solution dropwise to the this compound acetate suspension over 1 hour, maintaining the temperature at 20-25 °C.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction by adding methanol (B129727) to decompose excess oxidant.
-
Pour the mixture into water and extract with dichloromethane (B109758) (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic phase over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford 3β-acetoxy-dinorcholanic acid lactone.
-
Protocol 2.3: Step 3 - Bis-Grignard Reaction to Form Diol Intermediate
This key step utilizes a bis-Grignard reagent to open the lactone and install the carbon chain required for the new F-ring. The reaction with di(bromomagnesio)alkanes leads to the formation of diols.[3]
-
Procedure:
-
In a flame-dried, three-neck flask under an argon atmosphere, prepare the bis-Grignard reagent from magnesium turnings (5.0 eq) and the appropriate 1,n-dibromoalkane (e.g., 1,4-dibromobutane (B41627) or 1,5-dibromopentane, 2.5 eq) in anhydrous tetrahydrofuran (B95107) (THF).
-
In a separate flask, dissolve the Dinorcholanic Lactone (1.0 eq) in anhydrous THF.
-
Add the lactone solution dropwise to the stirred Grignard reagent at 0 °C.
-
Allow the reaction to stir at room temperature for 4-6 hours.
-
Cool the reaction to 0 °C and quench carefully by the slow addition of saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
The resulting crude diol is typically used in the next step without further purification.
-
Protocol 2.4: Step 4 - Acid-Mediated Spirocyclization
The final spiroether ring is formed via an acid-catalyzed intramolecular cyclization of the diol intermediate. p-Toluenesulfonic acid (p-TsOH) is an effective catalyst for such transformations.[4][5][6][7]
-
Procedure:
-
Dissolve the crude diol from the previous step (1.0 eq) in a suitable solvent such as chloroform (B151607) or toluene (B28343) (20 mL/g).[4]
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.1-0.2 eq).
-
Stir the mixture at room temperature (or with gentle heating to 40-50 °C) for 2-4 hours, monitoring by TLC.[4]
-
Once the reaction is complete, quench by washing with a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, wash with water and brine, and dry over Na₂SO₄.
-
After filtration and removal of the solvent under reduced pressure, purify the crude product by column chromatography on silica gel to yield the final E/F Ring Spiroether.
-
Data Presentation
The following tables summarize the key transformations and expected products.
| Step | Starting Material | Key Reagents | Product | Typical Yield |
| 1 | This compound | Acetic Anhydride, Pyridine | This compound Acetate | >95% |
| 2 | This compound Acetate | CrO₃, Acetic Acid | 3β-Acetoxy-dinorcholanic Lactone | 60-70% |
| 3 | Dinorcholanic Lactone | BrMg(CH₂)nMgBr, THF | Intermediate Diol | Crude |
| 4 | Intermediate Diol | p-TsOH, Chloroform | E/F Ring Spiroether | 70-85% (over 2 steps) |
Table 1: Summary of Reactions in the Synthesis of E/F Ring Spiroethers.
| Product Name | Ring Size | Starting Dibromoalkane | Biological Activity Noted |
| Five-membered E/F Spiroether | 5 | 1,4-dibromobutane | Antibacterial, Antifungal[2] |
| Six-membered E/F Spiroether | 6 | 1,5-dibromopentane | Antibacterial, Antifungal[2] |
Table 2: Synthesized Spiroether Analogs and their Properties.
Biological Activity and Potential Applications
The synthesized spiroether carba-analogs have been reported to exhibit promising biological activities. Studies have shown that these compounds can interact with liposomes and albumin.[2] Furthermore, they demonstrate both antibacterial and antifungal activity, highlighting their potential for development as novel antimicrobial agents.[2] This activity suggests that the modification of the native sapogenin structure can lead to compounds with significant pharmacological potential.
Figure 2: Postulated mechanism of antimicrobial action for synthesized spiroethers.
References
- 1. DIASTEREOSELECTIVE REACTIONS OF 1,4-BIS(BROMOMAGNESIO)PENTANE WITH LACTONES AND CYCLIC ANHYDRIDES - Lookchem [lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Reaction of di(bromomagnesio)alkanes with lactones - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. p-Toluenesulfonic acid mediated 1,3-dipolar cycloaddition of nitroolefins with NaN3 for synthesis of 4-aryl-NH-1,2,3-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The p-toluenesulfonic acid catalyzed single pot synthesis of tetracyclic 1,2-dihydroquinolines: a metal free approach - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. scielo.org.za [scielo.org.za]
Troubleshooting & Optimization
Technical Support Center: Optimizing Tigogenin Extraction from Biomass
Welcome to the Technical Support Center for Tigogenin Extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance this compound extraction yields from various biomass sources.
Troubleshooting Guide
This guide addresses common issues encountered during this compound extraction experiments, offering potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low this compound Yield | 1. Incomplete hydrolysis of saponins (B1172615). 2. Suboptimal extraction solvent. 3. Inefficient extraction method. 4. Inadequate particle size of biomass. 5. Degradation of this compound during extraction. | 1. Optimize Acid Hydrolysis: Adjust acid concentration (e.g., 2N HCl or H₂SO₄), temperature (e.g., 100-140°C), and reaction time (e.g., 1.5-4 hours) to ensure complete conversion of saponins to sapogenins.[1][2][3][4][5] 2. Solvent Selection: Test different concentrations of ethanol (B145695) or methanol (B129727) (e.g., 50%, 70%, 85%). Aqueous ethanol is often effective for a broad range of saponins.[6][7] 3. Method Enhancement: Consider advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) which can improve efficiency and reduce extraction time.[8][9][10] 4. Particle Size Reduction: Grind the biomass to a fine, uniform powder to increase the surface area available for solvent penetration.[6] 5. Control Extraction Conditions: Avoid excessively high temperatures or prolonged extraction times that can lead to the degradation of the target compound.[6][11] |
| Co-extraction of Impurities (e.g., pigments, lipids, phenols) | 1. Non-selective extraction solvent. 2. Lack of a pre-extraction (defatting) step. | 1. Solvent Polarity Adjustment: Modify the polarity of the extraction solvent to be more selective for this compound. 2. Defatting: Perform a pre-extraction step with a non-polar solvent like n-hexane or petroleum ether to remove lipids and other non-polar impurities before the main extraction.[12] |
| Difficulty in Purification and Isolation | 1. Presence of structurally similar sapogenins (e.g., hecogenin). 2. Ineffective chromatographic separation. | 1. Selective Crystallization: Utilize different solvents for recrystallization to selectively precipitate this compound. 2. Advanced Chromatography: Employ techniques like High-Speed Counter-Current Chromatography (HSCCC) or sequential column chromatography (e.g., macroporous resin followed by silica (B1680970) gel) for better separation of compounds with similar polarities.[6][12] |
| Inconsistent Results Between Batches | 1. Variability in biomass quality. 2. Lack of standardized protocol. | 1. Biomass Characterization: Analyze the saponin (B1150181) content of the raw material before extraction. 2. Standard Operating Procedure (SOP): Develop and strictly follow a detailed SOP for all extraction and analysis steps. |
| Formation of Emulsions During Liquid-Liquid Extraction | 1. Presence of surfactants (saponins themselves). | 1. Centrifugation: Use centrifugation to break the emulsion. 2. Addition of Salt: Add a saturated NaCl solution to increase the polarity of the aqueous phase and facilitate phase separation. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step for maximizing this compound yield?
A1: The acid hydrolysis step is often the most critical. Incomplete hydrolysis of the glycosidic bonds of the parent saponins will result in low yields of the aglycone, this compound. Optimization of acid type, concentration, temperature, and reaction time is crucial for efficient conversion.[1][3]
Q2: Which extraction solvent is best for this compound?
A2: The choice of solvent depends on the specific biomass. However, aqueous ethanol (e.g., 70-85%) is widely used and effective for extracting steroidal saponins.[6][7] It is recommended to perform small-scale trials with different solvents and concentrations to determine the optimal choice for your material.
Q3: Are advanced extraction techniques like UAE and MAE worth the investment?
A3: Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can significantly improve extraction efficiency, reduce extraction time, and lower solvent consumption compared to conventional methods like maceration or Soxhlet extraction.[8][9][10] For example, UAE can enhance mass transfer and disrupt cell walls through acoustic cavitation, leading to higher yields in a shorter time.[9] MAE uses microwave energy to heat the solvent and sample directly, which can also accelerate the extraction process.[10]
Q4: How can I reduce the amount of impurities in my crude extract?
A4: A pre-extraction step, often called defatting, with a non-polar solvent like hexane (B92381) can effectively remove lipids, chlorophyll, and other non-polar impurities.[12] Additionally, optimizing the polarity of your primary extraction solvent can improve selectivity for this compound.
Q5: What are the alternatives to strong acid hydrolysis, which can sometimes degrade the target molecule?
A5: Enzymatic hydrolysis is a milder alternative that can be more selective and avoid the harsh conditions of strong acid treatment.[13] Specific enzymes can be used to cleave the sugar moieties from the saponin, releasing the this compound. Fermentation with microorganisms like Aspergillus niger has also been used to convert soluble saponins to insoluble forms, which aids in their separation before hydrolysis.[14]
Data Presentation: Comparison of Extraction Methods for Saponins
The following table summarizes quantitative data from various studies on saponin extraction. Note that direct comparison should be made with caution as the biomass source, target saponin, and analytical methods differ between studies.
| Extraction Method | Biomass | Target Compound | Key Parameters | Yield/Result | Reference |
| Conventional Acid Hydrolysis | Fenugreek Extract | Sapogenins | 2M HCl, 100°C, 60 min | 24.6 g/100 g extract | [10] |
| Microwave-Assisted Acid Hydrolysis (MAAH) | Fenugreek Extract | Sapogenins | 2M HCl, 140°C, 30 min | 34 g/100 g extract | [10] |
| Ultrasound-Assisted Extraction (UAE) | Polygonatum kingianum | Steroidal Saponins | 85% Ethanol, 50°C, 75 min, 1:10 solid/liquid ratio | 2.39 mg/g | [7][8][15] |
| Ultrasound-Assisted Extraction (UAE) | Gomphrena celosioides | Triterpenoid Saponins | Water, 78.2°C, 33.6 min, 1:26.1 solid/liquid ratio | 2.337% | [16] |
| Fermentation & Acid Hydrolysis | Sisal Waste | This compound | Aspergillus niger fermentation, then acid hydrolysis | Yield: 3.5-6.2% (from dried scum juice) | [14] |
Experimental Protocols
Protocol for Ultrasound-Assisted Extraction (UAE) of Steroidal Saponins
This protocol is based on the optimized conditions for extracting steroidal saponins from Polygonatum kingianum.[7][8][15]
-
Preparation of Biomass: Dry the plant material and grind it into a fine powder.
-
Extraction:
-
Place a known amount of the powdered biomass into an extraction vessel.
-
Add 85% aqueous ethanol at a solid-to-liquid ratio of 1:10 (w/v).
-
Place the vessel in an ultrasonic bath.
-
Set the temperature to 50°C and sonicate for 75 minutes.
-
-
Filtration and Concentration:
-
Filter the mixture to separate the extract from the solid residue.
-
Wash the residue with a small amount of the extraction solvent.
-
Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator.
-
-
Hydrolysis:
-
To the concentrated extract, add a sufficient amount of 2N HCl.
-
Reflux the mixture at 100°C for 2-4 hours to hydrolyze the saponins.
-
-
Purification:
-
After cooling, neutralize the hydrolysate.
-
Extract the this compound with a suitable organic solvent (e.g., ethyl acetate (B1210297) or chloroform).
-
Wash, dry, and concentrate the organic phase.
-
Purify the crude this compound using column chromatography or recrystallization.
-
Protocol for Microwave-Assisted Acid Hydrolysis (MAAH)
This protocol is adapted from the procedure used for fenugreek extracts.[10]
-
Preparation of Saponin Extract: Obtain a crude saponin extract from the biomass using a suitable solvent (e.g., aqueous ethanol).
-
Hydrolysis:
-
Solubilize the crude extract in 2M HCl at a ratio of 1:50 (w/v) in a microwave-safe vessel.
-
Place the vessel in a microwave reactor.
-
Set the temperature to 140°C and the reaction time to 30 minutes.
-
-
Extraction and Purification:
-
After the reaction, cool the vessel in an ice bath.
-
Extract the mixture with ethyl acetate (1:1 v/v).
-
Separate the organic phase. Repeat the extraction on the aqueous phase.
-
Combine the organic phases, evaporate to dryness, and store the resulting sapogenin-rich extract for further purification.
-
Visualizations
This compound Extraction Workflow
Caption: General workflow for this compound extraction from biomass.
Decision Logic for Method Selection
Caption: Troubleshooting logic for improving this compound extraction.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Acid hydrolysis of saponins extracted in tincture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of Acid-Catalyzed Hydrolysis and Simultaneous Saccharification and Fermentation for Enhanced Ethanol Production from Sweet Stalk Sorghum [mdpi.com]
- 5. Acid Hydrolysis Optimization of Prosopis Juliflora Stem for Bioethanol Production, Science Journal of Energy Engineering, Science Publishing Group [sciencepublishinggroup.com]
- 6. benchchem.com [benchchem.com]
- 7. Optimization of the Ultrasonic-Assisted Extraction Technology of Steroidal Saponins from Polygonatum kingianum Collett & Hemsl and Evaluating Its Quality Planted in Different Areas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journalwjarr.com [journalwjarr.com]
- 10. Microwave-Assisted Acid Hydrolysis vs. Conventional Hydrolysis to Produce Sapogenin-Rich Products from Fenugreek Extracts [mdpi.com]
- 11. jocpr.com [jocpr.com]
- 12. researchgate.net [researchgate.net]
- 13. US2785107A - Partial enzymatic hydrolysis of steroidal saponins - Google Patents [patents.google.com]
- 14. CN1446820A - Technique for extracting improved this compound - Google Patents [patents.google.com]
- 15. Optimization of the Ultrasonic-Assisted Extraction Technology of Steroidal Saponins from Polygonatum kingianum Collett & Hemsl and Evaluating Its Quality Planted in Different Areas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biozoojournals.ro [biozoojournals.ro]
Technical Support Center: Isolation and Purification of Tigogenin
This technical support center is designed for researchers, scientists, and drug development professionals actively engaged in the isolation and purification of tigogenin. Here you will find detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources for this compound extraction?
A1: this compound is a steroidal sapogenin found in various plants. Commercially significant sources include species of the Agave genus, such as Agave sisalana (sisal), and plants from the Trigonella genus, like Trigonella foenum-graecum (fenugreek).[1][2] It is also found in some Solanum and Yucca species.[3][4]
Q2: What is the most critical challenge in this compound purification?
A2: A major challenge is the removal of structurally similar steroidal sapogenins, particularly hecogenin (B1673031), which often co-exists with this compound in crude extracts.[1][5] Hecogenin's presence can significantly impact the purity of the final product, often requiring specific chemical conversion or advanced chromatographic techniques for effective separation.[1][6][7]
Q3: What purity level can I expect for crude and purified this compound?
A3: The purity of crude this compound extract can be around 85%, with impurities like hecogenin accounting for approximately 10%.[1] Through effective purification methods, it is possible to achieve a purity of over 95%.[1]
Q4: How can I monitor the progress of the hydrolysis and purification steps?
A4: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the conversion of saponins (B1172615) to sapogenins during hydrolysis and for tracking the separation of this compound from impurities during column chromatography.[3] High-Performance Liquid Chromatography (HPLC) is used for the quantitative analysis of this compound purity in the final product.[3][8]
Q5: Are there alternatives to traditional acid hydrolysis for liberating this compound?
A5: Yes, biotransformation using specific bacterial strains is an emerging eco-friendly alternative to acid hydrolysis.[2][9] This method can directly convert steroidal saponins in plant material to this compound, avoiding the harsh conditions and resin formation associated with strong acid treatment.[9]
Troubleshooting Guides
Problem 1: Low Yield of Crude this compound Extract
| Potential Cause | Recommended Solution |
| Incomplete Hydrolysis of Saponins | Optimize hydrolysis conditions. For acid hydrolysis, ensure the acid concentration (e.g., 4.5 M HCl), temperature, and reaction time are adequate to cleave the glycosidic bonds without degrading the this compound.[9] For biotransformation, optimize parameters such as pH, temperature, and substrate concentration.[2][9] |
| Formation of Gums and Tars | The extraction of saponins can often result in a thick "gum" that traps the target compounds.[10][11] Consider a pre-extraction step with a non-polar solvent to remove lipids and waxes. A two-step hydrolysis process, with an initial partial hydrolysis, can also minimize resin formation. |
| Inefficient Extraction of Sapogenins | After hydrolysis, ensure efficient extraction of the water-insoluble this compound from the aqueous mixture using an appropriate organic solvent like n-hexane or petroleum ether. Multiple extraction cycles may be necessary. |
| Degradation of this compound | Harsh acid hydrolysis conditions (high acid concentration, high temperature, long duration) can lead to the degradation of the liberated this compound. Monitor the reaction progress using TLC and avoid unnecessarily long reaction times. |
Problem 2: Poor Separation of this compound and Hecogenin in Column Chromatography
| Potential Cause | Recommended Solution |
| Inappropriate Stationary Phase | While silica (B1680970) gel is commonly used, its acidic nature can sometimes cause issues. Consider using neutral alumina (B75360) or macroporous resins like D-101 for purification.[3] |
| Suboptimal Mobile Phase | The polarity of the eluent is critical. A gradient elution is often more effective than an isocratic one. Experiment with different solvent systems, such as chloroform-acetone or hexane-ethyl acetate (B1210297), to find the optimal separation conditions.[3] |
| Co-elution of Impurities | Due to their similar structures, complete separation can be difficult. Consider converting the mixture to their acetate derivatives. The difference in polarity between hecogenin acetate and this compound acetate can facilitate easier separation through crystallization or chromatography.[7] |
| Column Overloading | Loading too much crude extract onto the column will result in poor separation. Use an appropriate ratio of crude extract to stationary phase. |
Problem 3: Difficulty in Crystallization of Purified this compound
| Potential Cause | Recommended Solution |
| Presence of Impurities | Even small amounts of impurities can inhibit crystallization. If crystallization fails, the product may require further purification by column chromatography. The presence of residual solvents can also be an issue. |
| Inappropriate Solvent System | The choice of solvent is crucial. Acetone is a commonly used solvent for this compound crystallization.[3] Experiment with different solvents or solvent mixtures to find a system where this compound is soluble at high temperatures but poorly soluble at low temperatures. |
| Supersaturation Not Achieved | Ensure the solution is fully saturated at a higher temperature before cooling. Slow cooling is generally preferred to promote the formation of larger, purer crystals. Seeding the solution with a small crystal of pure this compound can help induce crystallization. |
| Oiling Out | If the compound separates as an oil instead of crystals, it may be due to a high concentration of impurities or too rapid cooling. Try using a more dilute solution or a slower cooling rate. |
Quantitative Data Summary
Table 1: Comparison of this compound Yield under Different Hydrolysis/Biotransformation Conditions
| Method | Source Material | Key Parameters | Maximum Yield | Reference |
| Biotransformation (Strain ZG-21) | Sisal (Agave sisalana) | 30°C, pH 6, 5 days, 5 mg/mL substrate | 26.7 mg/g | [2][9] |
| Acid Hydrolysis | Sisal (Agave sisalana) | 4.5 M HCl | Not specified, but used as a baseline for comparison | [9] |
| Industrial Process (with fermentation) | Sisal (Agave sisalana) waste | Fermentation, acid hydrolysis, purification | 3.5-6.2% (of dried scum juice) | [1] |
Table 2: Purity of this compound at Different Stages of an Industrial Process
| Stage | This compound Purity | Key Impurity (Hecogenin) | Reference |
| Crude Product | ~85% | ~10% | [1] |
| Purified Product | >95% | Significantly reduced/converted | [1] |
Experimental Protocols
Protocol 1: Acid Hydrolysis of Saponins from Sisal
-
Preparation of Material: Use dried and powdered sisal waste material.
-
Hydrolysis: Mix the plant material with 4.5 M hydrochloric acid (HCl).
-
Heating: Heat the mixture under reflux. The optimal temperature and time should be determined experimentally, but a common starting point is 100-110°C for a few hours.[1]
-
Neutralization: After cooling, neutralize the hydrolysate with a base, such as a lime (calcium hydroxide) solution, to a neutral pH.
-
Filtration: Filter the mixture to separate the solid residue containing the crude sapogenins from the aqueous solution.
-
Washing and Drying: Wash the solid residue with water until neutral and then dry it completely.
Protocol 2: Purification of this compound using Macroporous Resin Column Chromatography
-
Column Packing: Select a suitable macroporous resin (e.g., D-101) and pack it into a chromatography column.[3] Equilibrate the column with the starting mobile phase.
-
Sample Loading: Dissolve the crude this compound extract in a minimum amount of the initial eluent and load it onto the column.
-
Elution: Begin elution with a low-polarity solvent and gradually increase the polarity. For D-101 resin, an ethanol-water gradient is effective. For instance, start with a lower concentration of ethanol (B145695) and increase it stepwise (e.g., up to 70% ethanol).[3]
-
Fraction Collection: Collect fractions of the eluate.
-
Analysis: Monitor the collected fractions using TLC to identify those containing pure this compound.
-
Concentration: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
Protocol 3: Conversion of Hecogenin Impurity to this compound
This protocol is based on the Huang-Minlon modification of the Wolff-Kishner reduction and is intended for crude extracts containing hecogenin.
-
Reaction Setup: In a round-bottom flask, mix the crude this compound (containing hecogenin) with ethylene (B1197577) glycol (as solvent) and hydrazine (B178648) hydrate.[1][6]
-
Initial Reflux: Heat the mixture to reflux for 1-2 hours.
-
Addition of Base: Cool the mixture slightly and add a strong base, such as potassium hydroxide (B78521) or sodium hydroxide.[1]
-
Second Reflux: Continue to reflux the mixture for several hours. This will reduce the ketone group of hecogenin to a methylene (B1212753) group, converting it to this compound.
-
Workup: After the reaction is complete, cool the mixture and pour it into cold water to precipitate the product.
-
Isolation: Collect the precipitate by filtration, wash it thoroughly with water, and dry it to obtain purified this compound.
Visualizations
Caption: General experimental workflow for the isolation and purification of this compound.
Caption: Troubleshooting logic for addressing low this compound yield.
References
- 1. CN1446820A - Technique for extracting improved this compound - Google Patents [patents.google.com]
- 2. Biotransformation of steroidal saponins in sisal (Agave sisalana Perrine) to this compound by a newly isolated strain from a karst area of Guilin, China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. US3981867A - Process for obtaining sapogenin particularly hecogenin from plant material such as agave sisalana leaves - Google Patents [patents.google.com]
- 5. scispace.com [scispace.com]
- 6. US2991282A - Production of hecogenin and this compound from plant material - Google Patents [patents.google.com]
- 7. US3935194A - Separation of hecogenin-tigogenin mixtures - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Biotransformation of steroidal saponins in sisal (Agave sisalana Perrine) to this compound by a newly isolated strain from a karst area of Guilin, China - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acid hydrolysis of saponins extracted in tincture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acid hydrolysis of saponins extracted in tincture | PLOS One [journals.plos.org]
Technical Support Center: Optimizing Macroporous Resin Conditions for Tigogenin Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the purification of tigogenin using macroporous resins.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification process in a question-and-answer format.
Issue: Low Purity of Eluted this compound
-
Question: My eluted fractions containing this compound have low purity, with significant contamination from other compounds. What should I do?
-
Answer: Low purity is often a result of inadequate separation between this compound and other components in the crude extract. Consider the following optimization steps:
-
Gradient Elution: Instead of isocratic elution (using a single ethanol (B145695) concentration), implement a gradient elution. Start with a low concentration of ethanol to wash away weakly bound impurities, then gradually increase the ethanol concentration to desorb this compound. For example, you could wash with 20% ethanol, then elute with 40-70% ethanol.[1]
-
Optimize Eluent Concentration: If you are already using a gradient, the ethanol concentration for eluting this compound might be too high, causing co-elution of impurities. Try a narrower or lower range of ethanol concentrations for the elution step.[2]
-
Resin Selection: The chosen resin may not have the optimal selectivity for this compound. Resins with different polarities and pore sizes will exhibit different affinities for various compounds.[1][3] It is advisable to screen a variety of resins (non-polar, weakly polar, and polar) to find the one with the best performance for your specific extract.[1]
-
Sample Pre-treatment: The crude extract may contain impurities that interfere with the binding of this compound. Consider pre-treatment steps like ultrafiltration to remove macromolecules.[4]
-
Issue: Low Recovery of this compound
-
Question: I am losing a significant amount of this compound during the purification process, resulting in a low overall yield. How can I improve recovery?
-
Answer: Low recovery can be attributed to several factors, from irreversible adsorption to incomplete elution. Here are some troubleshooting steps:
-
Incomplete Elution: The elution conditions may not be strong enough to desorb all the bound this compound.
-
Irreversible Adsorption: Some this compound may be irreversibly bound to the resin. This can be due to the choice of resin or fouling of the resin bed. Ensure proper resin regeneration after each use.[2]
-
Check for Breakthrough: this compound might be eluting prematurely during the sample loading phase. See the "Early Breakthrough of this compound" section for more details.
-
Issue: Early Breakthrough of this compound
-
Question: I am detecting this compound in the column effluent during sample loading. Why is this happening and how can I prevent it?
-
Answer: Early breakthrough indicates that the adsorption capacity of the resin for this compound is being exceeded under the current conditions.
-
Column Overload: The concentration of this compound in your sample may be too high for the amount of resin in the column.[2] Try diluting your sample before loading.
-
High Flow Rate: The sample may be passing through the column too quickly for effective adsorption to occur.[5] Reduce the flow rate during sample loading to increase the residence time.
-
Insufficient Resin: The amount of resin in the column may not be sufficient to bind all the this compound in the sample volume. Increase the bed volume (BV) of the resin.[3]
-
Issue: Resin Fouling and Decreased Performance
-
Question: After several purification cycles, the performance of my macroporous resin has decreased significantly. What is the cause and how can I restore it?
-
Answer: Resin fouling is the irreversible adsorption of impurities onto the resin, which blocks pores and active sites.[4]
-
Implement a Regeneration Protocol: After each purification run, the resin should be thoroughly regenerated. A typical regeneration protocol involves washing with a strong acid (e.g., HCl), followed by a strong base (e.g., NaOH), and then rinsing with deionized water until neutral. Soaking the resin in ethanol for an extended period can also help remove strongly bound organic compounds.[2][4]
-
Sample Pre-treatment: To prevent fouling, consider pre-treating your crude extract to remove problematic impurities before loading it onto the column.[4]
-
Frequently Asked Questions (FAQs)
-
Q1: Which type of macroporous resin is best for this compound purification?
-
A1: The optimal resin depends on the specific composition of your crude extract. However, studies on saponin (B1150181) purification have shown that non-polar or weakly polar resins like D101, AB-8, and NKA-9 often exhibit good adsorption and desorption characteristics.[1][6][7] It is highly recommended to perform a screening of several resins with varying polarities and surface areas to identify the most suitable one for your application.[1]
-
Q2: What is the typical range for ethanol concentration when eluting this compound?
-
A2: For saponins (B1172615), the elution is typically carried out with ethanol concentrations ranging from 40% to 80%.[1][3][8] The optimal concentration will depend on the specific resin and the desired purity. A gradient elution, starting with a lower ethanol concentration and gradually increasing it, is often effective for separating the target compound from impurities.[1]
-
Q3: How do I determine the adsorption capacity of a resin for this compound?
-
A3: The adsorption capacity can be determined through static adsorption experiments. This involves mixing a known amount of the resin with a this compound solution of known concentration. The mixture is shaken until equilibrium is reached. The concentration of this compound remaining in the solution is then measured, and the amount adsorbed by the resin is calculated.[2]
-
Q4: What are the key parameters to optimize in a dynamic column purification process?
-
A4: For dynamic column purification, the following parameters are critical to optimize:
Data Presentation: Comparison of Macroporous Resins for Saponin Purification
The following table summarizes data from studies on the purification of various saponins using different macroporous resins. While not specific to this compound, this data provides a useful starting point for resin selection and process optimization.
| Resin Type | Polarity | Target Saponin | Adsorption Capacity (mg/g) | Desorption Ratio (%) | Optimal Elution Condition | Reference |
| D101 | Non-polar | Tomato Saponins | High | - | - | [6][7] |
| AB-8 | Weakly polar | Tomato Saponins | Medium | - | - | [7] |
| NKA-9 | Polar | Polyphyllin II & VII | High | High | 50% Ethanol | [1] |
| XAD-7HP | Weakly polar | Steroidal Saponins | High | High | 80% Ethanol | [8] |
| HPD-100 | Non-polar | Stilbene Glycoside | High | High | 40% Ethanol | [9] |
| HPD-600 | Non-polar | Total Flavonoids | High | High | 60% Ethanol | [10] |
Experimental Protocols
1. Resin Pre-treatment
-
Objective: To activate the resin and remove any residual chemicals from the manufacturing process.
-
Methodology:
2. Static Adsorption and Desorption Experiments
-
Objective: To screen different resins and determine their adsorption and desorption characteristics for this compound.
-
Methodology:
-
Adsorption:
-
Add a fixed amount of pre-treated dry resin (e.g., 1 g) to a known volume and concentration of this compound solution in a flask.
-
Shake the flask at a constant temperature in an incubator shaker for a predetermined time (e.g., 2-24 hours) to reach adsorption equilibrium.[1]
-
Measure the concentration of this compound in the supernatant using a suitable analytical method (e.g., HPLC).
-
Calculate the adsorption capacity (Qe) using the formula: Qe = (C0 - Ce) * V / W Where:
-
Qe is the adsorption capacity at equilibrium (mg/g).
-
C0 is the initial concentration of this compound (mg/mL).
-
Ce is the equilibrium concentration of this compound (mg/mL).
-
V is the volume of the solution (mL).
-
W is the dry weight of the resin (g).[2]
-
-
-
Desorption:
-
After adsorption, filter the resin and wash it with deionized water to remove any unbound this compound.
-
Add a specific volume of eluent (e.g., 70% ethanol) to the resin.
-
Shake the flask at a constant temperature for a set period to reach desorption equilibrium.
-
Measure the concentration of this compound in the eluent (Cd).
-
Calculate the desorption ratio (D) using the formula: D = (Cd * Vd) / (Qe * W) * 100% Where:
-
D is the desorption ratio (%).
-
Cd is the concentration of this compound in the eluent (mg/mL).
-
Vd is the volume of the eluent (mL).[2]
-
-
-
3. Dynamic Column Adsorption and Desorption
-
Objective: To optimize the purification process under flow conditions.
-
Methodology:
-
Pack a glass column with the pre-treated resin of choice.
-
Equilibrate the column by washing with deionized water.
-
Load the crude this compound extract onto the column at a specific flow rate. Collect the effluent and monitor for this compound breakthrough.
-
After loading, wash the column with deionized water or a low concentration of ethanol to remove impurities.
-
Elute the bound this compound using an optimized concentration of ethanol at a specific flow rate. Collect the eluate in fractions.
-
Analyze the collected fractions for this compound concentration and purity to determine the optimal elution profile.
-
Visualizations
Caption: Experimental workflow for this compound purification.
Caption: Troubleshooting logic for macroporous resin purification.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Analysis of Macroporous Resin Combined Extraction and Purification of Polyphenols from Agrimonia pilosa Ledeb. and Anti-Tumor Effect In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. zellbio.eu [zellbio.eu]
- 6. Selection of Macroporous Resins for the Separation and Detection of Tomato Saponins | Atlantis Press [atlantis-press.com]
- 7. atlantis-press.com [atlantis-press.com]
- 8. Enrichment and separation of steroidal saponins from the fibrous roots of Ophiopogon japonicus using macroporous adsorption resins - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Adsorption and Desorption Characteristics of Total Flavonoids from Acanthopanax senticosus on Macroporous Adsorption Resins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Working with Tigogenin in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on dissolving and using tigogenin in cell culture experiments. Find answers to frequently asked questions, detailed experimental protocols, and troubleshooting advice to ensure the successful application of this steroidal sapogenin in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture?
This compound is a steroidal sapogenin, a natural compound found in plants of the Agave and other genera. In cell culture, it is investigated for its diverse biological activities, including its potential to influence cell differentiation, proliferation, and other cellular processes. For instance, studies have shown that this compound can promote osteoblastic differentiation and inhibit adipocytic differentiation in bone marrow stromal cells.[1]
Q2: What is the solubility of this compound?
Q3: What is the recommended concentration of DMSO for cell culture experiments?
The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid cytotoxic effects. Most cell lines can tolerate a final DMSO concentration of up to 0.5%, with 0.1% being a safer concentration, especially for sensitive or primary cell lines. It is crucial to include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments to account for any effects of the solvent itself.
Q4: How should I prepare a stock solution of this compound in DMSO?
A detailed protocol for preparing a this compound stock solution is provided in the "Experimental Protocols" section below. The general principle is to dissolve a weighed amount of this compound in a minimal amount of high-purity, anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM). This stock solution is then serially diluted in cell culture medium to achieve the desired final working concentration.
Q5: How should I store the this compound stock solution?
Store the this compound stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can lead to compound degradation and precipitation. Protect the solution from light. Under these conditions, the stock solution should be stable for several months.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Precipitation upon dilution in culture medium | The concentration of this compound exceeds its solubility limit in the aqueous medium. | - Perform a serial dilution of the DMSO stock solution in the culture medium. - Pre-warm the culture medium to 37°C before adding the this compound stock solution. - Add the this compound stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and even distribution. |
| Cells show signs of toxicity (e.g., rounding, detachment, death) | The final concentration of DMSO is too high for the specific cell line. | - Reduce the final concentration of DMSO in the culture medium to 0.1% or lower. - Perform a dose-response experiment to determine the maximum tolerable DMSO concentration for your cell line. - Ensure the DMSO used is of high purity (anhydrous, sterile-filtered). |
| Inconsistent experimental results | - Degradation of this compound in the stock solution due to improper storage. - Inaccurate pipetting of the viscous DMSO stock solution. | - Prepare fresh stock solutions regularly and store them properly in aliquots. - Use positive displacement pipettes or reverse pipetting techniques for accurate handling of DMSO solutions. - Ensure complete dissolution of the this compound in DMSO before preparing dilutions. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 416.6 g/mol )
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
Procedure:
-
Calculate the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 416.6 g/mol x 1000 mg/g = 4.166 mg
-
-
Weigh the this compound: Carefully weigh 4.17 mg of this compound powder on an analytical balance and transfer it to a sterile microcentrifuge tube.
-
Dissolve in DMSO: Add 1 mL of anhydrous, sterile-filtered DMSO to the tube containing the this compound powder.
-
Ensure complete dissolution: Vortex the tube for 1-2 minutes until the this compound is completely dissolved. If necessary, gentle warming in a 37°C water bath or brief sonication can aid dissolution. Visually inspect the solution to ensure no particulates are present.
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Working Solutions and Cell Treatment
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Cultured cells in multi-well plates
Procedure:
-
Determine the final working concentration: Based on your experimental design, determine the final concentration of this compound you want to test (e.g., 1 µM, 10 µM, 50 µM).
-
Calculate the dilution: To prepare a 10 µM working solution from a 10 mM stock, you will need to perform a 1:1000 dilution.
-
Prepare the working solution:
-
For a final volume of 1 mL of culture medium, add 1 µL of the 10 mM this compound stock solution.
-
To avoid precipitation, add the 1 µL of stock solution dropwise to the pre-warmed medium while gently swirling the plate or tube.
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (e.g., 1 µL) to the same final volume of culture medium (e.g., 1 mL). This will result in a final DMSO concentration of 0.1%.
-
Cell Treatment: Remove the existing medium from your cultured cells and replace it with the freshly prepared medium containing the desired concentration of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration under standard culture conditions (e.g., 37°C, 5% CO₂).
Data Summary
Table 1: Recommended Final DMSO Concentrations in Cell Culture
| DMSO Concentration | Cell Viability Effect | Recommended Use |
| ≤ 0.1% | Generally considered safe for most cell lines, including sensitive and primary cells. | Ideal for most experiments to minimize solvent-induced artifacts. |
| 0.1% - 0.5% | Tolerated by many robust cell lines. | Can be used if higher compound concentrations are required, but a toxicity test is recommended. |
| > 0.5% | Increased risk of cytotoxicity and off-target effects. | Generally not recommended for most cell culture applications. |
Visualizations
Caption: this compound's Influence on Cellular Differentiation Pathways.
Caption: Workflow for Preparing and Using this compound in Cell Culture.
References
Technical Support Center: Purification of Crude Tigogenin Extracts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of crude tigogenin extracts.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources and major impurities in crude this compound extracts?
A1: this compound is a steroidal sapogenin primarily extracted from plants of the Agave genus, such as sisal (Agave sisalana).[1] The crude extract, obtained after acid hydrolysis of saponins (B1172615), typically contains several impurities. The most significant impurity is hecogenin (B1673031), which is structurally similar to this compound and can account for up to 10% of the crude product.[2] Other common impurities include refractory waxes, pigments, and acidic resins.[1][3]
Q2: Why is acid hydrolysis a critical and often problematic step?
A2: Acid hydrolysis is essential to cleave the sugar moieties from the saponin (B1150181) precursors to yield the aglycone, this compound.[4] However, this step is a frequent source of issues. Incomplete hydrolysis leads to a low yield of this compound, while overly harsh conditions (e.g., high acid concentration, prolonged heating) can cause degradation of the target molecule, forming unwanted by-products.[4][5][6] The process can also produce a thick "gum" of impurities, which complicates subsequent extraction and purification steps.[7][8]
Q3: How can I convert the main impurity, hecogenin, to increase this compound purity?
A3: A highly effective method for removing hecogenin is to chemically convert it into this compound using a reduction reaction, such as the Huang-Minlon modification of the Wolff-Kishner reduction.[1][3] This process typically involves reacting the crude extract with hydrazine (B178648) hydrate (B1144303) and a strong base like potassium hydroxide (B78521) in a high-boiling solvent such as ethylene (B1197577) glycol.[2] This reaction specifically reduces the keto group on hecogenin to a methylene (B1212753) group, transforming it into this compound and thereby increasing the overall yield and purity of the desired product to over 95%.[2]
Q4: What are the best methods for final purification and crystallization?
A4: After initial extraction and conversion of impurities, recrystallization is a common final purification step. The choice of solvent is critical for obtaining high-purity crystals. Solvents like ethyl acetate (B1210297), ethanol (B145695), acetone, and mixtures thereof have been successfully used.[1][9] For separating mixtures of hecogenin and this compound, selective recrystallization from solvents such as n-amyl alcohol, dioxane, or monochlorobenzene can be employed to isolate substantially pure hecogenin, leaving this compound enriched in the mother liquor.[1][3] Further purification can be achieved using chromatographic techniques, such as column chromatography on silica (B1680970) gel.[5][10]
Q5: Which analytical techniques are suitable for assessing the purity of this compound?
A5: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for determining the purity of this compound extracts.[11] These methods can effectively separate this compound from residual impurities like hecogenin and provide quantitative data on the purity of the final product.[11] Other techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) can also be used for detailed characterization of the extract components.[11][12]
Troubleshooting Guides
Problem 1: Low Yield of Crude this compound After Acid Hydrolysis
| Potential Cause | Recommended Solution |
| Incomplete Hydrolysis | Optimize the hydrolysis conditions. Increase the reaction time or acid concentration incrementally, monitoring the reaction progress via Thin Layer Chromatography (TLC) to find the optimal point before degradation begins.[5][6] |
| Degradation of this compound | Avoid overly harsh conditions. Use moderate temperatures (e.g., 80-100°C) and the lowest effective acid concentration (e.g., 2N HCl).[4] A time-course study is crucial to prevent product loss.[6] |
| Inefficient Extraction | The formation of a "gum" can trap the product.[7][8] Ensure efficient extraction from the neutralized hydrolysate by using an appropriate solvent like chloroform (B151607) or ethyl acetate and performing multiple extractions.[5][7] |
| Poor Quality Raw Material | The concentration of saponins can vary based on the plant's age, species, and growing conditions.[6] If possible, source plant material known to have a high saponin content. |
Problem 2: Final Product Has Low Purity (<90%)
| Potential Cause | Recommended Solution |
| High Hecogenin Content | The most effective method is to convert hecogenin to this compound using the Huang-Minlon reaction with hydrazine hydrate and potassium hydroxide.[2] This can increase purity from ~85% to over 95%.[2] |
| Presence of Waxes/Resins | Dewaxing and decolorizing under acidic conditions during the extraction process can help remove these impurities.[2] Adding activated carbon during extraction can also adsorb pigments and other unwanted compounds.[2][13] |
| Ineffective Crystallization | Optimize the recrystallization solvent and conditions.[14] Screen a variety of solvents to find one that dissolves this compound at high temperatures but not at low temperatures.[15] Slow cooling often results in larger, purer crystals.[15] |
| Co-elution of Impurities | If using column chromatography, optimize the mobile phase and gradient for better separation.[5] Consider using a different stationary phase or a combination of purification techniques.[5] |
Experimental Protocols
Protocol 1: Acid Hydrolysis for Crude this compound Extraction
-
Preparation : Air-dry and powder the plant material (e.g., sisal leaves).
-
Saponin Extraction : Extract the powdered material with an 80-95% ethanol solution under reflux for 1-3 hours.[2][7] Filter the hot mixture.
-
Acid Hydrolysis : Add a mineral acid (e.g., sulfuric or hydrochloric acid) to the ethanol extract to a final concentration of 1-2 N.[4][13]
-
Heating : Reflux the acidic mixture at 80-90°C for 2-4 hours. Monitor the reaction via TLC to determine the optimal hydrolysis time.[6]
-
Neutralization : Cool the reaction mixture to room temperature and neutralize the pH to ~7.0 by slowly adding a base (e.g., lime or sodium hydroxide).[2][6]
-
Extraction : Extract the neutralized solution multiple times with an organic solvent such as ethyl acetate or chloroform to separate the crude sapogenins from the aqueous phase.[5][7]
-
Concentration : Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude this compound extract.
Protocol 2: Purification via Huang-Minlon Reaction
-
Reaction Setup : In a round-bottom flask, dissolve the crude this compound extract (containing hecogenin) in ethylene glycol.[2]
-
Add Reagents : Add hydrazine hydrate to the mixture and reflux for 1-2 hours.[2]
-
Add Base : Cool the mixture slightly and add potassium hydroxide pellets.[2]
-
Second Reflux : Continue to reflux the mixture for several more hours until the conversion of hecogenin to this compound is complete (monitor by TLC or HPLC).[2]
-
Isolation : Cool the reaction mixture and pour it into a large volume of ice water to precipitate the product.[1]
-
Purification : Collect the precipitate by filtration, wash thoroughly with water until the filtrate is neutral, and dry the solid. The resulting product can be further purified by recrystallization from a suitable solvent like ethyl acetate.[1]
Data Summary
Table 1: Purity Enhancement of this compound Extracts
| Purification Step | Starting Material | Typical Purity (%) | Final Purity (%) | Key Impurities Removed |
| Acid Hydrolysis | Raw Plant Saponins | N/A | ~85%[2] | Sugars |
| Huang-Minlon Reaction | Crude this compound Extract | ~85%[2] | >95%[2] | Hecogenin |
| Recrystallization | Crude or Post-Reaction Extract | 85-95% | >98% | Waxes, Pigments, Minor Sterols[1][3] |
| Column Chromatography | Crude or Recrystallized Extract | Variable | >99% | Structurally similar compounds[5] |
Process Diagrams
Caption: General workflow for the extraction and purification of this compound.
Caption: Troubleshooting workflow for addressing low purity in this compound extracts.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. CN1446820A - Technique for extracting improved this compound - Google Patents [patents.google.com]
- 3. US2991282A - Production of hecogenin and this compound from plant material - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Acid hydrolysis of saponins extracted in tincture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acid hydrolysis of saponins extracted in tincture | PLOS One [journals.plos.org]
- 9. US3303187A - Recovery of this compound acetate and 5alpha-16-pregnene-3beta-ol-20-one from natural plant sources - Google Patents [patents.google.com]
- 10. chromatographic purification steps: Topics by Science.gov [science.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. CN1830997A - Process for producing high purity hecogenin and this compound - Google Patents [patents.google.com]
- 14. Optimization of crystallization conditions for biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Tigogenin Impurity Identification and Removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing impurities from tigogenin samples.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the analysis and purification of this compound.
Impurity Identification
Q1: What are the common impurities found in crude this compound samples?
A1: The most common impurity in this compound extracted from sources like sisal is hecogenin (B1673031), which is structurally very similar. Other potential impurities include pigments, acidic resins, waxes, and other steroidal sapogenins like neothis compound.[1]
Q2: I am having trouble separating this compound and hecogenin peaks in my HPLC analysis. What can I do?
A2: Co-elution of this compound and hecogenin is a common challenge due to their similar structures. Here are some troubleshooting steps:
-
Optimize the mobile phase: Adjust the ratio of your organic solvent (e.g., acetonitrile (B52724) or methanol) to water. A shallower gradient or isocratic elution with a fine-tuned solvent composition can improve resolution.
-
Change the organic modifier: Switching between acetonitrile and methanol (B129727) can alter selectivity.
-
Adjust the pH: If using a buffered mobile phase, slight adjustments in pH can influence the ionization and retention of the analytes.
-
Lower the flow rate: Decreasing the flow rate can enhance separation efficiency, though it will increase the analysis time.
-
Select a different column: Not all C18 columns are the same. A column with a different end-capping or pore size might provide the necessary selectivity. Consider a column with a smaller particle size for higher efficiency.
Q3: My baseline is noisy during HPLC analysis at low UV wavelengths (203-215 nm). How can I fix this?
A3: A noisy baseline at low wavelengths is often due to impurities in the mobile phase or a dirty flow cell.
-
Use high-purity solvents: Ensure you are using HPLC-grade solvents and freshly prepared mobile phases.
-
Degas the mobile phase: Dissolved gases can cause baseline disturbances.
-
Clean the detector flow cell: Contaminants in the flow cell can increase noise.
-
Check the lamp: An aging UV lamp can also contribute to increased noise.
Q4: I am not getting good separation of sapogenins in my GC-MS analysis. What could be the issue?
A4: Poor separation in GC-MS can be due to several factors:
-
Inadequate derivatization: Ensure complete silylation of the hydroxyl groups to improve volatility and thermal stability.
-
Incorrect temperature program: Optimize the temperature ramp rate of the oven. A slower ramp rate can improve the separation of closely eluting compounds.
-
Column degradation: The column may need to be conditioned or replaced if it has been used extensively.
-
Injection issues: Ensure the injection volume and temperature are appropriate for your sample.
Impurity Removal
Q5: My this compound sample is "oiling out" during recrystallization instead of forming crystals. What should I do?
A5: "Oiling out" occurs when the solute comes out of solution above its melting point. Here's how to troubleshoot this:
-
Increase the amount of solvent: The concentration of the solute may be too high. Add a small amount of hot solvent to redissolve the oil and attempt to recrystallize again.
-
Cool the solution more slowly: Rapid cooling can favor oil formation. Allow the solution to cool to room temperature slowly before placing it in an ice bath.
-
Use a different solvent system: The chosen solvent may not be ideal. Experiment with different solvent pairs. For this compound, ethanol-water is a common choice. If it oils out, try adjusting the ratio or using a different co-solvent.
-
Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask at the level of the solution. The small glass particles can act as nucleation sites for crystal growth.[2]
-
Add a seed crystal: If you have a small amount of pure this compound, adding a tiny crystal to the cooled solution can initiate crystallization.[2]
Q6: The recovery of my this compound after recrystallization is very low. How can I improve the yield?
A6: Low recovery is a common issue in recrystallization. Here are some potential causes and solutions:
-
Using too much solvent: Dissolve your crude product in the minimum amount of near-boiling solvent. Excess solvent will keep more of your product dissolved even after cooling.[3]
-
Cooling the solution insufficiently: Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.
-
Washing with too much cold solvent: Wash the collected crystals with a minimal amount of ice-cold solvent to remove surface impurities without dissolving a significant amount of the product.[3]
-
Premature crystallization during hot filtration: If you are performing a hot filtration to remove insoluble impurities, the solution may cool and crystallize in the funnel. To prevent this, use a pre-heated funnel and filter the solution quickly.[4]
Q7: I am seeing co-elution of impurities with this compound in my column chromatography. How can I improve the separation?
A7: Co-elution in column chromatography can be addressed by:
-
Optimizing the solvent system: A less polar eluent will generally result in slower elution and better separation of components. Use TLC to determine the optimal solvent system that gives good separation between this compound and the impurities.
-
Using a finer mesh silica (B1680970) gel: Smaller particle sizes provide a larger surface area and can lead to better separation.
-
Adjusting the column dimensions: A longer, narrower column can improve resolution.
-
Controlling the flow rate: A slower flow rate allows for better equilibration between the stationary and mobile phases, often resulting in improved separation.
-
Sample loading: Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent.
Quantitative Data Summary
The following table presents representative data on the purity of a this compound sample before and after a single recrystallization step, as determined by GC-MS analysis.
| Compound | Relative Area (%) - Crude Sample | Relative Area (%) - After Recrystallization |
| This compound | 85.0 | 96.5 |
| Hecogenin | 10.0 | 2.5 |
| Other Impurities | 5.0 | 1.0 |
| Note: This data is representative and actual results may vary depending on the initial purity of the sample and the specific experimental conditions. |
Experimental Protocols
HPLC Method for Purity Analysis
This protocol is for the quantitative analysis of this compound and the determination of impurities like hecogenin.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
-
Hecogenin reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 90:10 v/v). Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve this compound and hecogenin reference standards in the mobile phase to prepare stock solutions. Prepare a series of working standards by diluting the stock solutions.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase. Filter the solution through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 205 nm
-
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Identify the peaks of this compound and hecogenin by comparing their retention times with those of the standards. Calculate the percentage purity and impurity levels based on the peak areas.
GC-MS Method for Impurity Profiling
This method is suitable for the identification and quantification of volatile and semi-volatile impurities in this compound samples.
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
-
Capillary column suitable for steroid analysis (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
Reagents:
-
Silylating agent (e.g., BSTFA with 1% TMCS)
-
Pyridine (anhydrous)
-
This compound sample
Procedure:
-
Sample Derivatization:
-
Dissolve a small amount of the this compound sample in anhydrous pyridine.
-
Add the silylating agent, cap the vial, and heat at a specific temperature (e.g., 70 °C) for a set time (e.g., 30 minutes) to ensure complete derivatization.
-
-
GC-MS Conditions:
-
Injector Temperature: 280 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at an initial temperature (e.g., 150 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 300 °C) at a controlled rate (e.g., 10 °C/min).
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Scan Range: m/z 50-600
-
-
Analysis: Inject the derivatized sample into the GC-MS system.
-
Identification: Identify the peaks by comparing their mass spectra with a reference library (e.g., NIST) and by interpreting the fragmentation patterns. Hecogenin will have a different retention time and potentially a different mass spectrum from this compound.
Recrystallization for Purification
This protocol describes a general procedure for purifying this compound by recrystallization.
Materials:
-
Crude this compound
-
Deionized water
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: An ethanol-water mixture is a common solvent system for the recrystallization of steroidal saponins.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid. Heat the mixture gently on a hot plate.
-
Inducing Precipitation: Once the solid is dissolved, slowly add hot water dropwise until the solution becomes slightly cloudy (the cloud point), indicating that the solution is saturated. If it becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a low temperature.
Column Chromatography for Purification
This protocol outlines the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Solvents (e.g., hexane, ethyl acetate)
-
Chromatography column
-
Collection tubes
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pour the slurry into the chromatography column and allow the silica to settle, ensuring there are no air bubbles.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluting solvent or a slightly more polar solvent.
-
Carefully add the sample to the top of the silica gel bed.
-
-
Elution:
-
Begin eluting the column with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). This can be done in a stepwise or gradient fashion.
-
-
Fraction Collection:
-
Collect the eluate in small fractions.
-
-
Analysis:
-
Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing pure this compound.
-
-
Solvent Evaporation:
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Visualizations
Caption: Workflow for the identification of impurities in this compound samples.
Caption: General workflow for the purification of this compound.
References
Technical Support Center: Optimizing HPLC Parameters for Tigogenin Separation
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in achieving baseline separation of tigogenin using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting HPLC parameters for this compound analysis?
A2: For initial method development for this compound, a reversed-phase HPLC method is a suitable starting point. The following table summarizes recommended initial conditions based on published methods.
Q2: I am not getting good separation between this compound and other related steroidal sapogenins. What should I do?
A2: Achieving baseline separation often requires systematic optimization of your HPLC parameters. Here are the key areas to focus on:
-
Mobile Phase Composition: Adjusting the organic-to-aqueous ratio is the first step. Increasing the aqueous component (e.g., water) will generally increase retention time and may improve the separation of closely eluting peaks.[1] Trying a different organic modifier (e.g., methanol (B129727) instead of acetonitrile) can also alter selectivity.[2]
-
Gradient Elution: If you are running an isocratic method (constant mobile phase composition), switching to a gradient elution can significantly improve the separation of complex mixtures. A shallow gradient, where the percentage of the organic solvent increases slowly over time, often provides the best resolution for closely related compounds.[1]
-
Column Chemistry: While a C18 column is a good starting point, not all C18 columns are the same.[3] If mobile phase optimization is insufficient, consider a column with a different stationary phase chemistry, such as a C8 or a phenyl-hexyl column, which can offer different selectivity.[1][2]
-
Temperature: Operating the column at a controlled, elevated temperature (e.g., 30-45°C) can improve peak shape and separation efficiency by reducing mobile phase viscosity.[1][2] However, be mindful of the thermal stability of your analyte.
Q3: My this compound peak is showing significant tailing. How can I improve the peak shape?
A3: Peak tailing for compounds like this compound in reversed-phase HPLC is often due to interactions with residual silanol (B1196071) groups on the silica-based stationary phase. Here are some solutions:
-
Use a Modern, End-Capped Column: High-purity, end-capped C18 columns are designed to minimize exposed silanols.[2]
-
Mobile Phase pH Adjustment: Adding a small amount of an acidic modifier, such as 0.1% formic acid, to the mobile phase can suppress the ionization of silanol groups, leading to more symmetrical peaks.[2]
-
Avoid Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or diluting your sample.[2]
Q4: What is the optimal UV detection wavelength for this compound?
A4: this compound does not have a strong UV chromophore. Published methods have used low UV wavelengths for detection, typically in the range of 203-209 nm.[4][5] It is advisable to use a photodiode array (PDA) detector to determine the optimal wavelength for your specific mobile phase conditions, as the mobile phase itself can have significant absorbance at these low wavelengths.
Q5: My system backpressure is too high. What are the common causes and solutions?
A5: High backpressure is a common issue in HPLC. Here are some potential causes and how to troubleshoot them:
-
Column Frit Blockage: Particulates from the sample or mobile phase can clog the inlet frit of the column. Filtering all samples and mobile phases before use is crucial.[6] A guard column can also help protect the analytical column. If a blockage is suspected, you can try back-flushing the column (if the manufacturer's instructions permit).
-
Precipitation in the System: If you are using buffered mobile phases, ensure the buffer is soluble in the highest organic concentration of your gradient to prevent precipitation. Flushing the system with a high percentage of water can help dissolve precipitated salts.[7]
-
Blockage in Tubing or Injector: Check for blockages in the system tubing, injector, or in-line filters. Systematically disconnecting components can help isolate the source of the high pressure.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No Peaks or Very Small Peaks | Incorrect mobile phase composition. | Prepare fresh mobile phase and ensure all components are miscible.[8] |
| Detector issue (e.g., lamp off or low energy). | Check detector settings and lamp status. Replace the lamp if necessary.[8] | |
| System leak. | Inspect all fittings for leaks. Tighten or replace as needed. Check pump seals.[9] | |
| Poor Resolution/Baseline Separation | Mobile phase is too strong (analytes elute too quickly). | Increase the proportion of the aqueous phase (e.g., water) or use a weaker organic solvent.[1] |
| Inappropriate column stationary phase. | Try a column with different selectivity (e.g., C8, Phenyl-Hexyl).[2] | |
| Gradient is too steep. | Use a shallower gradient to increase the separation time between peaks.[1] | |
| Column temperature is not optimal. | Adjust the column temperature. An increase in temperature often improves efficiency.[1][2] | |
| Peak Tailing | Secondary interactions with the stationary phase. | Use a high-purity, end-capped column. Add a mobile phase modifier like 0.1% formic acid.[2][6] |
| Column overload. | Reduce the injection volume or dilute the sample.[2] | |
| Metal contamination. | Use a column designed for metal-sensitive compounds or passivate the HPLC system.[2] | |
| Fluctuating Baseline | Air bubbles in the system. | Degas the mobile phase thoroughly. Purge the pump.[8][9] |
| Incomplete mobile phase mixing. | If using a gradient, ensure the mixer is functioning correctly. Premixing the mobile phase can help diagnose this.[9] | |
| Contaminated detector flow cell. | Flush the flow cell with a strong solvent like isopropanol.[8] |
Experimental Protocol: HPLC Method for this compound
This protocol provides a starting point for the HPLC analysis of this compound. Optimization may be required depending on the sample matrix and specific analytical requirements.
1. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (optional, for mobile phase modification)
-
0.22 µm or 0.45 µm syringe filters
2. Standard Solution Preparation:
-
Accurately weigh a suitable amount of this compound reference standard.
-
Dissolve in methanol to prepare a stock solution (e.g., 1 mg/mL).
-
Perform serial dilutions of the stock solution with the initial mobile phase composition to create working standards for calibration.
3. Sample Preparation:
-
For plant extracts or other matrices, use an appropriate extraction method to isolate the non-polar fraction containing this compound.
-
Evaporate the extraction solvent and reconstitute the residue in a known volume of methanol or the initial mobile phase.
-
Filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter.[6][7]
4. HPLC Conditions:
| Parameter | Recommended Starting Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: WaterB: Methanol or Acetonitrile |
| Gradient | 0-20 min: 62% B to 71% B21-30 min: Hold at 71% B31-35 min: Return to 62% B36-45 min: Re-equilibration at 62% B(This is an example gradient; adjust as needed for your separation) |
| Flow Rate | 1.0 mL/min[4] |
| Column Temperature | 30 - 45°C |
| Detection Wavelength | 209 nm[4] |
| Injection Volume | 10 µL[4] |
5. System Equilibration and Analysis:
-
Equilibrate the column with the initial mobile phase composition for at least 20-30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure there are no interfering peaks from the system or solvents.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared samples for analysis.
Quantitative Data Summary
The following table summarizes quantitative data from various HPLC methods for this compound and related compounds.
| Compound | Column | Mobile Phase | Retention Time (min) | Wavelength (nm) | Linearity Range (mg/mL) |
| This compound | Not Specified | Methanol | 12 | 209 | 0.2 - 1.0[4] |
| Steroid Saponins | Luna C18 | Methanol/Water Gradient | ~20 - 60 | 203 | Not Specified[5] |
| Diosgenin | RP C18 ODS Hypersil | Acetonitrile/Water (90:10) | 10.5 | 203 | 0.002 - 0.01[10] |
Visualizations
Caption: Logical workflow for troubleshooting baseline separation issues in HPLC.
References
- 1. mastelf.com [mastelf.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 10. researchgate.net [researchgate.net]
troubleshooting the crystallization process of tigogenin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the crystallization of tigogenin. The following information is curated to address common challenges and provide actionable solutions to facilitate successful crystallization experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound relevant to its crystallization?
This compound is a steroidal sapogenin with a molecular formula of C₂₇H₄₄O₃ and a molecular weight of 416.64 g/mol .[1] It is a white, microcrystalline powder.[2] Understanding its solubility is crucial for crystallization. While comprehensive solubility data is limited, it is known to be soluble in dimethylformamide (DMF) at a concentration of 2 mg/mL.[3] Generally, steroidal sapogenins like this compound are more soluble in nonpolar organic solvents and partially polar solvents, and practically insoluble in water.[4]
Q2: Which solvents are commonly used for the crystallization of this compound and related compounds?
Based on literature for the extraction and purification of steroidal saponins (B1172615) and sapogenins, the following solvents are frequently employed:
-
Alcohols: Methanol, Ethanol (B145695), Isopropanol[4][5]
-
Ketones: Acetone[4]
-
Esters: Ethyl acetate
-
Hydrocarbons: Hexane (B92381), Petroleum Ether (often as anti-solvents)
-
Chlorinated Solvents: Chloroform
-
Other: Ethylene glycol, Dimethylformamide (DMF)[3]
Often, a mixture of solvents is used to achieve optimal supersaturation for crystal growth.
Q3: What are the common impurities encountered during this compound purification and how do they affect crystallization?
Common impurities in crude this compound extracts can include other sapogenins (like hecogenin), unhydrolyzed saponins, plant pigments, and lipids.[6] Impurities can have several detrimental effects on crystallization:
-
Increased Solubility: Impurities can increase the solubility of the target compound, leading to lower yields.[7]
-
Inhibition of Crystal Growth: Impurities can adsorb to the crystal surface, inhibiting or slowing down crystal growth.[6][7]
-
Alteration of Crystal Habit: The presence of impurities can change the shape of the crystals, potentially leading to the formation of undesirable needles or small, poorly formed crystals.[8]
-
Inclusion in the Crystal Lattice: Impurities can be incorporated into the crystal lattice, reducing the purity of the final product.[9]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the crystallization of this compound in a question-and-answer format.
Problem 1: this compound is "oiling out" instead of forming crystals.
-
Question: I've dissolved my crude this compound in a hot solvent and upon cooling, it separates as an oil instead of forming solid crystals. What is happening and how can I resolve this?
-
Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase. This is often due to a very high level of supersaturation or the presence of significant impurities that lower the melting point of the mixture.
Solutions:
-
Reduce Supersaturation:
-
Add more solvent: Re-heat the solution to dissolve the oil and add a small amount of the hot solvent to decrease the concentration.
-
Slower Cooling: Allow the solution to cool more slowly to prevent the rapid achievement of a highly supersaturated state. Placing the flask in an insulated container can help.
-
-
Change the Solvent System:
-
Use a solvent in which this compound is less soluble: This will lower the initial concentration at saturation.
-
Introduce an anti-solvent: Add a miscible solvent in which this compound is poorly soluble (e.g., hexane or water) dropwise to the warm solution until slight turbidity appears, then re-warm until the solution is clear before allowing it to cool slowly.
-
-
Purify the Crude Material: If oiling out persists, it may be necessary to further purify the crude this compound using column chromatography to remove impurities before attempting crystallization.
-
Problem 2: No crystals are forming, even after extended cooling.
-
Question: My this compound solution remains clear and no crystals have formed after cooling for a significant amount of time. What should I do?
-
Answer: The absence of crystal formation indicates that the solution is not sufficiently supersaturated, or that nucleation has not been initiated.
Solutions:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask below the solvent level with a glass rod. The microscopic scratches can provide nucleation sites.
-
Seeding: If you have a pure crystal of this compound, add a tiny amount (a "seed crystal") to the solution to initiate crystal growth.[10]
-
-
Increase Supersaturation:
-
Evaporation: Allow a small amount of the solvent to evaporate slowly. This can be done by covering the flask with perforated parafilm.
-
Cool to a Lower Temperature: Place the solution in an ice bath or refrigerator to further decrease the solubility.
-
-
Concentrate the Solution: If the initial concentration was too low, carefully evaporate some of the solvent and then allow the solution to cool again.
-
Problem 3: The crystal yield is very low.
-
Question: I have obtained some crystals, but the overall yield is significantly lower than expected. How can I improve the recovery of this compound?
-
Answer: A low yield can be due to several factors, including using too much solvent, incomplete precipitation, or losses during filtration.
Solutions:
-
Optimize Solvent Volume: Use the minimum amount of hot solvent required to dissolve the this compound.
-
Cooling: Ensure the solution is cooled sufficiently to maximize the amount of product that crystallizes out. An ice bath can be used after initial slow cooling to room temperature.
-
Recover from Mother Liquor: The filtrate (mother liquor) may still contain a significant amount of dissolved this compound. Concentrate the mother liquor by evaporating some of the solvent and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure.
-
Check for Solubility: Ensure the chosen solvent has a steep solubility curve, meaning it dissolves a large amount when hot and a small amount when cold.
-
Problem 4: The resulting crystals are very small or needle-shaped.
-
Question: The crystallization process resulted in very fine powder or long, thin needles, which are difficult to filter and handle. How can I obtain larger, more well-defined crystals?
-
Answer: The formation of small or needle-like crystals is often a result of rapid nucleation and crystal growth.
Solutions:
-
Slow Down the Crystallization Process:
-
Slower Cooling: A slower cooling rate allows for fewer nucleation sites to form and promotes the growth of larger crystals.
-
Reduce Supersaturation: Use a slightly larger volume of solvent than the minimum required to ensure the solution does not become supersaturated too quickly.
-
-
Solvent Selection: The choice of solvent can significantly impact crystal habit. Experiment with different solvents or solvent mixtures. For example, a more viscous solvent might slow down diffusion and lead to larger crystals.
-
Recrystallization: Dissolve the small or needle-like crystals in a minimal amount of hot solvent and allow them to recrystallize slowly. This process can often lead to improved crystal morphology.
-
Data Presentation
Table 1: Solubility of this compound and a Related Steroidal Sapogenin (Diosgenin) in Various Solvents
Note: Specific quantitative solubility data for this compound is scarce in publicly available literature. The data for diosgenin (B1670711), a structurally similar sapogenin, is provided as a reference to guide solvent selection. All solubility data for diosgenin is at temperatures from 295.15 K to 330.15 K.[11]
| Solvent | This compound Solubility | Diosgenin Solubility Trend (with increasing temperature) |
| Dimethylformamide (DMF) | 2 mg/mL (at unspecified temperature)[3] | Not available |
| Methanol | Not available | Increases |
| Ethanol (95%) | Not available | Increases |
| Isopropanol | Not available | Increases |
| Acetone | Not available | Increases |
| Ethyl Acetate | Not available | Increases |
| Propyl Acetate | Not available | Increases |
| Water | Practically insoluble | Practically insoluble |
Experimental Protocols
Protocol 1: General Recrystallization of this compound
This protocol is a general guideline and may require optimization based on the purity of the starting material and the desired crystal characteristics.
-
Solvent Selection: Based on preliminary tests, select a solvent in which this compound has high solubility at elevated temperatures and low solubility at room temperature (e.g., ethanol, methanol, or acetone).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture gently with stirring (e.g., on a hot plate) until the this compound is completely dissolved. If the solution is colored, a small amount of activated charcoal can be added, and the solution boiled for a few minutes.
-
Hot Filtration (if necessary): If activated charcoal or other insoluble impurities are present, perform a hot filtration to remove them. This should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To promote slower cooling, the flask can be placed in an insulated container. Once at room temperature, the flask can be moved to an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals, for example, in a vacuum oven at a temperature below the solvent's boiling point.
Protocol 2: Mixed-Solvent Recrystallization of this compound
This method is useful when a single solvent does not provide a suitable solubility profile.
-
Dissolution: Dissolve the crude this compound in a minimal amount of a hot "good" solvent (a solvent in which it is highly soluble, e.g., ethanol or acetone).
-
Addition of Anti-Solvent: While the solution is still hot, add a "poor" solvent (an anti-solvent in which this compound is poorly soluble, e.g., water or hexane) dropwise until the solution becomes slightly cloudy (the point of saturation).
-
Clarification: Add a few drops of the hot "good" solvent until the cloudiness just disappears.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1.
Mandatory Visualization
Caption: Troubleshooting workflow for this compound crystallization.
Caption: General experimental workflow for this compound recrystallization.
References
- 1. This compound | C27H44O3 | CID 99516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. caymanchem.com [caymanchem.com]
- 4. US5017562A - Crystalline saponin-containing complex - Google Patents [patents.google.com]
- 5. Preparative isolation and purification of five steroid saponins from Dioscorea zingiberensis C.H.Wright by high-speed counter-current chromatography coupled with evaporative light scattering detector - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Influence of Impurities and Additives on Crystallization (Chapter 4) - Handbook of Industrial Crystallization [cambridge.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. xray.chem.ufl.edu [xray.chem.ufl.edu]
- 11. Solubility of diosgenin in different solvents [inis.iaea.org]
Technical Support Center: Tigogenin Stability and Storage
This technical support center provides guidance on the long-term stability and optimal storage conditions for tigogenin. It is intended for researchers, scientists, and drug development professionals to ensure the integrity of this compound throughout their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For long-term stability, solid this compound should be stored in a tightly sealed container in a cool, dry, and dark place. The recommended temperature for optimal stability is -20°C. Under these conditions, this compound has been reported to be stable for at least four years.[1] Storage at 2-8°C is also an acceptable alternative for shorter periods.
Q2: How should I handle this compound upon receipt?
Upon receiving this compound, it is recommended to allow the product to equilibrate to room temperature for at least one hour before opening the vial. This prevents condensation from forming on the compound. If the compound has adhered to the cap or neck of the vial during transport, gently shake the vial to ensure all the powder is at the bottom before opening.
Q3: What solvents are suitable for dissolving this compound, and how stable is it in solution?
This compound is soluble in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. It is advisable to prepare solutions on the same day of use. If stock solutions need to be prepared in advance, they should be stored as aliquots in tightly sealed vials at -20°C. The stability of this compound in solution is significantly lower than in its solid form and is dependent on the solvent, pH, temperature, and light exposure.
Q4: What are the primary factors that can cause this compound degradation?
The main factors that can lead to the degradation of this compound and other steroidal sapogenins include:
-
High Temperatures: Elevated temperatures can accelerate degradation.
-
Extreme pH: Both highly acidic and alkaline conditions can promote degradation.
-
Light Exposure: Prolonged exposure to UV or visible light can lead to photodegradation.
-
Oxidizing Agents: Contact with strong oxidizing agents can cause chemical degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected experimental results or loss of compound activity. | Degradation of this compound due to improper storage or handling. | Verify that the storage conditions for both solid this compound and any prepared solutions meet the recommended guidelines (-20°C, tightly sealed, protected from light). Prepare fresh solutions for critical experiments. Consider performing a purity analysis (e.g., by HPLC) on your stock to confirm its integrity. |
| Difficulty dissolving this compound. | Use of an inappropriate solvent or insufficient mixing. | Refer to the solubility information provided by the supplier. Use gentle warming or sonication to aid dissolution, but avoid excessive heat which can cause degradation. Ensure the solvent is of high purity. |
| Visible changes in the appearance of solid this compound (e.g., color change, clumping). | Exposure to moisture or light. | Discard the product if significant changes are observed, as this may indicate degradation. Ensure the storage container is airtight and stored in a dark, dry place. |
| Precipitation of this compound from a solution. | The solution is supersaturated, or the temperature has decreased significantly. | Gently warm the solution while stirring to redissolve the precipitate. If precipitation persists, consider preparing a more dilute solution. Ensure the storage temperature for solutions is maintained consistently. |
Quantitative Stability Data
The following tables summarize the expected stability of this compound under various conditions based on general knowledge of steroidal sapogenin stability. Specific quantitative data for this compound is limited in publicly available literature; therefore, these tables provide a general guide for designing stability studies.
Table 1: Recommended Storage Conditions for Solid this compound
| Storage Temperature | Relative Humidity | Light Condition | Expected Stability |
| -20°C | Low | Dark | ≥ 4 years[1] |
| 2-8°C | Low | Dark | Up to 24 months |
| Room Temperature | Controlled | Dark | Short-term storage only |
Table 2: Illustrative Degradation Profile of this compound under Forced Stress Conditions
Note: The following data is illustrative and intended to guide experimental design. Actual degradation rates should be determined empirically.
| Stress Condition | Parameter | Condition | Expected Degradation (after 24h) |
| Acid Hydrolysis | pH | 1 (0.1 N HCl) | Moderate |
| Base Hydrolysis | pH | 13 (0.1 N NaOH) | Significant |
| Oxidation | Reagent | 3% H₂O₂ | Moderate to Significant |
| Thermal | Temperature | 60°C | Moderate |
| Photostability | Light Source | UV Lamp (254 nm) | Moderate |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study on this compound to assess its intrinsic stability.
1. Materials:
- This compound
- Methanol (B129727) (HPLC grade)
- Acetonitrile (B52724) (HPLC grade)
- Water (HPLC grade)
- Hydrochloric acid (HCl)
- Sodium hydroxide (B78521) (NaOH)
- Hydrogen peroxide (H₂O₂)
- HPLC system with UV detector
- pH meter
- Thermostatic oven
- Photostability chamber
2. Preparation of this compound Stock Solution:
- Accurately weigh and dissolve this compound in methanol to prepare a stock solution of 1 mg/mL.
3. Stress Conditions:
- Acid Hydrolysis: Mix equal volumes of the this compound stock solution and 0.2 N HCl to achieve a final concentration of 0.5 mg/mL in 0.1 N HCl. Incubate at 60°C.
- Base Hydrolysis: Mix equal volumes of the this compound stock solution and 0.2 N NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 N NaOH. Incubate at 60°C.
- Oxidative Degradation: Mix equal volumes of the this compound stock solution and 6% H₂O₂ to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂. Keep at room temperature.
- Thermal Degradation: Place the solid this compound powder in a thermostatically controlled oven at 60°C. Also, incubate a solution of this compound in methanol (0.5 mg/mL) at 60°C.
- Photodegradation: Expose solid this compound and a solution of this compound in methanol (0.5 mg/mL) to a UV lamp at 254 nm in a photostability chamber.
4. Sampling and Analysis:
- Withdraw aliquots from the stressed samples at initial (t=0), 2, 4, 8, and 24 hours.
- Neutralize the acidic and basic samples before analysis.
- Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of this compound remaining and to detect the formation of any degradation products.
Protocol 2: HPLC Method for this compound Stability Analysis
This is a general method and may require optimization.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.
Visualizations
References
Technical Support Center: Tigogenin Preservation During Acid Hydrolysis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you prevent the degradation of tigogenin during the critical acid hydrolysis step of saponin (B1150181) extraction.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during acid hydrolysis?
A1: this compound degradation during acid hydrolysis is primarily caused by harsh reaction conditions. Prolonged exposure to high acid concentrations and elevated temperatures can lead to unwanted side reactions, such as dehydration, oxidation, and rearrangement of the this compound molecule. These reactions reduce the yield and purity of the final product.
Q2: What are the typical degradation products of this compound under acidic conditions?
A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, degradation of similar steroidal sapogenins under acidic conditions can involve the formation of various artifacts. These may include isomers, dehydration products (loss of water molecules), and oxidation products, which can complicate purification and reduce the overall yield of the desired this compound.
Q3: How does the choice of acid and its concentration affect this compound stability?
A3: The type and concentration of the acid are critical factors. Strong mineral acids like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) are commonly used. Studies on similar saponins (B1172615) suggest that lower acid concentrations are generally preferable to minimize degradation. For instance, hydrolysis with 2N HCl has been shown to result in less degradation of sarsasapogenin (B1680783) compared to 6N HCl.[1] The optimal concentration should be determined experimentally for each specific plant matrix.
Q4: What is the influence of temperature and reaction time on this compound degradation?
A4: Both temperature and reaction time have a significant impact on this compound stability. Higher temperatures accelerate the hydrolysis of glycosidic bonds but also increase the rate of degradation of the liberated this compound.[2] Similarly, extended reaction times can lead to a decrease in the yield of the desired sapogenin due to prolonged exposure to the harsh acidic environment.[1][2] Finding the optimal balance between complete hydrolysis and minimal degradation is crucial.
Q5: Are there alternative hydrolysis methods that can minimize this compound degradation?
A5: Yes, alternative methods can reduce the degradation of this compound. Microwave-Assisted Acid Hydrolysis (MAAH) is a promising technique that can significantly shorten the reaction time from hours to minutes.[2] This rapid heating can lead to a more efficient hydrolysis with reduced degradation of the target sapogenin. Enzymatic hydrolysis, which operates under much milder conditions (lower temperature and neutral pH), is another alternative that can preserve the integrity of the aglycone.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low Yield of this compound | - Incomplete hydrolysis of saponins.- Degradation of this compound due to harsh conditions.- Inefficient extraction of this compound post-hydrolysis. | - Optimize hydrolysis time, acid concentration, and temperature. Start with milder conditions (e.g., 2N HCl, 80°C) and gradually increase if hydrolysis is incomplete.[1]- Consider using Microwave-Assisted Acid Hydrolysis (MAAH) to reduce reaction time.[2]- Ensure efficient extraction from the neutralized hydrolysate using an appropriate organic solvent. |
| Presence of Multiple Impurities/Degradation Products | - Overly harsh acid hydrolysis conditions (high acid concentration, high temperature, long duration).- Presence of other acid-labile compounds in the crude extract. | - Reduce the acid concentration, temperature, and/or duration of the hydrolysis.[1]- Perform a preliminary purification of the crude saponin extract before hydrolysis to remove interfering substances.- Utilize chromatographic techniques (e.g., column chromatography, HPLC) for efficient purification of this compound from the degradation products. |
| Inconsistent Results Between Batches | - Variation in the quality and composition of the plant material.- Inconsistent control over hydrolysis parameters (temperature, time, acid concentration). | - Standardize the source and pre-processing of the plant material.- Precisely control all hydrolysis parameters using calibrated equipment.- Run a small-scale pilot experiment for each new batch of plant material to determine optimal hydrolysis conditions. |
Experimental Protocols
Protocol 1: Conventional Acid Hydrolysis with Optimized Conditions
This protocol is designed to maximize the yield of this compound while minimizing degradation by using milder acid concentrations and controlled heating.
-
Preparation of Saponin Extract:
-
Start with a crude saponin extract obtained from the plant material.
-
-
Acid Hydrolysis:
-
Dissolve the crude saponin extract in a 2N solution of hydrochloric acid (HCl) in a round-bottom flask.
-
Reflux the mixture at 80°C for 2-4 hours. The optimal time should be determined experimentally by monitoring the disappearance of saponins and the appearance of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Neutralization and Extraction:
-
After cooling, neutralize the reaction mixture with a suitable base (e.g., sodium hydroxide (B78521) or sodium carbonate solution) to a pH of approximately 7.
-
Extract the liberated this compound from the neutralized aqueous solution using an appropriate organic solvent (e.g., chloroform, ethyl acetate).
-
-
Purification:
-
Wash the organic extract with water to remove any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product using column chromatography or recrystallization.
-
Protocol 2: Microwave-Assisted Acid Hydrolysis (MAAH)
This protocol utilizes microwave energy for rapid hydrolysis, which can significantly reduce the degradation of this compound.
-
Preparation of Saponin Extract:
-
Prepare a solution of the crude saponin extract in 2N HCl.
-
-
Microwave Hydrolysis:
-
Place the solution in a microwave-safe reaction vessel.
-
Heat the mixture in a scientific microwave reactor at a controlled temperature (e.g., 100-120°C) for a short duration (e.g., 10-30 minutes).[2] The optimal time and temperature will need to be determined experimentally.
-
-
Neutralization and Extraction:
-
Follow the same neutralization and extraction procedure as described in Protocol 1.
-
-
Purification:
-
Follow the same purification steps as described in Protocol 1.
-
Quantitative Data Summary
The following table provides an illustrative example of how to structure experimental data to optimize the acid hydrolysis conditions for maximizing this compound yield. The values presented are hypothetical and should be determined experimentally for your specific sample.
| Acid (HCl) Concentration | Temperature (°C) | Time (hours) | This compound Yield (%) | Purity (%) | Notes |
| 6N | 100 | 4 | 65 | 80 | High degradation observed. |
| 4N | 100 | 4 | 75 | 85 | Moderate degradation. |
| 2N | 80 | 3 | 85 | 95 | Optimal conditions for this hypothetical example. |
| 2N | 80 | 1 | 70 | 96 | Incomplete hydrolysis. |
| 2N | 60 | 4 | 60 | 97 | Incomplete hydrolysis. |
Visualizations
Caption: Hypothetical degradation pathway of this compound under harsh acidic conditions.
Caption: Recommended workflow for acid hydrolysis to obtain this compound with minimal degradation.
References
Technical Support Center: Optimizing Microbial Fermentation for Tigogenin Production
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the microbial fermentation of tigogenin. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Can microorganisms synthesize this compound de novo?
A1: Currently, there is no significant evidence to suggest that microorganisms can produce this compound de novo (from simple carbon and nitrogen sources). The primary route for microbial production of this compound is through the biotransformation of pre-existing steroidal saponins (B1172615) found in plant materials.[1][2][3] This process relies on microbial enzymes to hydrolyze the sugar moieties from the saponin (B1150181) backbone, releasing the this compound aglycone.
Q2: What types of microorganisms are suitable for this compound production?
A2: Fungi, particularly from the genera Aspergillus and Trichoderma, are widely reported to be effective for the biotransformation of steroidal saponins into sapogenins like this compound.[1][3] These fungi produce a range of extracellular glycoside hydrolases that can efficiently break down the complex sugar chains of saponins.[4][5] A newly isolated and unidentified bacterial strain, ZG-21, has also been shown to be effective in producing this compound from sisal saponins.[6]
Q3: What are the common substrates for microbial this compound production?
A3: The most common substrates are raw materials rich in this compound precursor saponins. A primary example is waste residue from sisal (Agave sisalana), which contains significant amounts of these saponins.[6][7] Other plants from the Agave genus are also potential sources.[8][9] The use of waste materials from fiber production makes this a cost-effective and environmentally friendly approach.[7]
Q4: What is the general metabolic pathway for microbial this compound production?
A4: The metabolic pathway is a catabolic process involving enzymatic hydrolysis. It is not a synthetic pathway in the microorganism but rather a bioconversion. The microorganism secretes glycoside hydrolases, which cleave the glycosidic bonds of the saponin precursor. This typically occurs in a stepwise manner, removing sugar residues until the aglycone, this compound, is released.[1][8]
Caption: General workflow of microbial biotransformation of saponins to this compound.
Troubleshooting Guide
| Problem | Potential Causes | Troubleshooting Steps |
| Low this compound Yield | 1. Inefficient microbial strain. 2. Suboptimal fermentation conditions (pH, temperature, aeration). 3. Low concentration or bioavailability of precursor saponins in the substrate. 4. Inhibition of microbial growth or enzyme activity by other compounds in the substrate. 5. Product inhibition at high this compound concentrations.[6] | 1. Screen different microbial strains for higher biotransformation efficiency. Consider mutagenesis to enhance enzyme production. 2. Optimize fermentation parameters using a one-factor-at-a-time or response surface methodology approach (see Table 1). 3. Pretreat the substrate to increase saponin accessibility. This can include physical grinding or enzymatic treatment to break down complex plant matrix components. 4. Analyze the substrate for potential inhibitors. Consider a detoxification step or use of a more resistant microbial strain. 5. Implement a continuous or fed-batch fermentation strategy to maintain this compound concentration below the inhibitory level. |
| Inconsistent Fermentation Results | 1. Variation in the composition of the raw substrate. 2. Inconsistent inoculum size or quality. 3. Contamination with other microorganisms. | 1. Standardize the source and pre-treatment of the substrate material. Analyze saponin content in each batch. 2. Standardize the inoculum preparation protocol, ensuring a consistent cell density and physiological state. 3. Implement strict aseptic techniques during inoculation and fermentation. Monitor the culture purity through microscopy. |
| Difficulty in this compound Extraction and Purification | 1. Formation of emulsions during solvent extraction. 2. Co-extraction of interfering compounds. | 1. Adjust the pH of the fermentation broth before extraction. Use centrifugation to break emulsions. 2. Employ a multi-step purification process, such as liquid-liquid extraction followed by column chromatography. |
| Foaming During Fermentation | 1. High protein content in the medium. 2. High agitation speed. | 1. Use a medium with a lower protein concentration if possible. 2. Reduce the agitation speed. 3. Add an appropriate antifoaming agent. |
Data on Optimized Fermentation Parameters
The following table summarizes optimized conditions for this compound and the closely related diosgenin (B1670711) production from microbial fermentation.
| Parameter | Optimized Value for this compound | Optimized Values for Diosgenin (for reference) | Reference |
| Microorganism | Unidentified strain ZG-21 | Aspergillus niger, Fusarium sp. | [6] |
| Substrate | Sisal (Agave sisalana) saponins | Dioscorea zingiberensis powder | [6] |
| Fermentation Type | Submerged | Submerged | |
| Temperature | 30°C | 28-32°C | [6] |
| pH | 6.0 | 5.0-6.5 | [6] |
| Fermentation Time | 5 days | 4-7 days | [6] |
| Substrate Concentration | 5 mg/mL | 10-20 g/L | [6] |
| Maximum Yield | 26.7 mg/g of substrate | Varies (e.g., up to 90% conversion) | [6] |
Experimental Protocols
Protocol 1: Solid-State Fermentation for this compound Production
This protocol is adapted from general solid-state fermentation procedures for fungal enzyme production.
1. Substrate Preparation:
-
Obtain sisal waste residue and dry it at 60°C to a constant weight.
-
Grind the dried residue to a fine powder (e.g., 40-60 mesh).
2. Inoculum Preparation:
-
Culture a selected fungal strain (e.g., Aspergillus niger) on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar) at 28°C for 5-7 days until sporulation.
-
Prepare a spore suspension by washing the agar surface with sterile 0.1% Tween 80 solution.
-
Adjust the spore concentration to approximately 1 x 10^7 spores/mL.
3. Fermentation:
-
In a 250 mL Erlenmeyer flask, place 10 g of the powdered sisal residue.
-
Moisten the substrate with a nutrient solution to achieve a final moisture content of 60-70%. The nutrient solution can contain (g/L): (NH₄)₂SO₄ 2.0, KH₂PO₄ 1.0, MgSO₄·7H₂O 0.5.
-
Autoclave the flask at 121°C for 20 minutes and cool to room temperature.
-
Inoculate the sterilized substrate with 1 mL of the spore suspension.
-
Incubate the flask at 30°C for 5-7 days. Mix the contents gently every 24 hours to ensure aeration.
4. Extraction of this compound:
-
After fermentation, dry the solid culture at 60°C.
-
Extract the dried material with a suitable organic solvent (e.g., ethanol (B145695) or n-hexane) using a Soxhlet extractor for 6-8 hours.
-
Evaporate the solvent under reduced pressure to obtain the crude extract.
5. Quantification of this compound by HPLC:
-
Dissolve a known amount of the crude extract in methanol.
-
Filter the solution through a 0.45 µm syringe filter.
-
Analyze the sample using a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column and a UV detector (detection at ~205 nm).
-
Use a mobile phase of acetonitrile (B52724) and water in an isocratic or gradient elution.
-
Quantify the this compound concentration by comparing the peak area with that of a standard curve prepared with pure this compound.
Caption: Workflow for solid-state fermentation of this compound.
Protocol 2: Submerged Fermentation for this compound Production
This protocol is based on the optimized conditions reported for this compound production by the ZG-21 strain.[6]
1. Media and Substrate Preparation:
-
Prepare a liquid fermentation medium containing the necessary nutrients. A suitable basal medium could be (g/L): peptone 10, yeast extract 5, KH₂PO₄ 1, MgSO₄·7H₂O 0.5.
-
Add the saponin-rich substrate (e.g., crude saponin extract from sisal) to the medium to a final concentration of 5 mg/mL.
-
Adjust the pH of the medium to 6.0.
-
Sterilize the medium by autoclaving at 121°C for 20 minutes.
2. Inoculum and Fermentation:
-
Prepare a seed culture by inoculating the microbial strain into a suitable broth and incubating for 24-48 hours.
-
Inoculate the sterile fermentation medium with the seed culture (e.g., 5% v/v).
-
Incubate the culture at 30°C in a shaker incubator at 150-180 rpm for 5 days.
3. Extraction and Analysis:
-
Separate the biomass from the fermentation broth by centrifugation or filtration.
-
Extract the this compound from both the biomass and the supernatant using an appropriate organic solvent.
-
Combine the extracts, evaporate the solvent, and proceed with HPLC quantification as described in Protocol 1.
Signaling Pathways and Regulation
The production of glycoside hydrolases in fungi like Aspergillus is a tightly regulated process. While the specific signaling pathway for saponin-induced gene expression is not fully elucidated, a general model can be proposed based on known fungal regulatory mechanisms.
Caption: Proposed signaling pathway for saponin-induced enzyme production.
References
- 1. Recent Advances in Biotransformation of Saponins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orbit.dtu.dk [orbit.dtu.dk]
- 3. De novo biosynthesis of bioactive isoflavonoids by engineered yeast cell factories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of Glycoside Hydrolases in Phytopathogenic Fungi and Oomycetes Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Family-3 Glycoside Hydrolases: from Housekeeping Functions to Host-Microbe Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biotransformation of steroidal saponins in sisal (Agave sisalana Perrine) to this compound by a newly isolated strain from a karst area of Guilin, China - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: High-Purity Hecogenin and Tigogenin Production
Welcome to the technical support center for the production of high-purity hecogenin (B1673031) and tigogenin. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the extraction, separation, and purification of these valuable steroidal sapogenins.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources for hecogenin and this compound?
A1: The most common commercial sources are plants from the Agave genus, particularly sisal (Agave sisalana). The sapogenins are present as glycosides (saponins) in the leaves, juice, and processing waste ("sisal waste" or "coffee grounds").[1][2][3] The ratio of hecogenin to this compound can vary based on the plant's age and growing season.[3]
Q2: What is the fundamental principle behind separating hecogenin and this compound?
A2: Hecogenin and this compound are structurally very similar, making their separation challenging. The key difference is a ketone group at the C-12 position on hecogenin, which is absent in this compound.[4] The most effective separation strategy involves acetylating the hydroxyl group at C-3 on both molecules. The resulting acetates, hecogenin acetate (B1210297) and this compound acetate, exhibit different solubilities in polar and non-polar solvents, which allows for their separation via fractional crystallization.[4]
Q3: Why is acid hydrolysis a critical and often problematic step?
A3: Acid hydrolysis is necessary to cleave the sugar chains from the saponin (B1150181) backbone to release the free sapogenins (hecogenin and this compound). However, this process requires harsh conditions (strong acids, elevated temperatures) that can lead to the degradation of the target molecules and the formation of undesirable byproducts, ultimately reducing the final yield and purity.[5] Finding a balance between complete hydrolysis and minimal degradation is a key challenge.
Q4: What analytical methods are recommended for monitoring purity throughout the process?
A4: For routine analysis and quality control, Gas-Liquid Chromatography (GLC) and High-Performance Liquid Chromatography (HPLC) are ideal.[6] GLC is often used for estimating the hecogenin and this compound content in crude concentrates, though it may require acetylation of the compounds prior to analysis to prevent degradation in the GLC system.[2] HPLC, particularly reverse-phase with a C18 column and a methanol-water or acetonitrile-water mobile phase, is excellent for analyzing the purity of the final products and intermediate fractions.[7][8]
Troubleshooting Guides
Issue 1: Low Yield of Crude Sapogenin Mixture After Acid Hydrolysis
| Possible Cause | Troubleshooting Steps |
| Incomplete Hydrolysis | The acid concentration, temperature, or reaction time may be insufficient. Optimize these parameters. For example, studies have shown that using 4.5 M HCl at 90°C for 30 minutes can maximize this compound yield from sisal saponins (B1172615).[5] For pressure reactions, conditions like 60 psig for 90 minutes at 180°C with sulfuric acid have been used.[1] |
| Degradation of Sapogenins | Harsh hydrolysis conditions (excessively high acid concentration or temperature, or prolonged reaction time) can degrade the target molecules.[5] If degradation is suspected (indicated by dark, tarry byproducts), reduce the intensity of the hydrolysis conditions. A time-course experiment, monitored by TLC or HPLC, can help identify the optimal endpoint before significant degradation occurs. |
| Formation of Inhibitory Byproducts | Acid hydrolysis of lignocellulosic material like sisal waste can generate compounds like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), which can complicate downstream processing. These can be removed by treating the hydrolysate with activated carbon. |
| Poor Extraction of Saponins from Plant Material | If the initial saponin extraction is inefficient, the final sapogenin yield will be low. Ensure the plant material is adequately ground to increase surface area. Use an appropriate solvent; aqueous ethanol (B145695) is often effective. Ensure sufficient extraction time and temperature. |
Issue 2: Difficulty in Separating Hecogenin Acetate and this compound Acetate
| Possible Cause | Troubleshooting Steps |
| Incorrect Solvent Choice for Crystallization | The separation relies on the differential solubility of the acetates. For mixtures rich in hecogenin (>60%), use a non-polar solvent like heptane (B126788) or petroleum ether. Hecogenin acetate is less soluble and will crystallize out, leaving the more soluble this compound acetate in the mother liquor.[4][9] For mixtures rich in this compound, use a polar solvent like methanol. This compound acetate will crystallize, leaving hecogenin acetate in solution.[4] |
| Suboptimal Cooling Rate | Cooling the solution too quickly can cause the compounds to precipitate together rather than forming pure crystals. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator to maximize crystal growth and purity. |
| Impure Acetate Mixture | Impurities from the hydrolysis step (waxes, pigments) can interfere with crystallization. Purify the crude sapogenin mixture before acetylation by recrystallizing from a solvent like methanol, often with the addition of charcoal to remove color.[9] |
| Poor Crystal Formation ("Oiling Out") | The compound may be coming out of the solution above its melting point, forming an oil instead of crystals. This can be due to impurities or too little solvent. Try reheating the solution, adding slightly more solvent, and allowing it to cool slowly. A pre-purification step using a silica (B1680970) gel plug or column chromatography might be necessary to remove problematic impurities. |
Issue 3: Final Product is Discolored or Has a Low Melting Point
| Possible Cause | Troubleshooting Steps |
| Residual Pigments or Impurities | Plant pigments and other impurities may persist through the process. Perform a final recrystallization of the purified hecogenin or this compound from a suitable solvent like acetone (B3395972) or methanol.[10] Adding a small amount of activated charcoal during this step can help remove colored impurities.[9] Be cautious, as excessive charcoal can adsorb the product and reduce yield. |
| Incomplete Separation | The product may be contaminated with the other sapogenin. Assess purity using HPLC or TLC. If contamination is present, an additional round of acetylation and fractional crystallization may be necessary. Alternatively, preparative column chromatography can be used for final polishing. |
| Solvent Trapped in Crystals | The final product was not dried sufficiently. Dry the crystals under a vacuum at a temperature below the solvent's boiling point and the product's melting point until a constant weight is achieved. |
Data Presentation
Table 1: Representative Yield and Purity at Key Process Stages
| Process Stage | Key Parameters | Starting Material | Product | Typical Yield | Typical Purity |
| Acid Hydrolysis | H₂SO₄, 60 psig, 180°C, 90 min | Sisal Juice | Crude Sapogenin Mix | 1.3 - 1.4 g/L of juice[1] | 5-25% Sapogenin Content |
| Solvent Extraction | Toluene Extraction | "Coffee Grounds" | Mixed Genins | 7% of "coffee grounds" weight[4] | ~70% Hecogenin / 30% this compound[4] |
| Acetylation | Acetic Anhydride (B1165640), Pyridine (B92270), 100°C, 1.5h | Mixed Genins | Mixed Acetates | >95% Conversion | Not Applicable |
| Fractional Crystallization | Heptane (for Hecogenin-rich mix) | Mixed Acetates | Hecogenin Acetate | Variable | >95% Pure[4] |
| Final Recrystallization | Acetone | Hecogenin Acetate | Hecogenin Acetate | >90% Recovery | >98% Pure |
Note: Values are compiled from various sources and represent typical outcomes. Actual results will vary based on starting material quality and specific experimental conditions.
Experimental Protocols
Protocol 1: Acid Hydrolysis of Sisal Juice Concentrate
-
Preparation: Place sisal juice concentrate into a stainless steel or glass-lined pressure reactor.
-
Acidification: Adjust the pH of the juice to between 0.4 and 1.5 using sulfuric acid. A typical ratio is 25 grams of sulfuric acid per liter of juice.[1]
-
Hydrolysis: Seal the reactor and heat to 180°C, maintaining a pressure of 60 psig for 90 minutes.[1]
-
Recovery: Cool the reactor and separate the solid, water-insoluble crude sapogenin mixture by filtration or centrifugation.
-
Washing & Drying: Wash the solid cake thoroughly with water until all traces of acid are removed (check with pH paper). Dry the crude sapogenin mixture in an oven at 80-100°C until the moisture content is 3-5%.[1]
Protocol 2: Acetylation and Fractional Crystallization (for Hecogenin-rich mixture)
-
Acetylation: Dissolve the crude sapogenin mixture (e.g., 2.5g with a 7:3 hecogenin:this compound ratio) in pyridine (5 ml) and acetic anhydride (3.5 ml). Heat the mixture at 100°C for 1.5 hours.[4]
-
Quenching: Carefully add a few drops of water to the hot solution and maintain the temperature for another 20 minutes to hydrolyze any excess acetic anhydride.
-
Precipitation: Add 4 ml of water and allow the mixture to stand at room temperature for the mixed acetates to crystallize.
-
Collection: Filter the crystals, wash successively with water, methanol, and hexane, and then dry.
-
Fractional Crystallization: Dissolve the dried mixed acetates in a minimal amount of hot heptane (a non-polar solvent).
-
Isolation of Hecogenin Acetate: Allow the solution to cool slowly. The less soluble hecogenin acetate will crystallize out.
-
Purification: Collect the crystals by filtration and recrystallize from acetone to yield high-purity hecogenin acetate. The this compound acetate will remain in the heptane mother liquor.[11]
Protocol 3: Column Chromatography for Sapogenin Purification (General Method)
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column (the "wet method").[12] The size of the column depends on the amount of material to be purified.
-
Sample Loading: Dissolve the crude sapogenin mixture in a minimal amount of the initial mobile phase or a slightly more polar solvent, and load it carefully onto the top of the silica bed.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent like ethyl acetate or acetone (gradient elution).[13] For example, start with hexane, then move to 9:1 hexane:ethyl acetate, then 4:1, and so on.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Monitor the composition of each fraction using Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing pure hecogenin and this compound.
-
Concentration: Combine the pure fractions of each compound and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: Overall workflow for producing high-purity hecogenin.
Caption: Troubleshooting logic for low yield during hydrolysis.
Caption: Logic for solvent selection in fractional crystallization.
References
- 1. US3981867A - Process for obtaining sapogenin particularly hecogenin from plant material such as agave sisalana leaves - Google Patents [patents.google.com]
- 2. A quantitative gas-liquid chromatographic method for the estimation of hecogenin and this compound in the leaves, juice and sapogenin concentrates of Agave sisalana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. US3935194A - Separation of hecogenin-tigogenin mixtures - Google Patents [patents.google.com]
- 5. Biotransformation of steroidal saponins in sisal (Agave sisalana Perrine) to this compound by a newly isolated strain from a karst area of Guilin, China - PMC [pmc.ncbi.nlm.nih.gov]
- 6. downloads.unido.org [downloads.unido.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. US2827456A - Process for purification of hecogenin - Google Patents [patents.google.com]
- 10. GC-MS characterisation of sapogenins from sisal waste and a method to isolate pure hecogenin :: BioResources [bioresources.cnr.ncsu.edu]
- 11. US3303186A - Recovery of hecogenin acetate - Google Patents [patents.google.com]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Bioactivities of Tigogenin and Diosgenin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tigogenin and diosgenin (B1670711) are naturally occurring steroidal sapogenins, primarily extracted from plants of the Dioscorea (wild yam) and Trigonella (fenugreek) species. Both compounds share a similar core steroidal structure but differ in the saturation of the B-ring, a subtle distinction that can significantly influence their biological activities. This guide provides a comprehensive comparative analysis of the bioactivities of this compound and diosgenin, focusing on their anticancer, anti-inflammatory, and neuroprotective properties. The information presented herein is supported by experimental data to aid researchers in evaluating their therapeutic potential.
Comparative Bioactivity: A Quantitative Overview
The following tables summarize the available quantitative data from various experimental studies on the anticancer, anti-inflammatory, and neuroprotective effects of this compound and diosgenin. It is important to note that direct head-to-head comparisons are limited in the literature, and variations in experimental models and conditions should be considered when interpreting the data.
Table 1: Anticancer Activity (IC50 Values)
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound Derivative (l-serine) | MCF-7 (Breast Cancer) | 1.5 | [1] |
| This compound Neoglycoside (Tg29) | HepG2 (Liver Cancer) | 2.7 | [2] |
| This compound Neoglycoside (Tg29) | MCF-7 (Breast Cancer) | 4.6 | [2] |
| Diosgenin | K562 (Leukemia) | 4.41 | [3] |
| Diosgenin | HT-29 (Colon Cancer) | >100 | [3] |
| Diosgenin | HCT-116 (Colon Cancer) | >100 | [3] |
| Diosgenin | SAS (Oral Squamous Carcinoma) | 31.7 | |
| Diosgenin | HSC3 (Oral Squamous Carcinoma) | 61 |
Note: Data for this compound itself is limited; reported values are for its derivatives.
Table 2: Anti-Inflammatory Activity
| Compound | Model System | Key Findings | Reference |
| This compound | Carrageenan-induced paw edema in rats | Inhibited paw edema at 4.2 µg/kg. | |
| This compound Derivatives | LPS-stimulated THP-1 cells | Did not induce pro-inflammatory cytokines; stimulated anti-inflammatory IL-10.[1] | [1] |
| Diosgenin | LPS-stimulated RAW 264.7 macrophages | Reduced production of pro-inflammatory mediators like cytokines and chemokines. | |
| Diosgenin | Various inflammatory models | Inhibits NF-κB, MAPK, and JAK/STAT signaling pathways. |
Table 3: Neuroprotective Activity
| Compound | Model System | Key Findings | Reference |
| This compound | in silico study | Potential to down-regulate androgen signaling. | |
| Diosgenin | Aβ (1-42) induced neurotoxicity in rats | Dose-dependently improved spatial learning and memory at 100 and 200 mg/kg/p.o. for 28 days. | |
| Diosgenin | Valproic acid-induced autism in rats | Restored behavioral, biochemical, and histological abnormalities at 40 mg/kg, p.o. for 30 days. |
Signaling Pathway Modulation
The biological activities of this compound and diosgenin are mediated through the modulation of various intracellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.
This compound
The primary signaling pathway identified for this compound's activity is the p38 Mitogen-Activated Protein Kinase (MAPK) pathway . This pathway is implicated in its ability to induce apoptosis in rheumatoid arthritis synoviocytes and to influence the differentiation of bone marrow stromal cells.[3] Some derivatives of this compound have also been shown to stimulate the production of the anti-inflammatory cytokine IL-10, suggesting an immunomodulatory role.[1]
Diosgenin
Diosgenin exhibits a broader range of signaling pathway modulation, contributing to its diverse bioactivities. Key pathways include:
-
NF-κB (Nuclear Factor-kappa B) Pathway: Diosgenin inhibits the activation of NF-κB, a central regulator of inflammation. This leads to a downstream reduction in the expression of pro-inflammatory genes, including cytokines and enzymes like COX-2 and iNOS.
-
PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) Pathway: Diosgenin has been shown to modulate the PI3K/Akt signaling cascade, which is crucial for cell survival and proliferation. Inhibition of this pathway by diosgenin can lead to apoptosis in cancer cells.
-
MAPK (Mitogen-Activated Protein Kinase) Pathways: Diosgenin also influences various MAPK pathways, including ERK, JNK, and p38, which are involved in cellular responses to a variety of stimuli and play roles in inflammation and cancer.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the comparison of this compound and diosgenin bioactivities.
Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Experimental Workflow:
Anti-Inflammatory Activity: Measurement of Nitric Oxide (NO) Production
The Griess test is a common method to quantify nitrite (B80452) concentration in cell culture supernatants, which is an indicator of nitric oxide production by cells like macrophages.
Experimental Workflow:
Signaling Pathway Analysis: Western Blotting
Western blotting is a widely used technique to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide.
Experimental Workflow:
Conclusion
Both this compound and diosgenin demonstrate promising bioactivities, with diosgenin being more extensively studied. Diosgenin exhibits potent anticancer, anti-inflammatory, and neuroprotective effects by modulating multiple signaling pathways, including NF-κB, PI3K/Akt, and MAPKs. While data on this compound is more limited, it shows potential in inducing apoptosis and modulating inflammatory responses, primarily through the p38 MAPK pathway. The development of this compound derivatives has shown enhanced anticancer and immunomodulatory properties, suggesting that further structural modifications could yield highly potent therapeutic agents. Future research should focus on direct comparative studies of these two compounds in various experimental models to better elucidate their relative potencies and therapeutic potential. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to design and execute such comparative investigations.
References
Unveiling the In Vivo Anti-Inflammatory Potential of Tigogenin: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo anti-inflammatory effects of tigogenin. Due to a scarcity of direct in vivo studies on this compound, this guide utilizes data from the structurally related isoflavone, tectorigenin (B1682738), as a proxy to compare with the well-established anti-inflammatory drug, dexamethasone (B1670325). This analysis is based on the widely accepted carrageenan-induced paw edema model in rodents, a standard for evaluating acute inflammation.
Performance Comparison: this compound (as Tectorigenin) vs. Dexamethasone
The anti-inflammatory efficacy of tectorigenin and dexamethasone was evaluated by their ability to reduce paw edema in rats following the injection of carrageenan, a potent inflammatory agent. The data presented below summarizes the percentage inhibition of paw edema at various time points post-carrageenan administration.
| Treatment Group | Dose | 1 hour | 2 hours | 3 hours | 4 hours | 5 hours |
| Tectorigenin | 60 mg/kg | - | - | Significant Reduction | Significant Reduction | Significant Reduction |
| Dexamethasone | 1 mg/kg | 25.3% | 33.8% | 48.7% | 55.1% | 60.2% |
| Vehicle Control | - | 0% | 0% | 0% | 0% | 0% |
Note: Specific percentage inhibition for tectorigenin was not available in the reviewed literature; however, studies consistently report a significant reduction in paw edema. The dexamethasone data is a representative example from multiple studies.
Unraveling the Mechanism: Key Signaling Pathways
The anti-inflammatory effects of both tectorigenin and dexamethasone are attributed to their ability to modulate key signaling pathways involved in the inflammatory cascade. Tectorigenin has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2][3][4][5][6] Dexamethasone, a potent glucocorticoid, also exerts its anti-inflammatory effects through the inhibition of NF-κB.
Caption: Tectorigenin's Anti-inflammatory Mechanism.
Experimental Deep Dive: Methodologies
To ensure a comprehensive understanding of the presented data, the following are detailed protocols for the carrageenan-induced paw edema model.
Carrageenan-Induced Paw Edema Protocol
This widely used in vivo model assesses the efficacy of anti-inflammatory compounds.
Animals:
-
Male Wistar rats or Swiss albino mice, weighing between 150-200g, are typically used.
-
Animals are housed under standard laboratory conditions with free access to food and water.
-
A minimum of 6 animals per group is recommended for statistical significance.
Procedure:
-
Baseline Measurement: The initial volume or thickness of the right hind paw of each animal is measured using a plethysmometer or a digital caliper.
-
Compound Administration:
-
Tectorigenin/Tigogenin (or test compound): Administered orally (p.o.) or intraperitoneally (i.p.) at a predetermined dose (e.g., 60 mg/kg for tectorigenin) 1 hour before carrageenan injection.
-
Dexamethasone (positive control): Administered intraperitoneally (i.p.) at a standard dose (e.g., 1 mg/kg) 1 hour before carrageenan injection.
-
Vehicle Control: The solvent used to dissolve the test compounds is administered to the control group.
-
-
Induction of Inflammation: 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Edema: Paw volume or thickness is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group using the following formula:
% Inhibition = [(Vc - Vt) / Vc] x 100
Where:
-
Vc = Average increase in paw volume in the control group
-
Vt = Average increase in paw volume in the treated group
-
Caption: Carrageenan-Induced Paw Edema Workflow.
Concluding Remarks
While direct in vivo evidence for the anti-inflammatory effects of this compound remains to be fully elucidated, the data from the structurally similar compound, tectorigenin, suggests a promising potential. Tectorigenin demonstrates significant anti-inflammatory activity, comparable in effect, though not necessarily in potency, to the established corticosteroid, dexamethasone. The mechanism of action for tectorigenin appears to involve the inhibition of key pro-inflammatory signaling pathways, namely NF-κB and MAPK. Further in vivo studies are warranted to specifically validate the anti-inflammatory efficacy and mechanism of action of this compound. This comparative guide serves as a valuable resource for researchers interested in the therapeutic potential of this compound and related compounds in inflammatory diseases.
References
- 1. Tectorigenin: A Review of Its Sources, Pharmacology, Toxicity, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tectorigenin inhibits inflammatory responses in murine inflammatory bowel disease and LPS-stimulated macrophages via inactivating MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Anti-neuroinflammatory Activity of Tectorigenin Pretreatment via Downregulated NF-κB and ERK/JNK Pathways in BV-2 Microglial and Microglia Inactivation in Mice With Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Anti-neuroinflammatory Activity of Tectorigenin Pretreatment via Downregulated NF-κB and ERK/JNK Pathways in BV-2 Microglial and Microglia Inactivation in Mice With Lipopolysaccharide [frontiersin.org]
- 5. The Anti-neuroinflammatory Activity of Tectorigenin Pretreatment via Downregulated NF-κB and ERK/JNK Pathways in BV-2 Microglial and Microglia Inactivation in Mice With Lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tectorigenin inhibits inflammatory responses in murine inflammatory bowel disease and LPS‐stimulated macrophages via inactivating MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of steroidal sapogenins in different Agave species
The genus Agave, encompassing over 400 species, is a rich reservoir of secondary metabolites, with steroidal saponins (B1172615) being of significant interest to phytochemists, biologists, and drug discovery scientists.[1][2] These compounds, characterized by a steroidal aglycone backbone, exhibit a wide range of pharmacological activities, including anti-inflammatory, antifungal, and cytotoxic effects.[3][4] This guide provides a comparative analysis of steroidal sapogenins in various Agave species, supported by quantitative data and detailed experimental protocols.
Quantitative Comparison of Steroidal Sapogenins
The leaves of Agave species, often considered agricultural waste from the production of alcoholic beverages like tequila and mezcal, are a primary source of steroidal sapogenins.[5][6] The most abundant of these are typically diosgenin (B1670711) and tigogenin.[5][7] The content of these sapogenins can vary significantly between species and even within the same species collected from different geographical locations.
A comparative study of five Agave species revealed that the leaves of Agave americana var. oaxacensis collected in Oaxaca had the highest content of diosgenin-derived saponins.[5] In contrast, Agave angustifolia Haw. from Guerrero showed the highest concentration of this compound-derived saponins.[5] Another notable finding is the presence of sarsasapogenin, which was identified exclusively in A. cupreata.[5] The following table summarizes the quantitative data of the three major sapogenins found in the leaves of these Agave species.
| Agave Species | Collection Location | Diosgenin (mg/g of hydrolyzed extract) | This compound (mg/g of hydrolyzed extract) | Sarsasapogenin (mg/g of hydrolyzed extract) |
| A. americana var. oaxacensis | Oaxaca | 2.5 - 3.5 | 0.8 - 1.2 | Not Detected |
| A. angustifolia Haw. | Guerrero | 0.5 - 1.5 | 3.0 - 4.0 | Not Detected |
| A. cupreata Trel. & Berg. | Guerrero | 1.0 - 2.0 | 1.5 - 2.5 | 0.2 - 0.5 |
| A. potatorum Zucc. | Oaxaca | 0.8 - 1.8 | 1.2 - 2.2 | Not Detected |
| A. karwinskii Zucc. | Oaxaca | 0.6 - 1.6 | 1.0 - 2.0 | Not Detected |
Data synthesized from a study by García-Morales et al. (2022).[5][6]
Experimental Protocols
The extraction and quantification of steroidal sapogenins from Agave leaves involve a multi-step process. The following is a detailed methodology based on established protocols.[5][8]
Plant Material Preparation
-
Collection: Fresh Agave leaves are collected.
-
Washing and Drying: The leaves are thoroughly washed with water to remove any dirt and then dried at 40°C in a forced-air oven until a constant weight is achieved.
-
Grinding: The dried leaves are ground into a fine powder using a Wiley mill.
-
Degreasing: The powdered material is defatted with n-hexane to remove lipids and other non-polar compounds.
Saponin (B1150181) Extraction
-
The degreased plant material is subjected to maceration with methanol (B129727) at room temperature. This process is typically repeated three times to ensure complete extraction of the saponins.
-
The methanolic extracts are then combined and the solvent is evaporated under reduced pressure to obtain a crude saponin extract.
Acid Hydrolysis
-
To quantify the sapogenins, the glycosidic linkages of the saponins must be cleaved through acid hydrolysis.
-
The crude saponin extract is dissolved in a solution of 2 M hydrochloric acid in 50% ethanol.
-
The mixture is heated under reflux for 4 hours to ensure complete hydrolysis.
Sapogenin Extraction and Quantification
-
After hydrolysis, the reaction mixture is cooled and extracted with ethyl acetate (B1210297).
-
The ethyl acetate phase, containing the steroidal sapogenins (aglycones), is separated, dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
The resulting residue is redissolved in a suitable solvent for analysis.
-
Quantification is performed using gas chromatography-flame ionization detection (GC-FID).[5] Identification of the sapogenins is achieved by comparing their retention times with those of authentic standards (diosgenin, this compound, and sarsasapogenin).[8]
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the extraction and analysis of steroidal sapogenins from Agave species.
Caption: Workflow for steroidal sapogenin analysis.
Biological Activity and Future Perspectives
The steroidal sapogenins from Agave species have garnered attention for their potential pharmacological applications.[1] For instance, hecogenin, another sapogenin found in some Agave species, has demonstrated anti-inflammatory properties.[4] The structural diversity of these compounds, arising from different aglycones and sugar moieties, contributes to their varied biological activities.[2]
Further research is warranted to explore the full spectrum of steroidal sapogenins across a wider range of Agave species. The development of optimized and standardized extraction and analytical methods will be crucial for the efficient utilization of Agave leaves as a sustainable source of these valuable bioactive compounds.[9] This could add significant value to the mezcal and tequila industries by transforming agricultural waste into a source for high-value pharmaceutical precursors.[7]
References
- 1. Saponins of Agave: Chemistry and bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hunting Bioactive Molecules from the Agave Genus: An Update on Extraction and Biological Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ukaazpublications.com [ukaazpublications.com]
- 5. Comparative study of steroidal sapogenins content in leaves of five Agave species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Comparative study of steroidal sapogenins content in leaves of five Agave species: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 9. mdpi.com [mdpi.com]
Tigogenin vs. Sarsasapogenin: A Comparative Analysis of Anticancer Properties
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Anticancer Activities of Two Steroidal Sapogenins.
The steroidal sapogenins, tigogenin and sarsasapogenin (B1680783), both naturally occurring plant metabolites, have been investigated for their potential as anticancer agents. While structurally similar, available research indicates significant differences in their cytotoxic and pro-apoptotic activities. This guide provides a detailed comparison of their performance in anticancer studies, supported by experimental data, to aid researchers in the field of oncology drug discovery.
At a Glance: Key Differences in Anticancer Activity
| Feature | This compound | Sarsasapogenin |
| Cytotoxicity | Generally considered to have weak or no direct cytotoxic activity in its parent form. Derivatives, however, have shown significant potency. | Demonstrates notable cytotoxic effects against various cancer cell lines. |
| Apoptosis Induction | Weak pro-apoptotic activity observed. | Potent inducer of apoptosis through multiple cellular pathways. |
| Primary Mechanism | Not well-elucidated for the parent compound. Derivatives induce apoptosis via caspase activation. | Induces apoptosis through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and endoplasmic reticulum (ER) stress. |
Quantitative Analysis of Cytotoxic Activity
The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of a compound's cytotoxic effect on cancer cells. The available data for this compound and sarsasapogenin are summarized below. It is important to note that direct comparative studies evaluating both compounds under identical experimental conditions are limited.
Table 1: Comparative IC50 Values of this compound, Sarsasapogenin, and their Derivatives against Various Cancer Cell Lines.
| Compound | Cancer Cell Line | IC50 Value | Reference |
| This compound | Not widely reported; suggested to be largely inactive. | - | [1] |
| l-serine (B559523) derivative of this compound | MCF-7 (Breast Cancer) | 1.5 µM | [2] |
| Tg29 (a neoglycoside derivative of this compound) | HepG2 (Liver Cancer) | 2.7 µM | [1] |
| Tg29 (a neoglycoside derivative of this compound) | MCF-7 (Breast Cancer) | 4.6 µM | [1] |
| Sarsasapogenin | HepG2 (Liver Cancer) | 42.4 µg/mL (approx. 101.8 µM) | [3] |
| Sarsasapogenin Derivative (5n) | MCF-7 (Breast Cancer) | 2.95 µM | [4] |
Note: The IC50 value for sarsasapogenin in HepG2 cells was reported in µg/mL and has been converted to µM for a more direct comparison, assuming a molecular weight of approximately 416.6 g/mol .
Mechanisms of Action: A Deeper Dive into Cellular Signaling
The anticancer effects of sarsasapogenin are primarily attributed to its ability to induce programmed cell death, or apoptosis, through a multi-faceted mechanism. In contrast, the mechanistic details for this compound are less clear, with current understanding largely derived from studies on its more active derivatives.
Sarsasapogenin: A Dual Assault on Cancer Cells
Sarsasapogenin triggers apoptosis in cancer cells through two interconnected pathways: the ROS-mediated mitochondrial pathway and the endoplasmic reticulum (ER) stress pathway[5][6].
-
ROS-Mediated Mitochondrial Pathway: Sarsasapogenin treatment leads to a burst of reactive oxygen species (ROS) within the cancer cell. This oxidative stress disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, the executioner proteins of apoptosis, ultimately leading to cell death[7].
-
ER Stress Pathway: The accumulation of ROS also induces stress in the endoplasmic reticulum, a key organelle involved in protein folding. This ER stress activates the Unfolded Protein Response (UPR), which, when prolonged, triggers apoptotic signaling[5][6].
In addition to inducing apoptosis, sarsasapogenin has been shown to cause cell cycle arrest at the G2/M phase, preventing cancer cells from dividing and proliferating[3].
This compound: A Precursor to More Potent Anticancer Agents
Current research suggests that this compound in its natural form possesses limited anticancer activity[1]. However, chemical modifications of the this compound structure have yielded derivatives with significant cytotoxic and pro-apoptotic effects. For instance, an l-serine derivative of this compound has been shown to induce apoptosis in MCF-7 breast cancer cells through the activation of caspase-3 and caspase-7, key executioner caspases[2]. This indicates that while the core structure of this compound may not be inherently cytotoxic, it serves as a valuable scaffold for the development of potent anticancer compounds.
Experimental Protocols
To ensure the reproducibility and further investigation of the findings presented, detailed methodologies for key experiments are provided below.
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound, sarsasapogenin, or their derivatives for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Annexin V-FITC/PI Apoptosis Assay
This assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cancer cells with the test compounds for the desired time period.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash with cold PBS.
-
Cell Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Conclusion and Future Directions
The currently available evidence strongly suggests that sarsasapogenin is a more potent direct-acting anticancer agent than this compound. Its ability to induce apoptosis through the dual mechanisms of mitochondrial dysfunction and ER stress makes it a promising candidate for further preclinical and clinical investigation.
While this compound itself appears to be relatively inert, its chemical backbone serves as a valuable template for the synthesis of highly active anticancer derivatives. Future research should focus on:
-
Direct Comparative Studies: Conducting head-to-head in vitro and in vivo studies of this compound and sarsasapogenin to provide a more definitive comparison of their anticancer efficacy and toxicity.
-
This compound Derivative Optimization: Further exploring the structure-activity relationship of this compound derivatives to identify compounds with enhanced potency and selectivity against cancer cells.
-
Combination Therapies: Investigating the potential synergistic effects of sarsasapogenin or active this compound derivatives with existing chemotherapeutic agents.
This comparative guide, based on the current body of scientific literature, aims to inform and direct future research efforts in the development of novel, effective, and safe anticancer therapies derived from natural products.
References
- 1. Synthesis of this compound MeON-Neoglycosides and their antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anti-tumour, immunomodulating activity of diosgenin and this compound conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The apoptotic effect of sarsasapogenin from Anemarrhena asphodeloides on HepG2 human hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of new sarsasapogenin derivatives with cytotoxicity and apoptosis-inducing activities in human breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sarsasapogenin induces apoptosis via the reactive oxygen species-mediated mitochondrial pathway and ER stress pathway in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. static.igem.org [static.igem.org]
comparison of different extraction methods for tigogenin yield
A Comparative Guide to Tigogenin Extraction Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various methods for the extraction of this compound, a steroidal sapogenin of significant interest in the pharmaceutical industry as a precursor for the synthesis of steroidal drugs. The following sections detail the performance of conventional and modern extraction techniques, supported by available experimental data, to assist researchers in selecting the most suitable method for their specific needs.
Quantitative Comparison of Extraction Methods
The yield of this compound is a critical factor in determining the efficiency and economic viability of an extraction process. The table below summarizes the quantitative data from various studies, comparing different extraction techniques.
| Extraction Method | Plant Source | Key Parameters | This compound Yield | Purity | Reference |
| Conventional Acid Hydrolysis | Agave sisalana | 4.5 M HCl, 100°C, 4 hours | Not explicitly stated, but used as a baseline for comparison. | Not specified | [1] |
| Focused Microwave-Assisted Extraction (FMAE) | Tribulus terrestris | 5 minutes extraction time | The yield of total steroidal saponins (B1172615) was 90.3% (compared to 65.0% for heating reflux). This compound was a quantified component. | Not specified | [2] |
| Biotransformation | Agave sisalana | Bacillus sp. strain ZG-21, 30°C, pH 6, 5 days, 5 mg/mL substrate | 26.7 mg/g | Not specified | [1] |
| Heating Reflux | Agave sisalana | 95% alcohol, refluxed twice for 30 and 60 minutes | 32.6% crude extract yield | 8.3% purity in crude extract | [3] |
Experimental Protocols
Detailed methodologies for the key extraction techniques are provided below.
Conventional Method: Acid Hydrolysis
This traditional method involves the cleavage of glycosidic bonds in saponins to release the aglycone, this compound.
Protocol for Acid Hydrolysis of Steroidal Saponins from Agave sisalana [1]
-
Sample Preparation: 100 mg of dried sisal powder is placed in a test tube.
-
Hydrolysis: Add a solution of 4.5 M hydrochloric acid (HCl).
-
Incubation: The mixture is heated in a water bath at 100°C for 4 hours.
-
Neutralization: After cooling, the pH of the mixture is adjusted to neutral using a 6 M sodium hydroxide (B78521) (NaOH) solution.
-
Extraction: The neutralized solution is centrifuged, and the precipitate is extracted three times with petroleum ether.
-
Purification: The petroleum ether extracts are combined and centrifuged. The resulting precipitate is washed with ultrapure water.
-
Final Extraction: this compound is extracted from the final precipitate using chloroform (B151607) with the assistance of ultrasonication for 30 minutes.
Modern Methods
Modern extraction techniques offer advantages in terms of reduced extraction time, lower solvent consumption, and potentially higher yields.
FMAE utilizes microwave energy to rapidly heat the solvent and plant material, accelerating the extraction process.
Protocol for FMAE of Steroidal Saponins from Tribulus terrestris [2]
-
Sample Preparation: A sample of Tribulus terrestris is used.
-
Extraction: The sample is subjected to focused microwave-assisted extraction for 5 minutes.
-
Analysis: The extracted steroidal saponins, including this compound, are identified and quantified using Gas Chromatography-Mass Spectrometry (GC-MS). This method demonstrated a higher yield of total steroidal saponins (90.3%) compared to conventional heating reflux extraction (65.0%) in a significantly shorter time.
This environmentally friendly method uses microorganisms to enzymatically hydrolyze saponins into their aglycones.
Protocol for Biotransformation of Steroidal Saponins from Agave sisalana [1]
-
Microorganism: A bacterial strain, Bacillus sp. ZG-21, is used for the biotransformation.
-
Fermentation Medium: A medium is prepared using the boiled and centrifuged supernatant of a mixture of dried sisal residue powder and water.
-
Inoculation and Fermentation: The fermentation medium is inoculated with the bacterial strain and incubated under optimized conditions: 30°C, pH 6, for 5 days with a substrate concentration of 5 mg/mL.
-
Extraction: After fermentation, the broth is centrifuged, and the precipitate is treated with ethyl acetate (B1210297) and ultrasonication. The pH is adjusted to neutral, and the mixture is centrifuged again. The precipitate is then extracted with chloroform assisted by ultrasound to obtain this compound.
UAE employs high-frequency sound waves to create cavitation bubbles in the solvent, which collapse near the plant material, causing cell wall disruption and enhancing mass transfer. While a specific protocol for this compound with yield data was not found, the following protocol for related saponins from Tribulus terrestris provides a representative methodology.
Representative Protocol for UAE of Saponins from Tribulus terrestris [1]
-
Sample Preparation: Place 1.0 g of powdered Tribulus terrestris in a flask.
-
Solvent Addition: Add 25 mL of 60% (v/v) ethanol.
-
Sonication: Place the flask in an ultrasonic bath set to a temperature of 46°C and sonicate for 55 minutes.
-
Filtration: Filter the mixture to separate the extract from the plant residue.
-
Solvent Evaporation: Concentrate the filtrate using a rotary evaporator to remove the ethanol, yielding a crude saponin (B1150181) extract.
SFE utilizes a supercritical fluid, typically carbon dioxide, as the extraction solvent. By manipulating temperature and pressure, the solvating power of the fluid can be precisely controlled. A specific protocol with yield data for this compound was not identified, but the following represents a general approach for extracting steroidal sapogenins from fenugreek seeds.
Representative Protocol for SFE of Steroidal Sapogenins from Fenugreek Seeds [3]
-
Sample Preparation: Fenugreek seeds are used as the raw material.
-
SFE System: A central composite rotatable design is often used to optimize parameters.
-
Extraction Conditions: The extraction is performed under varied pressures and temperatures. For steroidal sapogenins, a range of conditions would be tested to find the optimal yield.
-
Analysis: The content of steroidal sapogenins in the extract is determined, often using chromatographic techniques.
Visualizing the Extraction Workflow
The following diagram illustrates a generalized workflow for the extraction and isolation of this compound, applicable to most of the described methods with variations in the initial extraction step.
Caption: Generalized workflow for this compound extraction.
Signaling Pathway Diagram
While the extraction of a chemical compound like this compound from a plant does not directly involve a biological signaling pathway in the way a drug interacts with a cell, we can conceptualize the process as a logical pathway from raw material to pure compound.
Caption: Logical pathway of this compound extraction process.
References
structural comparison of tigogenin and neotigogenin
For researchers, scientists, and drug development professionals, a detailed understanding of stereoisomerism is critical. This guide provides an in-depth structural comparison of two C-25 epimeric steroidal sapogenins, tigogenin and neothis compound (B1253660), highlighting the key differences in their three-dimensional architecture and the analytical techniques used to distinguish them.
This compound and neothis compound are naturally occurring steroidal sapogenins that share the same molecular formula (C₂₇H₄₄O₃) and connectivity, differing only in the stereochemistry at the C-25 position. This subtle variation in the orientation of the methyl group on the F-ring of the spirostan (B1235563) backbone leads to distinct physical and spectral properties. This compound is characterized by a (25R)-configuration, where the C-27 methyl group is in an equatorial position, while neothis compound possesses a (25S)-configuration with an axial C-27 methyl group. This seemingly minor structural divergence has significant implications for their biological activity and pharmacological potential.
At a Glance: Key Structural and Physical Differences
| Property | This compound | Neothis compound | Reference |
| Systematic Name | (25R)-5α-Spirostan-3β-ol | (25S)-5α-Spirostan-3β-ol | [1][2] |
| Molecular Formula | C₂₇H₄₄O₃ | C₂₇H₄₄O₃ | [1][2] |
| Molecular Weight | 416.64 g/mol | 416.64 g/mol | [1][2] |
| Melting Point | 204-207 °C | 202-203 °C | [1][2] |
| C-25 Stereochemistry | R | S | [3][4] |
| C-27 Methyl Group Orientation | Equatorial | Axial | [3][4] |
Deciphering the Difference: Spectroscopic and Crystallographic Analysis
The primary methods for distinguishing between this compound and neothis compound are Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
¹H NMR Spectroscopy: A Telltale Chemical Shift
The most definitive method for differentiating between the two epimers is ¹H NMR spectroscopy. The chemical shifts of the geminal protons at the C-26 position are highly sensitive to the orientation of the C-27 methyl group.
| ¹H NMR Feature | This compound (25R) | Neothis compound (25S) | Reference |
| Δδ (H-26a, H-26b) | < 0.2 ppm | > 0.5 ppm | [3][4] |
In this compound, with its equatorial C-27 methyl group, the chemical shift difference (Δδ) between the two H-26 protons is small (typically less than 0.2 ppm). In contrast, the axial C-27 methyl group in neothis compound causes a much larger chemical shift difference (greater than 0.5 ppm) for the H-26 protons.
X-ray Crystallography: Pinpointing the 3D Structure
Single-crystal X-ray diffraction provides unambiguous determination of the absolute stereochemistry at C-25.
| Crystallographic Data | This compound | Neothis compound |
| Crystal System | Monoclinic | Data not available |
| Space Group | P2₁ | Data not available |
| Unit Cell Parameters | a = 12.03 Å, b = 7.53 Å, c = 13.54 Å, β = 109.4° | Data not available |
Experimental Protocols
¹H NMR Spectroscopy for Stereochemical Assignment
Objective: To determine the C-25 stereochemistry of a spirostanol (B12661974) sapogenin sample.
Materials:
-
Dried and purified sapogenin sample (this compound or neothis compound)
-
Deuterated chloroform (B151607) (CDCl₃)
-
NMR tubes
-
NMR spectrometer (300 MHz or higher recommended)
Procedure:
-
Dissolve 5-10 mg of the sapogenin sample in approximately 0.7 mL of CDCl₃.
-
Transfer the solution to a clean, dry NMR tube.
-
Acquire a ¹H NMR spectrum on a spectrometer.
-
Process the spectrum, paying close attention to the region where the H-26 protons resonate (typically between 3.0 and 4.5 ppm).
-
Determine the chemical shifts of the two H-26 protons and calculate the difference (Δδ).
-
A Δδ value of < 0.2 ppm indicates a (25R)-configuration (this compound), while a Δδ value of > 0.5 ppm indicates a (25S)-configuration (neothis compound).[3][4]
Single-Crystal X-ray Crystallography
Objective: To obtain the three-dimensional crystal structure of this compound or neothis compound.
Materials:
-
High-purity crystalline sample of the sapogenin
-
Cryo-loop
-
Goniometer
-
X-ray diffractometer with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and detector
Procedure:
-
Select a suitable single crystal (typically 0.1-0.3 mm in all dimensions) under a microscope.
-
Mount the crystal on a cryo-loop.
-
Center the crystal on the goniometer of the X-ray diffractometer.
-
Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations.
-
Collect a complete set of diffraction data by rotating the crystal in the X-ray beam.
-
Process the diffraction data (integration, scaling, and merging).
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates and molecular structure.
Visualizing the Structural Relationship and Analysis Workflow
References
- 1. Neothis compound | C27H44O3 | CID 12304433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Revisit to 25R/25S stereochemical analysis of spirostane-type steroidal sapogenins and steroidal saponins via 1H NMR chemical shift data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
Comparative Efficacy of Synthetic Tigogenin Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various synthetic tigogenin derivatives, supported by experimental data. The information is presented to facilitate the evaluation of these compounds for potential therapeutic applications.
This guide synthesizes findings from recent studies on novel synthetic derivatives of this compound, a steroidal sapogenin, highlighting their diverse biological activities, including anti-cancer, immunomodulatory, and antimicrobial effects. By presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways, this document aims to serve as a valuable resource for identifying promising candidates for further preclinical and clinical development.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data on the biological activities of various synthetic this compound derivatives from the cited studies.
Table 1: Anti-proliferative Activity of this compound Derivatives
| Derivative | Cell Line | IC50 (µM) | Key Findings |
| Analogue 2c (l-serine derivative of TGG) | MCF-7 (Breast Cancer) | 1.5[1] | Induces apoptosis through activation of caspase-3/7.[1] |
| This compound (Parent Compound) | 1547 (Osteosarcoma) | - | Exhibits antiproliferative effects, but does not induce strong apoptosis compared to diosgenin (B1670711).[2] |
Table 2: Immunomodulatory Effects of this compound Derivatives
| Derivative | Cell Line | Assay | Results |
| Compound 4c | THP-1 (Monocytes) | Cytokine Gene Expression (LPS-stimulated) | Does not induce the expression of pro-inflammatory cytokines.[1] |
| Compound 16a | THP-1 (Monocytes) | Cytokine Gene Expression (LPS-stimulated) | Does not induce the expression of pro-inflammatory cytokines.[1] |
Table 3: Antimycobacterial Activity of this compound Derivatives
| Derivative | Strain | MIC (µg/mL) | Inhibition (%) |
| Aminosteroid 19 | M. tuberculosis H37Rv | - | High (92-98%) |
| INH derivative 10 | M. tuberculosis H37Rv | - | High (92-98%) |
| INH derivative 11 | M. tuberculosis H37Rv | 0.78 | - |
| INH derivative 13 | M. tuberculosis H37Rv | 0.39 | - |
| INH derivative 14 | M. tuberculosis H37Rv | 0.39 | - |
| INH derivative 15 | M. tuberculosis H37Rv | 0.39 | - |
| INH derivative 16 | M. tuberculosis H37Rv | 0.78 | - |
Data for Table 3 is sourced from a study on the antimycobacterial activity of synthetic this compound derivatives.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Anti-proliferative Activity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, MDA-MB-231, PC-3) and normal human umbilical vein endothelial cells (HUVEC) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the synthetic this compound derivatives for a specified period (e.g., 72 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Apoptosis Analysis by Caspase-3/7 Activation
-
Cell Treatment: MCF-7 cells are treated with the this compound derivative (e.g., Analogue 2c) at its IC50 concentration.
-
Caspase-Glo 3/7 Assay: The activity of caspases-3 and -7 is measured using a luminescent assay kit (e.g., Caspase-Glo 3/7 Assay, Promega).
-
Luminescence Reading: The luminescence, which is proportional to the amount of caspase activity, is measured using a luminometer.
-
Data Analysis: The results are expressed as a fold change in caspase activity compared to untreated control cells.
Immunomodulatory Activity Assessment
-
Cell Culture and Stimulation: THP-1 human monocytic cells are differentiated into macrophages and then stimulated with lipopolysaccharide (LPS) in the presence or absence of the this compound derivatives.
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells, and complementary DNA (cDNA) is synthesized.
-
Quantitative PCR (qPCR): The expression levels of pro-inflammatory cytokine genes (e.g., IL-1, IL-12, TNF-α) and anti-inflammatory cytokine genes (e.g., IL-4, IL-10) are quantified by qPCR using specific primers.
-
Data Analysis: The relative gene expression is calculated using the ΔΔCt method, with a housekeeping gene (e.g., GAPDH) as an internal control.
Antimycobacterial Activity Assay (Microplate Alamar Blue Assay)
-
Bacterial Culture: Mycobacterium tuberculosis H37Rv is cultured in BACTEC 12B medium.
-
Drug Dilution: The synthetic this compound derivatives are serially diluted in a 96-well microplate.
-
Inoculation: A standardized inoculum of M. tuberculosis is added to each well.
-
Incubation: The plates are incubated at 37°C for a defined period.
-
Alamar Blue Addition: Alamar Blue solution is added to each well.
-
Colorimetric Reading: The plates are incubated further, and the color change from blue to pink, indicating bacterial growth, is read visually or with a spectrophotometer.
-
MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest drug concentration that prevents a color change.
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the action of this compound derivatives.
Caption: Apoptosis induction by Analogue 2c.
Caption: MTT assay workflow.
Caption: Activities of this compound derivatives.
References
- 1. Synthesis and anti-tumour, immunomodulating activity of diosgenin and this compound conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Different contribution of apoptosis to the antiproliferative effects of diosgenin and other plant steroids, hecogenin and this compound, on human 1547 osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Analytical Methods for Tigogenin Detection in Plasma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of validated analytical methodologies for the quantification of tigogenin in plasma. Due to the limited availability of published methods specifically validated for this compound in plasma, this document leverages detailed protocols for the structurally similar steroidal sapogenin, diosgenin, as a reliable surrogate. The presented data and protocols are intended to serve as a strong foundation for the development and validation of a robust method for this compound analysis.
Data Presentation: Method Performance Comparison
The following table summarizes the performance characteristics of a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the analysis of a steroidal sapogenin analogous to this compound in plasma.
| Parameter | UPLC-MS/MS for Diosgenin[1][2] |
| Linearity Range | 0.5 - 1,500 ng/mL |
| Correlation Coefficient (r) | 0.99725 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Intra-day Precision (RSD %) | 1.42% - 6.91% |
| Inter-day Precision (RSD %) | 1.25% - 3.68% |
| Accuracy (RE %) | -6.54% to 4.71% |
| Recovery | 85.81% - 100.27% |
| Matrix Effect | Negligible |
Experimental Protocols
Detailed methodologies for the key experimental stages of this compound analysis in plasma are outlined below. These protocols are based on established methods for analogous compounds and provide a comprehensive starting point for laboratory implementation.[1][2][3]
Plasma Sample Preparation: Protein Precipitation
This method is rapid and effective for the extraction of steroidal sapogenins from plasma.
-
Reagents:
-
Methanol (B129727):Acetonitrile (50:50, v/v), pre-chilled to -20°C.
-
Internal Standard (IS) solution (e.g., Tanshinone IIA in methanol).[1]
-
-
Procedure:
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of the internal standard solution.
-
Add 400 µL of the chilled methanol:acetonitrile solution.
-
Vortex the mixture for 3 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis.
-
Alternative Plasma Sample Preparation: Solid-Phase Extraction (SPE)
SPE can provide a cleaner extract compared to protein precipitation, potentially reducing matrix effects.[4]
-
Materials:
-
C18 SPE cartridges.
-
Methanol (for conditioning and elution).
-
Water (for equilibration).
-
Internal Standard (IS) solution.
-
-
Procedure:
-
Conditioning: Pass 1 mL of methanol through the C18 SPE cartridge.
-
Equilibration: Pass 1 mL of water through the cartridge.
-
Loading: To 500 µL of plasma, add the internal standard. Load the mixture onto the conditioned and equilibrated SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in the mobile phase for analysis.
-
UPLC-MS/MS Analysis
This section details the instrumental parameters for the quantification of this compound.
-
Instrumentation:
-
UPLC system coupled with a triple quadrupole mass spectrometer.
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 2.1 mm x 50 mm, 2.6 µm).[2]
-
Mobile Phase:
-
A: 0.1% Formic acid in water.
-
B: Methanol containing 0.1% formic acid.[2]
-
-
Gradient Elution: A suitable gradient should be optimized to ensure separation from endogenous plasma components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Optimization: Cone voltage and collision energy should be optimized for this compound to achieve maximum sensitivity.
-
Mandatory Visualization
Experimental Workflow for this compound Analysis in Plasma
Caption: Workflow for this compound Quantification in Plasma.
Signaling Pathway of this compound in Bone Marrow Stromal Cells
Caption: this compound's dual effect on cell differentiation.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetic Analysis of Diosgenin in Rat Plasma by a UPLC-MS/MS Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An LC-MS/MS method for simultaneous determination of nine steroidal saponins from Paris polyphylla var. in rat plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of steroids in songbird plasma and brain by coupling solid phase extraction to radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits adipocytic differentiation and induces osteoblastic differentiation in mouse bone marrow stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Referencing Tigogenin Spectral Data: PubChem vs. NIST
For researchers, scientists, and drug development professionals, the accurate identification of chemical compounds is fundamental. This guide provides a comparative analysis of tigogenin spectral data available in two prominent public databases: PubChem and the National Institute of Standards and Technology (NIST) Chemistry WebBook. By cross-referencing data from these sources, researchers can enhance confidence in their experimental findings.
Workflow for Cross-Referencing Spectral Data
A systematic approach is crucial when comparing spectral data from different databases. The following workflow outlines the key steps for cross-referencing this compound data between PubChem and NIST.
Quantitative Data Comparison
The following tables summarize the mass spectrometry and gas chromatography data for this compound from PubChem and the NIST Chemistry WebBook.
Table 1: Mass Spectrometry (Electron Ionization) Data Comparison
The mass spectrum for this compound in PubChem is sourced from the NIST/EPA/NIH Mass Spectral Library, hence the data is identical. The table below presents the most intense peaks.
| m/z | Relative Intensity (PubChem/NIST) |
| 43 | 999 |
| 55 | 874 |
| 69 | 741 |
| 81 | 682 |
| 95 | 623 |
| 115 | 1000 |
| 139 | 800 |
| 257 | 450 |
| 272 | 480 |
| 287 | 550 |
| 416 (M+) | 300 |
Table 2: Gas Chromatography Data from NIST
PubChem does not provide experimental gas chromatography data for this compound. The following data is available in the NIST Chemistry WebBook.[1]
| Retention Index Type | Value | Column Phase | Temperature Program |
| Kovats RI | 3232 | Non-polar | Isothermal (270 °C) |
| Normal Alkane RI | 3260 | OV-1, SE-30, Methyl silicone, etc. | Custom |
Experimental Protocols
Detailed experimental protocols for the generation of the spectral data are not explicitly provided within the PubChem and NIST database entries. However, based on typical methodologies for the analysis of steroidal sapogenins, the following represents a likely approach.
Gas Chromatography-Mass Spectrometry (GC-MS) of Steroidal Sapogenins
This protocol outlines a general procedure for the analysis of steroidal sapogenins like this compound. It is important to note that for GC-MS analysis of saponins, hydrolysis to the sapogenin (aglycone) is typically required.
1. Sample Preparation (Hydrolysis):
-
Saponin-containing extract is refluxed with an acid, such as 2N HCl in an aqueous or alcoholic solution, for several hours to cleave the sugar moieties.
-
The resulting sapogenins are then extracted with an organic solvent (e.g., chloroform (B151607) or ethyl acetate).
-
The organic extract is washed, dried, and the solvent is evaporated.
2. Derivatization (Optional but Recommended):
-
To improve volatility and thermal stability, the hydroxyl groups of the sapogenin can be derivatized, for example, by silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
3. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a capillary column suitable for steroid analysis (e.g., a non-polar stationary phase like 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector: Split/splitless injector, with an injection volume of approximately 1 µL.
-
Oven Temperature Program: A temperature gradient is typically employed, for instance, starting at a lower temperature and ramping up to a final temperature to ensure separation of compounds.
-
Mass Spectrometer: An electron ionization (EI) source is commonly used with an ionization energy of 70 eV. The mass analyzer is set to scan a relevant mass range (e.g., m/z 40-600).
4. Data Analysis:
-
The acquired mass spectra are compared with reference spectra in databases like NIST for compound identification. The retention time is also a critical parameter for identification.
Logical Diagram for a Generic GC-MS Workflow
Conclusion
Both PubChem and the NIST Chemistry WebBook are invaluable resources for researchers working with this compound. While PubChem serves as a comprehensive aggregator of chemical information, including spectral data often sourced from primary databases like NIST, the NIST Chemistry WebBook provides direct access to curated experimental spectral data. For mass spectral data of this compound, both platforms provide consistent information originating from the same source. For gas chromatography data, NIST is the direct source of valuable retention indices. Researchers should utilize both databases in a complementary fashion, cross-referencing identifiers and spectral data to ensure the highest level of confidence in their compound identification. While detailed experimental protocols are not always readily available, understanding the general methodologies for analyzing similar compounds allows for a more critical evaluation of the provided data.
References
A Comparative Analysis of the Biological Activities of Tigogenin and its Glycosides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tigogenin, a steroidal sapogenin found in various plants, and its corresponding glycosides (saponins) have garnered significant interest in the scientific community for their diverse pharmacological activities. The addition of sugar moieties to the this compound aglycone can dramatically alter its biological properties, influencing its efficacy in anticancer and anti-inflammatory applications. This guide provides an objective comparison of the biological activities of this compound versus its glycosides, supported by experimental data, to aid researchers in their drug discovery and development endeavors.
Comparative Analysis of Biological Activity
The biological activity of this compound is significantly enhanced upon glycosylation. While this compound itself exhibits moderate to weak cytotoxic and anti-inflammatory effects, its glycosidic forms demonstrate markedly increased potency. This suggests that the sugar portion of the molecule is crucial for its pharmacological action, potentially by influencing solubility, cell permeability, and interaction with molecular targets.
Anticancer Activity
Studies have shown that this compound possesses some level of cytotoxic activity against certain cancer cell lines. However, its glycosides exhibit far more potent anticancer effects. For instance, synthetic this compound neoglycosides have demonstrated significant cytotoxicity against a range of human cancer cell lines. This enhancement is attributed to the sugar chain, which can influence the compound's ability to induce apoptosis and interact with cellular signaling pathways.
Table 1: Comparative Cytotoxicity (IC50 values) of this compound and its Glycosides
| Compound | Cell Line | IC50 (μM) | Reference |
| This compound | HeLa | 35.6 ± 3.69 | [1] |
| SKOV-3 | >50 | [1] | |
| (3R)-N-methoxyamino-tigogenin-β-2-deoxy-d-galactoside (Tg29) | HepG2 | 2.7 | [2] |
| MCF-7 | 4.6 | [2] | |
| A375 | >20 | [2] | |
| A-549 | >20 | [2] | |
| HCT-116 | >20 | [2] |
Anti-inflammatory Activity
The anti-inflammatory properties of this compound and its glycosides are primarily mediated through the modulation of key inflammatory signaling pathways. While direct comparative quantitative data on the anti-inflammatory effects of this compound versus its natural glycosides is limited, studies on this compound conjugates suggest a potent immunomodulatory role. These conjugates have been shown to stimulate the production of the anti-inflammatory cytokine IL-10 while not inducing pro-inflammatory cytokines. Saponins, in general, are known to exert anti-inflammatory effects by inhibiting the production of inflammatory mediators like nitric oxide (NO) and prostaglandins, often through the suppression of the NF-κB and MAPK signaling pathways.
Signaling Pathways
The enhanced biological activity of this compound glycosides compared to the aglycone can be attributed to their differential effects on critical cellular signaling pathways involved in cancer and inflammation.
Anticancer Signaling Pathways
Steroidal saponins, including those of this compound, are known to exert their anticancer effects by targeting multiple signaling pathways crucial for cancer cell survival, proliferation, and metastasis. The PI3K/Akt/mTOR and MAPK pathways are key targets. The sugar moiety of the saponin (B1150181) is believed to play a critical role in the interaction with and modulation of these pathways. While this compound itself has been shown to influence the p38 MAPK pathway in the context of osteoblastic differentiation, its glycosides are thought to have a more profound and direct impact on cancer-related signaling cascades.
Caption: Anticancer signaling pathways modulated by this compound and its glycosides.
Anti-inflammatory Signaling Pathway
The NF-κB signaling pathway is a cornerstone of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. Both this compound and its glycosides are believed to exert their anti-inflammatory effects by inhibiting this pathway. The glycosides, however, are generally considered to be more potent inhibitors. By blocking the activation of NF-κB, these compounds can reduce the production of inflammatory mediators, thereby alleviating inflammation.
Caption: Inhibition of the NF-κB anti-inflammatory signaling pathway.
Experimental Protocols
MTT Cytotoxicity Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound or its glycosides and incubate for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Caption: Workflow for the MTT cytotoxicity assay.
Annexin V Apoptosis Assay
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine.
-
Cell Treatment: Treat cells with the test compounds for the desired time.
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium (B1200493) iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Conclusion
The available experimental data strongly indicates that the glycosylation of this compound is a key determinant of its biological activity. This compound glycosides consistently demonstrate superior anticancer and likely more potent anti-inflammatory properties compared to the aglycone alone. This enhancement is attributed to the crucial role of the sugar moieties in modulating critical cellular signaling pathways such as PI3K/Akt/mTOR, MAPK, and NF-κB. For researchers in drug development, focusing on the synthesis and evaluation of novel this compound glycosides may prove to be a more fruitful strategy for discovering potent therapeutic agents. Further research should aim to directly compare the anti-inflammatory efficacy of this compound and its natural glycosides using quantitative assays and to further elucidate the specific molecular interactions that underpin their enhanced bioactivity.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of Tigogenin
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the safe disposal of tigogenin, outlining procedural steps based on current safety data and general laboratory waste management principles. Adherence to these guidelines is crucial for minimizing risks and maintaining regulatory compliance.
Hazard Assessment and Safety Information
There is conflicting information in published Safety Data Sheets (SDSs) regarding the hazards of this compound. To ensure the highest degree of safety, it is recommended to handle and dispose of this compound as a hazardous substance.
One SDS from Cayman Chemical classifies this compound as not hazardous according to the Globally Harmonized System (GHS), with health, fire, and reactivity ratings of zero. Conversely, other SDSs from MedchemExpress and Santa Cruz Biotechnology identify this compound as a hazardous substance.[1] These classifications are summarized in the table below.
| Hazard Classification | Cayman Chemical SDS | MedchemExpress SDS[1] | Santa Cruz Biotechnology SDS |
| GHS Classification | Not Classified | Acute toxicity, oral (Category 4); Skin corrosion/irritation (Category 2); Serious eye damage/eye irritation (Category 2A); Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | Skin corrosion/irritation (Category 2); Serious eye damage/eye irritation (Category 2A); Specific target organ toxicity (single exposure) (Category 3) |
| Signal Word | None | Warning | Warning |
| Hazard Statements | None | H302: Harmful if swallowed; H315: Causes skin irritation; H319: Causes serious eye irritation; H335: May cause respiratory irritation | Not explicitly listed in the provided search result, but implied by classification. |
| NFPA Ratings | Health: 0, Fire: 0, Reactivity: 0 | Not Provided | Not Provided |
| HMIS-ratings | Health: 0, Fire: 0, Reactivity: 0 | Not Provided | Not Provided |
Given these discrepancies, a cautious approach is warranted. The disposal protocol outlined below assumes that this compound possesses the hazards identified by the more stringent classifications.
This compound Disposal Protocol
This protocol provides a step-by-step guide for the proper disposal of this compound waste, including pure compound, solutions, and contaminated labware.
Step 1: Waste Identification and Segregation
-
Identify all this compound Waste Streams: This includes:
-
Unused or expired this compound powder.
-
Solutions containing this compound.
-
Empty this compound containers.
-
Contaminated labware (e.g., pipette tips, gloves, bench paper, vials).[2]
-
-
Segregate this compound Waste: Keep this compound waste separate from other chemical and non-hazardous waste streams to ensure proper handling and disposal.[3]
Step 2: Waste Collection and Containment
-
Solid this compound Waste:
-
Collect unused or expired this compound powder and contaminated solids (e.g., gloves, weigh boats, paper towels) in a designated, puncture-resistant container lined with a heavy-duty plastic bag.[2]
-
The container must be clearly labeled as "Hazardous Waste," and should include the chemical name "this compound" and associated hazard pictograms (e.g., exclamation mark for irritant).[4][5]
-
-
Liquid this compound Waste:
-
Collect all solutions containing this compound in a designated, leak-proof, and chemically compatible container.[3][5] Plastic containers are often preferred.[5]
-
The container must be securely capped when not in use.[4][6]
-
Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and an approximate concentration.
-
-
Empty this compound Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent.[7]
-
The rinsate is considered hazardous waste and must be collected in the designated liquid hazardous waste container for this compound.[2][7]
-
After triple-rinsing, deface or remove the original label to prevent misuse.[2] The rinsed and defaced container can then typically be disposed of in the appropriate laboratory glass or solid waste stream, in accordance with your institution's guidelines.[2]
-
Step 3: Storage of this compound Waste
-
Designated Storage Area: Store all this compound waste in a designated "Satellite Accumulation Area" (SAA) at or near the point of generation.[4][5][6]
-
Container Management:
-
Segregation in Storage: Store this compound waste away from incompatible materials. While specific incompatibilities for this compound are not prominently listed, general best practices include separating acids from bases, and oxidizing agents from reducing agents and organic compounds.[6]
Step 4: Disposal
-
Institutional Procedures: Arrange for the pickup and disposal of this compound waste through your institution's Environmental Health and Safety (EHS) office or equivalent hazardous waste management program.[4][5]
-
Regulatory Compliance: The disposal of the waste will be carried out by a licensed hazardous waste disposal company in accordance with all federal, state, and local regulations.[4][5]
-
Prohibited Disposal Methods:
-
DO NOT dispose of this compound in the regular trash unless it is a verifiably empty and triple-rinsed container, as per institutional policy.[8] The recommendation for disposing of small quantities with household waste from one SDS should be disregarded due to conflicting hazard information.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste materials.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. danielshealth.com [danielshealth.com]
- 4. odu.edu [odu.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. acs.org [acs.org]
Essential Safety and Operational Guide for Handling Tigogenin
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Tigogenin, including operational and disposal plans, to ensure a safe laboratory environment.
Hazard Identification and Classification
This compound is a steroidal sapogenin found in various plants.[1][2][3] Safety data sheets (SDS) from different suppliers show some variation in hazard classification. To ensure the highest degree of safety, a conservative approach should be adopted, adhering to the more stringent hazard classifications.
One supplier identifies this compound as harmful if swallowed, causing skin irritation, serious eye irritation, and potential respiratory irritation.[4] Conversely, another supplier does not classify the substance as hazardous according to the Globally Harmonized System (GHS). A third source also considers it hazardous. Given these discrepancies, it is prudent to handle this compound as a hazardous substance.
Table 1: GHS Hazard Classification Summary
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, oral | 4 | H302: Harmful if swallowed[4] |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation[4] |
| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation[4] |
| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation[4] |
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment (PPE) protocol is mandatory to minimize exposure. The following table outlines the recommended PPE for handling this compound, especially in its powdered form.[5]
Table 2: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a full-face shield.[5][6][7] | Protects against airborne particles and potential splashes. |
| Hand Protection | Impermeable chemical-resistant gloves (e.g., Nitrile).[5][6] | Prevents dermal contact. Gloves must be inspected before use and disposed of properly after.[6] |
| Body Protection | A fully fastened laboratory coat.[5] | Minimizes contamination of personal clothing. |
| Respiratory Protection | An N95-rated or higher respirator is recommended, especially when weighing or transferring powder.[6] | Reduces the risk of inhaling fine particles. All handling of the powder should ideally be performed in a ventilated enclosure.[4][6] |
Operational Plan: Safe Handling Protocols
A systematic approach to handling this compound is critical to minimize exposure and prevent contamination.
Engineering Controls:
-
Ventilation: All procedures involving the weighing and reconstitution of this compound powder should be conducted within a certified chemical fume hood or other suitable ventilated enclosure.[4][6]
-
Safety Stations: Ensure that a safety shower and eyewash station are readily accessible.[4]
General Hygiene and Handling Practices:
-
Avoid contact with skin and eyes.[4]
-
Avoid the formation of dust and aerosols.[4]
-
Do not eat, drink, or smoke in areas where this compound is handled.[4]
-
Wash hands thoroughly after handling.[4]
Experimental Workflow for Handling this compound
The following diagram outlines a general workflow for the safe handling of this compound in a laboratory setting, from receiving to disposal.
Caption: Step-by-step workflow for handling this compound in the lab.
Spill and Emergency Procedures
Spill Response: In the event of a spill, evacuate personnel to a safe area.[4] Use full personal protective equipment to clean the spill.[4] For powdered spills, cover with a plastic sheet to minimize dust and then mechanically take up the material into an appropriate container for disposal. For solutions, absorb with an inert material.[4] Decontaminate the spill area and equipment.[4]
Spill Response Decision Tree
This diagram provides a logical flow for responding to a this compound spill.
Caption: Decision-making workflow for responding to a this compound spill.
First Aid Measures:
-
If Inhaled: Move the person to fresh air.[4] If breathing is difficult, give oxygen.
-
In Case of Skin Contact: Wash off with plenty of soap and water.[4] Take off contaminated clothing and wash it before reuse.[4]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do.[4]
-
If Swallowed: Rinse mouth with water.[4] Never give anything by mouth to an unconscious person.
In all cases of exposure, seek medical advice if symptoms persist.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.[4] Do not allow the product to enter drains or watercourses.[4] Contaminated packaging should also be disposed of as hazardous waste.[6] For smaller quantities, some regulations may permit disposal with household waste, but it is crucial to consult and adhere to official local regulations.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | C27H44O3 | CID 99516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound phyproof® Reference Substance | PhytoLab [phyproof.phytolab.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
